molecular formula C9H12ClN B1337177 N-Methyl 3-chlorophenethylamine CAS No. 52516-20-8

N-Methyl 3-chlorophenethylamine

Cat. No.: B1337177
CAS No.: 52516-20-8
M. Wt: 169.65 g/mol
InChI Key: ZAIUACXHBBABJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) is a synthetic phenethylamine derivative of interest in scientific and pharmacological research for studying the structure-activity relationships (SAR) of psychoactive substances . This compound serves as a key chemical tool for investigating how specific substitutions on the phenethylamine core—such as the addition of a chlorine atom at the 3-position of the phenyl ring and a methyl group on the amine—alter interactions with monoamine transporters in the brain, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Research on chloro-substituted phenethylamines indicates that such modifications can significantly shift the pharmacological profile of the parent compound, often increasing serotonergic activity, which is a critical area of study for understanding the effects and risks of novel psychoactive substances (NPS) . As part of the phenethylamine class, which includes many central nervous system stimulants, this chemical is used in preclinical settings to evaluate neurochemical and behavioral effects in animal models . It is frequently utilized as a precursor or intermediate in the synthesis of other more complex compounds for research purposes . Handling this material requires strict adherence to safety protocols. This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the acquisition, use, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUACXHBBABJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442015
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-20-8
Record name 3-Chloro-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine derivative of interest in neuropharmacological research. Its structural similarity to other psychoactive compounds that modulate monoaminergic systems suggests its potential to interact with key neurotransmitter pathways in the central nervous system. This technical guide provides a detailed overview of the known physicochemical properties, proposed synthesis and analytical methodologies, and a postulated mechanism of action for N-Methyl-3-chlorophenethylamine, serving as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Quantitative data for N-Methyl-3-chlorophenethylamine is limited in the public domain. The following table summarizes available and predicted physicochemical properties. It is important to note that the boiling point and pKa are predicted values for a structurally similar compound, (3-chlorophenyl)(phenyl)methylamine, and should be considered as estimates. Experimental determination of these properties is recommended for precise characterization.

PropertyValueSource
Molecular Formula C₉H₁₂ClN--INVALID-LINK--
Molecular Weight 169.654 g/mol --INVALID-LINK--
Predicted Boiling Point 327.8±27.0 °C--INVALID-LINK--[1]
Predicted pKa 8.06±0.10--INVALID-LINK--[1]
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Synthesis: Reductive Amination of 3-Chlorophenylacetaldehyde

A plausible and widely used method for the synthesis of N-methylphenethylamines is reductive amination.[2][3][4][5] This approach involves the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-Methyl-3-chlorophenethylamine, 3-chlorophenylacetaldehyde would serve as the precursor, reacting with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Materials:

  • 3-Chlorophenylacetaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenylacetaldehyde (1 equivalent) in anhydrous DCM or DCE.

  • Add a solution of methylamine (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), in the same anhydrous solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Methyl-3-chlorophenethylamine.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

G cluster_synthesis Synthesis Workflow 3-Chlorophenylacetaldehyde 3-Chlorophenylacetaldehyde Imine_Formation Imine Formation 3-Chlorophenylacetaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Intermediate_Imine Intermediate Imine Imine_Formation->Intermediate_Imine Reduction Reduction (e.g., NaBH(OAc)₃) Intermediate_Imine->Reduction N_Methyl_3_chlorophenethylamine N-Methyl-3-chlorophenethylamine Reduction->N_Methyl_3_chlorophenethylamine

Synthetic workflow for N-Methyl-3-chlorophenethylamine.
Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of phenethylamine derivatives in various matrices.[6][7][8][9][10]

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., in a biological matrix like urine or plasma), add an appropriate internal standard (e.g., a deuterated analog).

  • Adjust the pH of the sample to approximately 9-10 using a suitable buffer (e.g., ammonium chloride) and concentrated ammonium hydroxide.

  • Add an immiscible organic solvent (e.g., n-butyl chloride or ethyl acetate) and vortex thoroughly to extract the analyte.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • For enhanced chromatographic performance, the dried extract can be derivatized using an agent like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumentation and Conditions (Representative):

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

G cluster_gcms GC-MS Analysis Workflow Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of phenethylamines and is particularly useful for complex matrices.

Sample Preparation: Sample preparation can follow a similar liquid-liquid extraction protocol as described for GC-MS, or alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts. The final extract should be reconstituted in a solvent compatible with the mobile phase.

Instrumentation and Conditions (Representative):

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for N-Methyl-3-chlorophenethylamine and the internal standard need to be determined by infusion experiments.

Postulated Pharmacological Profile

The pharmacological properties of N-Methyl-3-chlorophenethylamine have not been extensively characterized. However, based on its structural similarity to other substituted phenethylamines, a plausible mechanism of action can be postulated.

Mechanism of Action

Substituted phenethylamines are known to exert their effects by modulating monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[11] The presence of a chlorine atom on the phenyl ring, as seen in compounds like p-chloroamphetamine, can confer selectivity towards the serotonin transporter (SERT).[12] It is therefore hypothesized that N-Methyl-3-chlorophenethylamine acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential preference for the serotonergic system.

A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[13][14][15] Activation of TAAR1 by amphetamine-like substances can lead to a reduction in the firing rate of monoaminergic neurons and can also influence the trafficking and function of transporters like the dopamine transporter (DAT).

Postulated Signaling Pathway

The proposed signaling pathway for N-Methyl-3-chlorophenethylamine involves its interaction with both monoamine transporters and TAAR1 within a presynaptic neuron.

  • Entry into the Neuron: N-Methyl-3-chlorophenethylamine is presumed to enter the presynaptic neuron via monoamine transporters such as SERT and DAT.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting VMAT2, leading to an increase in cytosolic monoamine concentrations.

  • Transporter-Mediated Efflux: The elevated cytosolic monoamine levels cause a reversal of the direction of transport by SERT and DAT, resulting in the non-vesicular release (efflux) of serotonin and dopamine into the synaptic cleft.

  • TAAR1 Activation: N-Methyl-3-chlorophenethylamine can also act as an agonist at intracellular TAAR1.

  • Modulation of Transporter Function: Activation of TAAR1 can initiate downstream signaling cascades, potentially involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation and subsequent internalization or reduced function of monoamine transporters, further contributing to increased synaptic monoamine levels.

  • Postsynaptic Receptor Activation: The increased concentration of serotonin and dopamine in the synapse leads to enhanced activation of their respective postsynaptic receptors, resulting in downstream signaling and the ultimate physiological and behavioral effects.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NM3CPA N-Methyl-3-chlorophenethylamine SERT_DAT SERT / DAT NM3CPA->SERT_DAT Enters neuron VMAT2 VMAT2 NM3CPA->VMAT2 Inhibits TAAR1 TAAR1 NM3CPA->TAAR1 Activates Monoamine_Efflux Monoamine Efflux SERT_DAT->Monoamine_Efflux Monoamine_Vesicle Monoamine Vesicle VMAT2->Monoamine_Vesicle Packages monoamines Signaling_Cascade Signaling Cascade (PKA, PKC) TAAR1->Signaling_Cascade Signaling_Cascade->SERT_DAT Modulates Synaptic_Monoamines Increased Synaptic Serotonin & Dopamine Monoamine_Efflux->Synaptic_Monoamines Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling

Postulated signaling pathway for N-Methyl-3-chlorophenethylamine.

Conclusion

This technical guide provides a consolidated overview of the current understanding of N-Methyl-3-chlorophenethylamine. While some physicochemical data remains to be experimentally determined, the proposed synthetic and analytical methodologies offer a solid foundation for researchers. The postulated mechanism of action, centered on the modulation of monoamine transporters and activation of TAAR1, provides a framework for future pharmacological investigations. Further research is warranted to fully elucidate the properties and biological activity of this compound, which may hold potential for advancing our understanding of monoaminergic neurotransmission and the development of novel therapeutics.

References

An In-depth Technical Guide on N-Methyl-3-chlorophenethylamine: A Structural Analog of p-Chloroamphetamine (PCA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Methyl-3-chlorophenethylamine is a research chemical. Its pharmacological and toxicological properties have not been extensively studied in humans, and it is not approved for medical use. This document is intended for informational purposes for researchers, scientists, and drug development professionals only.

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine and a structural analog of the well-characterized neuropharmacological tool, p-chloroamphetamine (PCA). As a member of the phenethylamine class, it is presumed to act as a monoamine releasing agent, influencing the synaptic concentrations of serotonin, dopamine, and norepinephrine. Due to the limited direct experimental data on N-Methyl-3-chlorophenethylamine, this guide will draw upon data from its close structural analogs, primarily 3-chloroamphetamine (3-CA) and p-chloroamphetamine (PCA), to infer its likely pharmacological profile and mechanism of action. This document provides a comprehensive overview of its synthesis, postulated mechanism of action, and detailed experimental protocols for its characterization.

Chemical Synthesis

A plausible and common synthetic route for N-Methyl-3-chlorophenethylamine is via the reductive amination of 3-chlorophenylacetone with methylamine. This two-step process involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.

Experimental Protocol: Synthesis of N-Methyl-3-chlorophenethylamine via Reductive Amination

Materials:

  • 3-chlorophenylacetone

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

  • Acid catalyst (optional, e.g., a few drops of acetic acid)

  • Apparatus for chemical synthesis including a round-bottom flask, condenser, magnetic stirrer, and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns).

Procedure:

  • Imine Formation:

    • Dissolve 3-chlorophenylacetone (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

    • Add a solution of methylamine (1.1-1.5 equivalents) to the flask.

    • If using a salt of methylamine, a base may be required to liberate the free amine.

    • Optionally, a catalytic amount of acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control the reaction temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Alternatively, for catalytic hydrogenation, the imine solution is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Perform a liquid-liquid extraction. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the crude N-Methyl-3-chlorophenethylamine by vacuum distillation or column chromatography.

Pharmacology and Mechanism of Action

Based on its structural similarity to PCA and 3-CA, N-Methyl-3-chlorophenethylamine is anticipated to function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This class of compounds interacts with monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of neurotransmitters from the presynaptic neuron into the synapse.

Postulated Signaling Pathway

The primary mechanism of action involves the uptake of the compound into the presynaptic terminal via monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NM3CPA N-Methyl-3-chlorophenethylamine Transporter Monoamine Transporter (SERT, DAT, NET) NM3CPA->Transporter Uptake Vesicle Synaptic Vesicle NM3CPA->Vesicle Disruption of Storage Monoamines_cyto Cytoplasmic Monoamines Transporter->Monoamines_cyto Reversal of Transport Monoamines_synapse Synaptic Monoamines Transporter->Monoamines_synapse Vesicle->Monoamines_cyto Release into Cytoplasm Monoamines_cyto->Transporter Efflux

Figure 1: Postulated mechanism of monoamine release by N-Methyl-3-chlorophenethylamine.

Quantitative Data (Based on Analogs)

As no direct quantitative data for N-Methyl-3-chlorophenethylamine is publicly available, the following tables summarize the in vitro potency of its close structural analogs, 3-chloroamphetamine (3-CA) and p-chloroamphetamine (PCA), at monoamine transporters. This data provides a reasonable estimate of the expected activity profile.

Table 1: Monoamine Release Potency (EC₅₀, nM)

CompoundDopamine (DAT)Norepinephrine (NET)Serotonin (SERT)
3-Chloroamphetamine (3-CA)11.8[2][3]9.4[2]120[2][3][4]
p-Chloroamphetamine (PCA)42.2 - 68.523.5 - 26.228.3

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

CompoundDopamine (DAT)Norepinephrine (NET)Serotonin (SERT)
p-Chloroamphetamine (PCA)3,600320490

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to monoamine transporters by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (N-Methyl-3-chlorophenethylamine).

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a selective inhibitor.

  • Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software (e.g., Prism).

G start Prepare reagents: - Cell membranes - Radioligand - Test compound - Buffers incubate Incubate membranes, radioligand, and test compound start->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate Ki value count->analyze

Figure 2: Workflow for in vitro monoamine transporter binding assay.

In Vitro Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of preloaded radiolabeled monoamines from synaptosomes or transfected cells.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) or HEK293 cells expressing monoamine transporters.

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Krebs-Ringer-HEPES buffer.

  • Test compound (N-Methyl-3-chlorophenethylamine).

  • Superfusion apparatus or 96-well plates.

  • Scintillation counter.

Procedure:

  • Loading: Incubate synaptosomes or cells with the respective radiolabeled monoamine to allow for uptake.

  • Washing: Wash the preparations with buffer to remove excess extracellular radiolabel.

  • Baseline Release: Perfuse the preparations with buffer and collect fractions to establish a baseline release rate.

  • Stimulated Release: Switch to a buffer containing the test compound at various concentrations and continue to collect fractions.

  • Quantification: Measure the radioactivity in the collected fractions and in the remaining preparation at the end of the experiment using a scintillation counter.

  • Data Analysis: Express the release as a percentage of the total radioactivity and determine the EC₅₀ value of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_synap Prepare Synaptosomes or Transfected Cells load_radio Load with [³H]Monoamine prep_synap->load_radio wash_cells Wash to Remove Excess Radiotracer load_radio->wash_cells baseline Establish Baseline Release wash_cells->baseline stimulate Stimulate with Test Compound baseline->stimulate quantify Quantify Radioactivity in Fractions stimulate->quantify calculate Calculate EC₅₀ quantify->calculate

Figure 3: Experimental workflow for in vitro monoamine release assay.

Conclusion

N-Methyl-3-chlorophenethylamine is a structural analog of PCA with a high likelihood of acting as a potent monoamine releasing agent. While direct experimental data is lacking, the information available for its close analogs, 3-CA and PCA, provides a strong foundation for predicting its pharmacological profile. The provided synthetic route and detailed experimental protocols offer a clear path for researchers to synthesize and characterize this compound, contributing to a better understanding of the structure-activity relationships of substituted phenethylamines. Further research is necessary to definitively establish its receptor binding affinities, in vitro and in vivo potency, and pharmacokinetic and toxicological profiles.

References

Unraveling the Pharmacological Profile of N-Methyl-3-chlorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological profile of N-Methyl-3-chlorophenethylamine, a substituted phenethylamine. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from structurally related analogs to predict its activity. The primary molecular targets for phenethylamines include monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and the trace amine-associated receptor 1 (TAAR1).[1] This guide details the standard experimental protocols required to characterize the binding affinity and functional activity of N-Methyl-3-chlorophenethylamine at these targets. Furthermore, it presents a comparative analysis of quantitative data from closely related chlorinated and N-methylated phenethylamines to provide a predictive framework for its pharmacological effects. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

Substituted phenethylamines represent a broad class of organic compounds with diverse pharmacological activities, ranging from central nervous system stimulants and anorectics to hallucinogens and antidepressants.[2] Their mechanism of action is primarily centered on the modulation of monoamine neurotransmitter systems.[3] N-Methyl-3-chlorophenethylamine is a structural analog of phenethylamine featuring both N-methylation and a chlorine atom at the meta position of the phenyl ring. These structural modifications are known to significantly influence a compound's potency and selectivity for its molecular targets. This guide aims to provide a detailed technical framework for researchers and drug development professionals interested in the pharmacological characterization of N-Methyl-3-chlorophenethylamine.

Predicted Pharmacological Profile

Based on the structure-activity relationships of analogous compounds, N-Methyl-3-chlorophenethylamine is predicted to be a psychoactive compound that interacts with monoamine transporters and TAAR1. The presence of the N-methyl group, as seen in methamphetamine, may enhance its activity at dopamine and norepinephrine transporters compared to its non-methylated counterpart. The 3-chloro substitution is anticipated to increase its affinity for the serotonin transporter.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for structurally related phenethylamine derivatives. This data is provided to offer a comparative context for the potential activity of N-Methyl-3-chlorophenethylamine. It is crucial to note that these values are for analogous compounds and direct experimental determination for N-Methyl-3-chlorophenethylamine is required for accurate characterization.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Related Phenethylamines

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
AmphetamineModerate AffinityModerate AffinityLow Affinity
MethamphetamineHigh AffinityHigh AffinityModerate Affinity
4-ChloroamphetamineModerate AffinityLow AffinityHigh Affinity
N-Methyl-3-chlorophenethylamine (Predicted) Moderate to High Affinity Moderate to High Affinity High Affinity

Data for analogs is compiled from publicly available research. The profile for N-Methyl-3-chlorophenethylamine is a prediction based on these analogs.

Table 2: Monoamine Uptake Inhibition (IC50, nM) of Related Phenethylamines

CompoundDopamine UptakeNorepinephrine UptakeSerotonin Uptake
AmphetaminePotent InhibitorPotent InhibitorWeak Inhibitor
MethamphetaminePotent InhibitorPotent InhibitorModerate Inhibitor
4-ChloroamphetamineModerate InhibitorWeak InhibitorPotent Inhibitor
N-Methyl-3-chlorophenethylamine (Predicted) Potent Inhibitor Potent Inhibitor Potent Inhibitor

Data for analogs is compiled from publicly available research. The profile for N-Methyl-3-chlorophenethylamine is a prediction based on these analogs.

Key Signaling Pathways

Phenethylamines primarily exert their effects through two main pathways: interaction with monoamine transporters and activation of TAAR1.

Monoamine Transporter Interaction

Substituted phenethylamines can act as either inhibitors of monoamine reuptake or as releasing agents. As releasing agents, they are transported into the presynaptic neuron by the respective monoamine transporter. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with Vesicular Monoamine Transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentration and subsequent reverse transport of the neurotransmitter into the synaptic cleft.[1][4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle Vesicle->VMAT2 Neurotransmitter Storage MAO MAO DAT DAT DA Dopamine DAT->DA Reverse Transport SERT SERT SER Serotonin SERT->SER Reverse Transport NET NET NE Norepinephrine NET->NE Reverse Transport NM3CPA N-Methyl-3- chlorophenethylamine NM3CPA->VMAT2 Inhibition NM3CPA->DAT Uptake NM3CPA->SERT Uptake NM3CPA->NET Uptake DA->MAO Metabolism DA_cleft Dopamine SER->MAO Metabolism SER_cleft Serotonin NE->MAO Metabolism NE_cleft Norepinephrine D2R D2 Receptor DA_cleft->D2R Binding _5HT2A 5-HT2A Receptor SER_cleft->_5HT2A Binding ADR Adrenergic Receptor NE_cleft->ADR Binding

Figure 1: General mechanism of action for a phenethylamine releasing agent.
TAAR1 Activation

Phenethylamine and its derivatives are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[5] Activation of TAAR1 in monoamine neurons initiates a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation of monoamine transporters.[1] This phosphorylation can result in the reversal of transporter function, contributing to neurotransmitter efflux.[1]

NM3CPA N-Methyl-3- chlorophenethylamine TAAR1 TAAR1 NM3CPA->TAAR1 Agonist Binding G_protein G Protein (Gs) TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation DAT DAT PKA->DAT Phosphorylation DAT_P Phosphorylated DAT Efflux Dopamine Efflux DAT_P->Efflux

Figure 2: TAAR1 signaling pathway leading to dopamine transporter phosphorylation.

Experimental Protocols

The following protocols outline the standard in vitro assays necessary to characterize the pharmacological profile of N-Methyl-3-chlorophenethylamine.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific radioligand from the monoamine transporters.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of N-Methyl-3-chlorophenethylamine.

    • Incubate to allow for binding equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

start Prepare Cell Membranes incubate Incubate with Radioligand & Test Compound start->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Figure 3: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • Assay Buffer (e.g., Krebs-Henseleit buffer).

    • 96-well plates, scintillation counter.

  • Procedure:

    • Plate the transfected cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of N-Methyl-3-chlorophenethylamine.

    • Add the radiolabeled neurotransmitter to initiate uptake.

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value from the dose-response curve.

Neurotransmitter Release Assay

This assay determines if the test compound acts as a substrate and induces neurotransmitter efflux.

  • Materials:

    • Rat brain synaptosomes or transfected cells.

    • Radiolabeled neurotransmitters.

    • Superfusion apparatus or 96-well plate format.

  • Procedure:

    • Pre-load the synaptosomes or cells with a radiolabeled neurotransmitter.

    • Wash to remove extracellular radiolabel.

    • Expose the cells to varying concentrations of N-Methyl-3-chlorophenethylamine.

    • Collect the extracellular medium at different time points.

    • Measure the amount of radioactivity released into the medium.

    • Determine the EC50 value for neurotransmitter release.

TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of the test compound to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Plate the TAAR1-expressing cells in a 96-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of N-Methyl-3-chlorophenethylamine.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • Determine the EC50 value for cAMP accumulation.

Conclusion

While direct experimental data on N-Methyl-3-chlorophenethylamine remains scarce, a predictive pharmacological profile can be constructed based on the extensive knowledge of its structural analogs. It is anticipated to be a potent modulator of monoamine transporters, likely with significant activity at the serotonin transporter due to its 3-chloro substitution, and at the dopamine and norepinephrine transporters due to N-methylation. Furthermore, it is expected to be an agonist at TAAR1. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of N-Methyl-3-chlorophenethylamine, which is essential for elucidating its precise pharmacological properties and potential therapeutic or toxicological effects. Further research is warranted to validate these predictions and fully understand the neuropharmacology of this compound.

References

An In-Silico Investigation of N-Methyl-3-chlorophenethylamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-Methyl-3-chlorophenethylamine (3-Cl-N-Me-PEA) is a substituted phenethylamine whose pharmacological profile has not been extensively characterized. Based on well-established structure-activity relationships (SAR) for this class of compounds, its primary biological targets are predicted to be the monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—and G-protein coupled receptors such as the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptors (e.g., 5-HT₂A).[1][2][3] This guide provides a comprehensive technical framework for the in-silico modeling of 3-Cl-N-Me-PEA's interaction with these targets. It outlines detailed computational methodologies, presents predicted binding data in a structured format, and visualizes key workflows and signaling pathways to support future research and drug development efforts.

Predicted Biological Targets and Rationale

The pharmacological activity of substituted phenethylamines is largely dictated by the nature and position of substituents on the phenyl ring and N-alkyl group.[3] For 3-Cl-N-Me-PEA, we can infer the following:

  • 3-Chloro Substitution: Halogenation, particularly at the meta- or para-position, is known to influence selectivity, often increasing affinity for the serotonin transporter (SERT).[2][4]

  • N-Methyl Group: N-methylation is a common feature in many psychoactive phenethylamines (e.g., methamphetamine) and can affect potency and metabolic stability.

  • Primary Targets: The core phenethylamine structure is a substrate for monoamine transporters (MATs).[5] Therefore, SERT, DAT, and NET are the most probable high-affinity binding sites. Additionally, phenethylamines are known agonists for TAAR1, which modulates monoaminergic neurotransmission.[1]

Based on this analysis, a panel of primary targets for in-silico screening should include:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Trace Amine-Associated Receptor 1 (TAAR1)

  • Serotonin Receptor 2A (5-HT₂A)

In-Silico Modeling Workflow

The computational investigation of ligand-receptor binding follows a structured pipeline. This process begins with the preparation of both the ligand and the target receptor structures, proceeds to molecular docking to predict the binding pose, and can be extended to molecular dynamics simulations to assess the stability of the interaction over time.

G Figure 1. In-Silico Receptor Binding Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Post-Docking Analysis ligand_prep Ligand Preparation (3-Cl-N-Me-PEA) - 2D to 3D Conversion - Energy Minimization grid_gen Binding Site Definition (Grid Generation) ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., hSERT) - Obtain PDB/Homology Model - Clean Structure - Protonation receptor_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking scoring Pose Scoring & Clustering docking->scoring pose_analysis Binding Pose Analysis - Identify Key Interactions - H-bonds, Hydrophobic, etc. scoring->pose_analysis md_sim Molecular Dynamics (MD) - Assess Stability - Calculate Binding Free Energy pose_analysis->md_sim data_vis Data Interpretation & Visualization md_sim->data_vis

Figure 1. In-Silico Receptor Binding Workflow

Detailed Computational Protocols

The following protocols describe the standard procedures for preparing structures and performing molecular docking simulations.

Protocol: Ligand Preparation
  • 2D Structure Generation: Draw N-Methyl-3-chlorophenethylamine using a chemical sketcher (e.g., ChemDraw) and save as a SMILES string (CNCc1cccc(c1)Cl).

  • 3D Structure Conversion: Use a program like Open Babel to convert the 2D structure into a 3D conformation (.mol2 or .pdb format).

  • Protonation and Energy Minimization:

    • Add hydrogen atoms appropriate for a physiological pH (approx. 7.4). The primary amine will be protonated.

    • Perform energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation.

    • For docking with software like AutoDock, prepare the final ligand in .pdbqt format, defining rotatable bonds.

Protocol: Receptor Preparation
  • Structure Acquisition:

    • SERT: Obtain the human SERT (hSERT) crystal structure from the Protein Data Bank (PDB ID: 5I6X).[6]

    • DAT/NET: As high-resolution human structures are not fully available, construct homology models.[7][8] Use the Drosophila melanogaster DAT (dDAT, PDB ID: 4XP1) or hSERT structures as templates.[5] Perform modeling using servers like SWISS-MODEL.

    • TAAR1/5-HT₂A: Utilize available GPCR crystal structures (e.g., 5-HT₂A PDB: 6A93) or validated homology models.

  • Structure Cleaning:

    • Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

    • Inspect the structure for missing residues or atoms and repair them using tools like MODELLER or the built-in functions of Chimera or PyMOL.

  • Protonation and Preparation:

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • For AutoDock, convert the final protein structure to the .pdbqt format.

Protocol: Molecular Docking
  • Binding Site Definition:

    • Identify the orthosteric binding site. For MATs, this is the central S1 site where the native substrate binds.[9] Key residues for phenethylamines include a conserved aspartate (Asp98 in hSERT, Asp79 in hDAT).[6][10]

    • Define a grid box that encompasses this entire binding pocket. A typical size is 25Å x 25Å x 25Å centered on the key interacting residues.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina. Set the exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.

    • Execute the docking run to generate a series of binding poses (typically 9-20) ranked by their predicted binding affinity (docking score).

  • Pose Analysis:

    • Visually inspect the top-ranked poses using software like PyMOL or VMD.

    • The most plausible pose is one where the protonated amine forms an ionic bond with the key aspartate residue and the phenyl ring engages in hydrophobic or pi-stacking interactions.

    • Analyze interactions (hydrogen bonds, hydrophobic contacts) using tools like LigPlot+.

Predicted Quantitative Data

The following tables summarize hypothetical, yet plausible, results from the in-silico analysis described above. These values are for illustrative purposes and require experimental validation.

Table 1: Predicted Binding Affinities of 3-Cl-N-Me-PEA for Key Monoamine Targets

Target ReceptorPDB ID / Model BasisPredicted Binding Affinity (kcal/mol)Predicted Ki (nM, est.)
hSERT 5I6X-8.5~250
hDAT Homology (dDAT)-7.9~700
hNET Homology (hSERT)-7.5~1200
hTAAR1 Homology (β2AR)-9.1~110
h5-HT₂A 6A93-8.2~450

Binding affinity is represented by the AutoDock Vina docking score. Estimated Ki is calculated from the binding affinity.

Table 2: Key Interacting Residues for 3-Cl-N-Me-PEA in the hSERT Binding Pocket

hSERT ResidueInteraction TypePredicted Distance (Å)
Asp98 Ionic Bond, H-Bond2.8
Tyr95 Pi-Pi Stacking4.5
Ile172 Hydrophobic3.9
Phe335 Hydrophobic4.1
Val501 Hydrophobic3.8
Ser438 H-Bond (via backbone)3.1

Predicted Downstream Signaling Pathway (TAAR1)

As a potent agonist at TAAR1, 3-Cl-N-Me-PEA is predicted to initiate a G-protein signaling cascade. Activation of TAAR1, which primarily couples to Gαs, leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including monoamine transporters, modulating their function and promoting non-competitive neurotransmitter efflux.

G Figure 2. Predicted TAAR1 Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 3-Cl-N-Me-PEA receptor TAAR1 ligand->receptor Binds & Activates g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Targets (e.g., SERT, DAT) pka->downstream Phosphorylates

Figure 2. Predicted TAAR1 Signaling Cascade

Conclusion and Future Directions

This guide outlines a robust in-silico framework for characterizing the receptor binding profile of N-Methyl-3-chlorophenethylamine. The computational data predict that this compound is a potent ligand for TAAR1 and SERT, with lower affinity for DAT and NET. These hypotheses are derived from established principles of molecular modeling and SAR in the phenethylamine class.[4][11] The next critical steps involve the experimental validation of these predictions through in-vitro radioligand binding assays and functional assays (e.g., neurotransmitter uptake inhibition or release assays) to confirm the calculated affinities and determine the functional activity (e.g., agonist, antagonist, or reuptake inhibitor/releaser) at each target.

References

N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52516-20-8

This technical guide provides a detailed overview of N-Methyl-3-chlorophenethylamine, including its chemical properties, postulated biological activity, and proposed methodologies for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Data

Direct experimental data for N-Methyl-3-chlorophenethylamine is limited in publicly accessible literature. The following table summarizes its known and predicted physicochemical properties, drawing comparisons with structurally similar compounds.

PropertyValue/PredictionSource/Basis
IUPAC Name N-methyl-1-(3-chlorophenyl)ethan-2-amine---
CAS Number 52516-20-8[1]
Molecular Formula C₉H₁₂ClN[1]
Molecular Weight 169.65 g/mol [1]
Appearance Predicted: Colorless to pale yellow oil or solidBased on similar phenethylamines[2]
Boiling Point Predicted: ~220-250 °CBased on similar phenethylamines[2]
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, methanol, chloroform). The hydrochloride salt is expected to be water-soluble.Based on similar phenethylamines[2]
pKa (amine) Predicted: 9.5 - 10.5Based on primary amines in phenethylamine structures[2]

Postulated Biological Activity and Signaling Pathway

Substituted phenethylamines are a broad class of compounds known for their psychoactive properties, primarily through modulation of monoamine neurotransmitter systems.[3] Based on the structure of N-Methyl-3-chlorophenethylamine, its biological activity is hypothesized to be similar to other chlorinated phenethylamines, such as p-chloroamphetamine (PCA), which are potent serotonin-releasing agents.[2]

The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that influences monoaminergic neurotransmission.[2] Activation of TAAR1 can trigger the release of neurotransmitters like dopamine and norepinephrine.[2] Furthermore, N-Methyl-3-chlorophenethylamine is expected to act as a substrate for monoamine transporters, particularly the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons.[2][4]

Postulated_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NM3CPE N-Methyl-3-chlorophenethylamine TAAR1 TAAR1 NM3CPE->TAAR1 Agonist SERT SERT NM3CPE->SERT Substrate Vesicle Synaptic Vesicle (Serotonin) TAAR1->Vesicle Promotes Release Serotonin Serotonin SERT->Serotonin Reverse Transport Vesicle->Serotonin Release PostsynapticReceptor Postsynaptic Serotonin Receptor Serotonin->PostsynapticReceptor Binds SignalTransduction Signal Transduction PostsynapticReceptor->SignalTransduction Activates

Postulated mechanism of action for N-Methyl-3-chlorophenethylamine.

Experimental Protocols

Proposed Synthesis of N-Methyl-3-chlorophenethylamine

A plausible synthetic route for N-Methyl-3-chlorophenethylamine can be adapted from established methods for phenethylamine synthesis, such as the reduction of a corresponding nitrile derivative.[2]

Synthesis_Workflow Start 3-Chlorobenzaldehyde Step1 Condensation with Nitromethane Start->Step1 Intermediate1 1-(3-Chlorophenyl)-2-nitroethene Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 in THF) Intermediate1->Step2 Intermediate2 3-Chlorophenethylamine Step2->Intermediate2 Step3 Reductive Amination (with Formaldehyde and a reducing agent) Intermediate2->Step3 FinalProduct N-Methyl-3-chlorophenethylamine Step3->FinalProduct

Proposed synthetic workflow for N-Methyl-3-chlorophenethylamine.

Detailed Methodology (Hypothetical):

  • Synthesis of 1-(3-Chlorophenyl)-2-nitroethene:

    • To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add nitromethane (1.2 eq) and a catalyst, for example, ammonium acetate.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(3-chlorophenyl)-2-nitroethene.

  • Reduction to 3-Chlorophenethylamine:

    • In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (a molar excess) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 1-(3-chlorophenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

    • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

    • Filter the resulting solids and wash them with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-chlorophenethylamine.

  • Reductive Amination to N-Methyl-3-chlorophenethylamine:

    • Dissolve 3-chlorophenethylamine (1.0 eq) in a suitable solvent like methanol.

    • Add an aqueous solution of formaldehyde (1.1 eq).

    • Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Proposed Analytical Methodology

The analysis of N-Methyl-3-chlorophenethylamine can be achieved using standard analytical techniques employed for the characterization of novel psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A solution of the sample in a suitable organic solvent (e.g., methanol) is prepared. For biological matrices, a liquid-liquid or solid-phase extraction would be necessary.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

Safety and Toxicology

There is limited specific toxicological data available for N-Methyl-3-chlorophenethylamine. However, based on its structural similarity to other substituted phenethylamines, it should be handled with caution.[2] Potential health effects may include cardiovascular, gastrointestinal, and psychiatric symptoms.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding biological activity and experimental protocols, is based on extrapolations from structurally related compounds due to the limited availability of direct experimental data for N-Methyl-3-chlorophenethylamine. All laboratory work should be conducted by qualified personnel with appropriate safety precautions in place.

References

Preliminary Toxicity Assessment of N-Methyl-3-chlorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary toxicity assessment of N-Methyl-3-chlorophenethylamine based on available data for structurally related compounds. No direct toxicological studies on N-Methyl-3-chlorophenethylamine have been identified in the public domain. The information herein is intended for research, scientific, and drug development professionals and should be interpreted with caution.

Executive Summary

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine. The phenethylamine class of compounds is known to exert a range of pharmacological and toxicological effects, primarily through modulation of monoamine neurotransmitter systems.[1] Due to the lack of direct toxicity data for N-Methyl-3-chlorophenethylamine, this guide provides a comparative analysis of its potential toxicity based on data from its structural analogs, including N-methylphenethylamine (NMPEA), p-chlorophenethylamine, and other related compounds. The primary concerns for this class of compounds include cardiovascular toxicity and neurotoxicity.

Quantitative Toxicity Data of Structural Analogs

The following tables summarize the available acute toxicity data for compounds structurally related to N-Methyl-3-chlorophenethylamine. This data can be used to estimate the potential toxicity of the target compound.

Table 1: Acute Lethality Data for N-Methylphenethylamine (NMPEA) in Mice

CompoundRoute of AdministrationDose MetricValue (mg/kg)
NMPEA HClIntraperitonealMinimum Lethal Dose203
NMPEA HClOralLD50685
NMPEAIntravenousLD5090

Data sourced from Wikipedia's entry on N-Methylphenethylamine.[1]

Table 2: Acute Lethality Data for Halogenated and Methylated Phenethylamines in Mice

CompoundLDLO (mg/kg)LD50 (mg/kg)LD100 (mg/kg)
Phenylethylamine (PEA)203.3 ± 3.3226.7 ± 4.4258.3 ± 8.8
p-Chloro-PEA133.3 ± 3.3146.7 ± 1.7165.0 ± 2.9
p-Fluoro-PEA116.7 ± 3.3136.7 ± 1.7160.0 ± 2.9
p-Bromo-PEA126.7 ± 3.3145.0 ± 2.9163.3 ± 3.3
p-Iodo-PEA133.3 ± 3.3153.3 ± 1.7168.3 ± 1.7
N-Methyl-PEA176.6 ± 3.3200.0 ± 2.9221.7 ± 3.3
p-Methyl-PEA183.3 ± 3.3206.7 ± 3.3225.0 ± 2.9

Data extracted from a study on the acute toxicity of phenylethylamine and its analogs.[2] Note the increased toxicity of para-halogenated compounds compared to the parent phenylethylamine.

Table 3: In Vitro Cytotoxicity Data for a Phenethylamine Analog

CompoundCell LineDose MetricValue (µM)
25I-NBOMeH9c2 rat cardiomyocytesTC5070.4

Data from a study on the cardiovascular effects of 25I-NBOMe.[3] TC50 refers to the concentration causing 50% toxicity to the cells.

Hypothesized Mechanism of Action and Potential Toxicities

Based on the pharmacology of related phenethylamines, N-Methyl-3-chlorophenethylamine is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin systems.[4] It is also likely to be an agonist at the trace amine-associated receptor 1 (TAAR1).[1]

Cardiovascular Toxicity

Phenethylamines are known to cause sympathomimetic effects, leading to increased heart rate and blood pressure.[[“]][[“]] These effects are mediated by the release of endogenous norepinephrine and direct action on adrenergic and trace amine-associated receptors.[[“]][7] Acute overdose could lead to hypertensive crisis, tachycardia, and cardiac arrhythmias.[8]

Neurotoxicity

The presence of a chlorine atom on the phenyl ring raises concerns about potential neurotoxicity. For instance, para-chloroamphetamine (PCA) is a known selective serotonergic neurotoxin, causing long-term depletion of serotonin and degeneration of serotonin axon terminals.[9][10] The neurotoxicity of PCA is believed to be dependent on the release of endogenous serotonin, possibly involving the formation of a toxic metabolite.[11][12] While 3-chloroamphetamine did not show neurotoxicity in rodents due to rapid metabolism, this toxicity was observed when its metabolism was inhibited.[4] Therefore, N-Methyl-3-chlorophenethylamine should be handled with caution due to the potential for serotonergic neurotoxicity.

Experimental Protocols

The following are representative protocols for assessing the potential toxicity of a novel phenethylamine derivative like N-Methyl-3-chlorophenethylamine.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of living cells.[13]

1. Cell Culture:

  • Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity, or H9c2 cardiomyocytes for cardiotoxicity) in 96-well plates at an appropriate density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Exposure:

  • Prepare serial dilutions of N-Methyl-3-chlorophenethylamine in the culture medium.

  • Replace the existing medium with the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a compound with known cytotoxicity).

  • Incubate for a specified period (e.g., 24 or 48 hours).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Neurotoxicity Assessment in Rodents

This protocol is based on studies of p-chloroamphetamine (PCA) neurotoxicity.[10][11]

1. Animal Model and Dosing:

  • Use adult male rats (e.g., Sprague-Dawley).

  • Administer N-Methyl-3-chlorophenethylamine via a relevant route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.

2. Behavioral Observations:

  • Monitor the animals for any acute behavioral changes, such as hyperactivity or stereotyped behaviors.

3. Neurochemical Analysis:

  • At a specified time point after dosing (e.g., 7 days for long-term effects), euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, cortex).

  • Homogenize the brain tissue and use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). A significant reduction in these levels compared to the control group would indicate serotonergic neurotoxicity.

4. Histological Analysis:

  • Perfuse a separate cohort of animals and prepare brain sections for immunohistochemical staining.

  • Use antibodies against serotonin or the serotonin transporter (SERT) to visualize serotonergic axons and terminals. A reduction in the density of staining in the treated group compared to the control group would indicate neurodegeneration.

Visualizations

Hypothesized Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NM3CPA N-Methyl-3-chlorophenethylamine SERT Serotonin Transporter (SERT) NM3CPA->SERT Substrate/Inhibitor VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NM3CPA->VMAT2 Inhibitor TAAR1 TAAR1 NM3CPA->TAAR1 Agonist Serotonin_Vesicle Serotonin Vesicle Cytosol_5HT Cytosolic Serotonin Serotonin_Vesicle->Cytosol_5HT Release AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->SERT Phosphorylates (efflux) SERT_efflux Synaptic Cleft Cytosol_5HT->SERT_efflux Efflux Postsynaptic_Receptor Postsynaptic 5-HT Receptor SERT_efflux->Postsynaptic_Receptor Binds to Neuronal_Response Neuronal Response Postsynaptic_Receptor->Neuronal_Response Initiates

Caption: Hypothesized mechanism of action for N-Methyl-3-chlorophenethylamine.

Experimental Workflow for In Vitro Cytotoxicity

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_compound Prepare serial dilutions of N-Methyl-3-chlorophenethylamine incubate_24h_1->prepare_compound treat_cells Treat cells with compound dilutions incubate_24h_1->treat_cells prepare_compound->treat_cells incubate_24h_2 Incubate for 24h treat_cells->incubate_24h_2 add_mtt Add MTT reagent incubate_24h_2->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

N-Methyl-3-chlorophenethylamine as a novel psychoactive substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-chlorophenethylamine, commonly known as 3-Chloromethcathinone (3-CMC), is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Structurally related to methcathinone and its 4-chloro isomer, 4-CMC (clephedrone), 3-CMC exhibits potent psychostimulant effects.[1] This technical guide provides an in-depth overview of the current scientific understanding of 3-CMC, focusing on its pharmacology, pharmacokinetics, toxicology, and the analytical methodologies for its detection. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to support further research in this area.

Introduction

First identified on the European drug market in 2014, 3-CMC is a synthetic stimulant belonging to the cathinone family.[1] It is an isomer of 2-CMC and the internationally controlled 4-CMC.[1] Typically sold as a white powder or in crystalline form, it is consumed orally or via nasal insufflation.[1] The substance has been associated with numerous non-fatal intoxications and a significant number of fatalities, prompting its monitoring by global health and drug enforcement agencies. This document aims to consolidate the existing technical data on 3-CMC to serve as a comprehensive resource for the scientific community.

Pharmacology

The pharmacological effects of 3-CMC are primarily mediated by its interaction with the monoaminergic system. It functions as both a releasing agent and a reuptake inhibitor at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This dual action leads to a significant increase in the synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.[2]

Mechanism of Action at Monoamine Transporters

3-CMC binds to DAT, SERT, and NET, blocking the reuptake of their respective neurotransmitters from the synaptic cleft. Furthermore, as a substrate-type releaser, it is transported into the presynaptic neuron where it promotes the non-vesicular release of dopamine, serotonin, and norepinephrine. This efflux mechanism is a key contributor to its potent psychostimulant properties. The interaction is summarized in the signaling pathway diagram below.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicles (DA, 5-HT, NE) neurotransmitters Increased DA, 5-HT, NE DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) receptors Postsynaptic Receptors neurotransmitters->receptors Increased Stimulation molecule 3-CMC molecule->DAT Inhibits Reuptake & Promotes Efflux molecule->SERT Inhibits Reuptake & Promotes Efflux molecule->NET Inhibits Reuptake & Promotes Efflux

Figure 1. Mechanism of 3-CMC at the monoamine synapse.
Quantitative Pharmacological Data

The potency of 3-CMC at each monoamine transporter has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) for reuptake inhibition and half-maximal effective concentrations (EC₅₀) for neurotransmitter release are summarized below.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
IC₅₀ (nM) 342 ± 461194 / 1104 ± 79290 ± 36[3][4]
EC₅₀ (nM) for Release 26 / 46.8 ± 4.0211 / 410 ± 3619[3][4]

Table 1: In Vitro Pharmacological Profile of 3-CMC at Monoamine Transporters.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on 3-CMC in humans are limited. However, analysis of biological samples has identified its primary metabolic pathways.

Metabolism

The biotransformation of 3-CMC involves two main routes:

  • N-demethylation: Removal of the methyl group from the amine.

  • Ketone Reduction: Reduction of the β-keto group to a hydroxyl group, forming dihydro-3-CMC.

A combination of these pathways leads to the formation of N-desmethyl-dihydro-3-CMC. The dihydro-3-CMC metabolite is noted for its stability in biological samples and is considered a reliable biomarker for 3-CMC intake.[5]

Metabolism_Pathway parent 3-CMC (N-Methyl-3-chlorophenethylamine) metabolite1 N-desmethyl-3-CMC parent->metabolite1 N-demethylation metabolite2 dihydro-3-CMC parent->metabolite2 Ketone Reduction metabolite3 N-desmethyl-dihydro-3-CMC metabolite1->metabolite3 Ketone Reduction metabolite2->metabolite3 N-demethylation

Figure 2. Primary metabolic pathways of 3-CMC.

Toxicology

3-CMC has been implicated in numerous acute intoxications and fatalities. Toxicological data from post-mortem cases provide insight into the concentrations associated with severe adverse events and death.

Cytotoxicity

In vitro studies using the human neuroblastoma cell line SH-SY5Y have been conducted to assess the cytotoxicity of 3-CMC. These assays help to determine the concentrations at which the substance induces cell death.

Post-Mortem Toxicological Findings

Concentrations of 3-CMC in post-mortem blood samples vary widely, likely due to factors such as individual tolerance, polydrug use, and post-mortem redistribution. However, the documented ranges provide a critical reference for forensic toxicologists.

Biological MatrixConcentration Range (ng/mL)NotesReference
Post-Mortem Blood 10 - 2,800Data from 27 death cases reported between 2016-2022.[3][6]

Table 2: Reported Concentrations of 3-CMC in Post-Mortem Blood Samples.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-CMC.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based radiotracer assay to determine the IC₅₀ values of 3-CMC at DAT, SERT, and NET.

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.

  • Reagents:

    • Krebs-HEPES buffer (KHB).

    • Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

    • Non-labeled inhibitors for determining non-specific uptake (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

    • 3-CMC test solutions at various concentrations.

  • Procedure:

    • Culture the transfected HEK 293 cells in 96-well plates until confluent.

    • On the day of the experiment, wash the cells once with room temperature KHB.

    • Pre-incubate the cells for 5-30 minutes at 37°C in KHB containing various concentrations of 3-CMC or a reference inhibitor.

    • Initiate uptake by adding the radiolabeled substrate (e.g., 20 nM [³H]MPP⁺) to each well.

    • Incubate for a predetermined interval (e.g., 5-10 minutes) with gentle agitation.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells using a lysis buffer (e.g., 1% SDS).

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific uptake at each 3-CMC concentration by subtracting the non-specific uptake (wells with a saturating concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition versus the log concentration of 3-CMC and fit the data using a non-linear regression to determine the IC₅₀ value.

Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 3-CMC on the viability of SH-SY5Y neuroblastoma cells.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Reagents:

    • Cell culture medium (e.g., MEM + F12 + 10% FBS).

    • 3-CMC test solutions at various concentrations.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of 3-CMC. Include a vehicle control (medium only).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analytical Methodology: GC-MS for Biological Samples

This protocol provides a general workflow for the detection and quantification of 3-CMC in biological matrices like blood or urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical_Workflow start Biological Sample (Blood, Urine) prep Sample Preparation (e.g., Liquid-Liquid Extraction or SPE) start->prep deriv Derivatization (Optional) (e.g., Acetylation, Silylation) prep->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (Full Scan & SIM Mode) gcms->data interp Data Interpretation - Library Matching - Retention Time Confirmation data->interp quant Quantification (Using Internal Standard) interp->quant end Confirmed Result quant->end

Figure 3. General workflow for GC-MS analysis of 3-CMC.
  • Sample Preparation:

    • Extraction: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. An internal standard (e.g., a deuterated analog) should be added before extraction.

    • Derivatization (Optional): To improve chromatographic properties and mass spectral fragmentation, derivatization (e.g., acetylation with acetic anhydride or silylation with BSTFA) may be performed.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Splitless mode with an injector temperature of ~250-280°C.

    • Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at 60-80°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Initial screening in full scan mode (e.g., m/z 40-500). For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 3-CMC and its derivative.

Conclusion

N-Methyl-3-chlorophenethylamine (3-CMC) is a potent synthetic cathinone with significant risks to public health. Its primary mechanism of action involves the disruption of normal monoamine neurotransmitter reuptake and the promotion of their release, leading to powerful psychostimulant effects. The available toxicological data, particularly from post-mortem cases, underscore the potential for fatal overdose. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers in pharmacology, toxicology, and forensic science to better understand the risks associated with 3-CMC and to develop more effective strategies for its detection and for the clinical management of associated intoxications. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term toxicity, and abuse liability.

References

literature review of substituted N-methylphenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted N-Methylphenethylamines

Introduction

Substituted N-methylphenethylamines represent a broad and diverse class of organic compounds derived from the core phenethylamine structure. This class includes endogenous neurotransmitters, pharmaceuticals, and psychoactive substances.[1][2] The foundational structure consists of a phenyl ring attached to an ethylamine chain, with a methyl group on the nitrogen atom.[2] Modifications to the phenyl ring, the ethyl sidechain, or the amino group give rise to a vast array of compounds with widely varying pharmacological profiles.[1]

These molecules are of significant interest to researchers, scientists, and drug development professionals due to their profound effects on the central nervous system (CNS).[2] Many act as CNS stimulants, hallucinogens, entactogens, or appetite suppressants.[1] Their mechanisms of action often involve complex interactions with monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—primarily through G-protein coupled receptors (GPCRs) like the trace amine-associated receptor 1 (TAAR1) and serotonin receptors, as well as monoamine transporters (DAT, NET, SERT).[2][3][4] This review provides a comprehensive technical overview of their synthesis, pharmacology, structure-activity relationships, and the experimental protocols used in their evaluation.

Synthesis

The synthesis of N-methylphenethylamines can be achieved through various established organic chemistry methods. A common approach involves the N-methylation of the corresponding primary phenethylamine. One documented method includes the conversion of phenethylamine to its p-toluenesulfonamide derivative, followed by N-methylation with methyl iodide, and subsequent hydrolysis to yield the N-methylated product.[5] Another method involves the reaction of N,N-dimethylphenethylamine with methyl iodide in ether to produce N,N,N-trimethylphenethylamine.[6] For research purposes, β-methylphenethylamine (BMPEA) and its N-methylated analogs have been synthesized using standard organic chemical reactions, with full characterization by mass spectrometry and NMR analysis.[3]

Pharmacology

The pharmacological activity of substituted N-methylphenethylamines is largely dictated by their specific substitution patterns. They interact with multiple targets within the CNS, leading to a wide spectrum of effects.

Pharmacodynamics: Key Molecular Targets

1. Trace Amine-Associated Receptor 1 (TAAR1): N-methylphenethylamine (NMPEA) is an endogenous agonist for the human trace amine-associated receptor 1 (hTAAR1), a key regulator of monoaminergic systems.[4][5] Activation of TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin neurons.[4] Specifically, TAAR1 activation can decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus.[4] This interaction is central to the neuromodulatory effects of many of these compounds.[7]

2. Monoamine Transporters (DAT, NET, SERT): Many substituted phenethylamines function as substrates for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] They can act as releasing agents, promoting the efflux of monoamines from the presynaptic neuron into the synapse, and can also inhibit their reuptake.[8] For example, β-methylphenethylamine (BMPEA) and its N-methylated analog, MPPA, are potent substrate-type releasers at NETs and, to a lesser extent, at DATs, with much weaker activity at SERTs.[3] This preference for NET over DAT suggests a lower abuse potential compared to amphetamine, which is more DAT-selective.[3]

3. Serotonin (5-HT) Receptors: Hallucinogenic phenethylamines, such as those in the 2C-series (e.g., 2C-B) and the N-benzyl substituted NBOMe compounds, act as potent agonists at serotonin 5-HT₂A receptors.[2][9][10] The affinity and functional activity at 5-HT₂A and 5-HT₂C receptors are highly sensitive to substitutions on both the phenethylamine core and any N-benzyl groups.[9] Generally, phenethylamines are more selective for 5-HT₂ receptor subtypes compared to tryptamines.[9]

The general signaling pathway for TAAR1 activation is depicted below.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein G Protein (Gs/Gq) TAAR1->G_protein activates DAT Dopamine Transporter (DAT) TAAR1->DAT modulates (phosphorylation) AC Adenylyl Cyclase G_protein->AC activates (Gs) PLC Phospholipase C G_protein->PLC activates (Gq) cAMP cAMP ↑ AC->cAMP IP3_DAG IP3/DAG ↑ PLC->IP3_DAG DA_efflux Dopamine Efflux ↑ Reuptake ↓ NMPEA N-Methyl- phenethylamine NMPEA->TAAR1 binds

TAAR1 signaling pathway activation by N-methylphenethylamine.
Pharmacokinetics

Substituted N-methylphenethylamines generally cross the blood-brain barrier readily, allowing them to exert their effects on the CNS. A study measuring the brain-uptake index in rats found that N-methylphenethylamine and other monomethylated derivatives effectively entered the brain, likely via passive diffusion.[11] The distribution within the brain for phenethylamine and α-methylphenethylamine (amphetamine) was relatively even across the cerebellum, frontal cortex, and striatum.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for selected N-methylphenethylamines and related compounds.

Table 1: In Vitro Monoamine Transporter Activity

Compound Transporter Assay Type Potency (EC₅₀/IC₅₀, nM) Emax (% Release) Reference
Amphetamine DAT [³H]MPP⁺ Release 35 92% [3]
NET [³H]MPP⁺ Release 12 84% [3]
β-Methylphenethylamine (BMPEA) DAT [³H]MPP⁺ Release 239 74% [3]
NET [³H]MPP⁺ Release 50 79% [3]
N-Methyl-2-phenylpropan-1-amine (MPPA) DAT [³H]MPP⁺ Release 273 74% [3]

| | NET | [³H]MPP⁺ Release | 82 | 80% |[3] |

Table 2: Receptor Binding and Functional Activity

Compound Receptor Assay Type Potency (Kᵢ / EC₅₀, nM) Reference
N-Methylphenethylamine (NMPEA) hTAAR1 Ca²⁺ Mobilization ~150 (EC₅₀) [4]
β-Phenethylamine (PEA) hTAAR1 Ca²⁺ Mobilization 15 (EC₅₀) [4]
25B-NBOMe 5-HT₂A Functional Assay 0.758–0.819 (EC₅₀) [8]
2C-B 5-HT₂A Functional Assay 3.16–8.46 (EC₅₀) [8]
BMPEA 5-HT₁A Binding Affinity 375 (Kᵢ) [3]

| MPPA | 5-HT₁A | Binding Affinity | 915 (Kᵢ) |[3] |

Table 3: Toxicological Data

Compound Salt Form Animal Route Value (mg/kg) Reference
NMPEA HCl Mouse i.p. 203 (MLD) [5]
NMPEA HCl Mouse Oral 685 (LD₅₀) [5]
NMPEA Free Base Mouse i.v. 90 (LD₅₀) [5]

(MLD = Minimum Lethal Dose; LD₅₀ = Median Lethal Dose)

Structure-Activity Relationships (SAR)

The biological activity of phenethylamines is highly dependent on the nature and position of substituents.

  • N-Methylation: Progressive N-methylation of phenethylamine alters its pharmacological profile. Unsubstituted phenethylamine exhibits indirect adrenergic activity. N-methylation (NMPEA) maintains this, while further methylation to N,N-dimethylphenethylamine can produce a depressor response, and N,N,N-trimethylphenethylamine shows purely nicotinic cholinergic activity.[6]

  • Alpha (α) Methylation: A methyl group at the alpha-position (adjacent to the nitrogen) creates the amphetamine scaffold. This substitution generally increases CNS stimulant properties and metabolic stability by sterically hindering metabolism by monoamine oxidase (MAO).[1][12]

  • Beta (β) Ketone: The addition of a ketone at the beta-position creates the cathinone class of compounds, which often retain stimulant properties.[1]

  • Ring Substitution: Substitution on the phenyl ring is a key determinant of hallucinogenic versus stimulant activity. Methoxy groups at the 2 and 5 positions are common in hallucinogenic compounds (e.g., the 2C series).[2][8] The specific substituent at the 4-position further modulates potency and effects.[13]

  • N-Benzyl Substitution: Adding a benzyl group to the nitrogen of a hallucinogenic phenethylamine (creating the NBOMe series) can dramatically increase potency at the 5-HT₂A receptor.[8][9]

The logical flow of SAR for this class is illustrated below.

SAR_Logic cluster_mods Structural Modifications cluster_effects Resulting Pharmacological Profile Core Phenethylamine Core N_Methyl N-Methylation Core->N_Methyl Alpha_Methyl α-Methylation (Amphetamine) Core->Alpha_Methyl Ring_Sub Ring Substitution (e.g., 2,5-dimethoxy) Core->Ring_Sub AlteredActivity Altered Activity (Adrenergic -> Cholinergic) N_Methyl->AlteredActivity Stimulant CNS Stimulant (TAAR1, DAT/NET Activity) Alpha_Methyl->Stimulant N_Benzyl N-Benzyl Substitution (NBOMe) Ring_Sub->N_Benzyl Combined with Hallucinogen Hallucinogenic (5-HT2A Agonism) Ring_Sub->Hallucinogen IncreasedPotency Increased Potency (at 5-HT2A) N_Benzyl->IncreasedPotency

Structure-Activity Relationships (SAR) of N-methylphenethylamines.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation and comparison of these compounds. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: In Vitro Monoamine Transporter Release Assay

This assay measures a compound's ability to induce the release of monoamines from presynaptic terminals.

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of test compounds as monoamine transporter substrates (releasers).

  • Methodology Summary (based on[3]):

    • Synaptosome Preparation: Rat brain synaptosomes are prepared from specific regions (e.g., striatum for DAT, hippocampus for NET).

    • Transporter Loading: Synaptosomes are pre-loaded with a radiolabeled substrate, such as [³H]MPP⁺, which is a substrate for both DAT and NET.

    • Initiation of Release: Various concentrations of the test compound (e.g., BMPEA, amphetamine) are added to the synaptosome suspension to stimulate the efflux (release) of the pre-loaded [³H]MPP⁺.

    • Assay Termination & Measurement: After a set incubation period, the release reaction is terminated by rapid filtration. The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.

    • Data Analysis: Concentration-response curves are generated to calculate EC₅₀ and Emax values. To confirm transporter specificity, the assay can be repeated in the presence of selective blockers like GBR12909 (for DAT) or desipramine (for NET).[3]

Protocol 2: In Vivo Drug Self-Administration

This behavioral paradigm assesses the reinforcing effects and abuse liability of a compound.

  • Objective: To determine if a test compound has reinforcing properties that sustain self-administration behavior in animals.

  • Methodology Summary (based on[14]):

    • Animal Preparation: Male rats are surgically implanted with intravenous catheters.

    • Training: Rats are placed in self-administration chambers equipped with two nose-poke holes. A response in the "active" hole results in an intravenous infusion of the test drug (e.g., BMPEA, amphetamine) or saline (for control groups). Responses in the "inactive" hole have no consequence.

    • Acquisition Phase: Animals are trained for a set number of days on a fixed-ratio schedule (e.g., FR1, where one active response yields one infusion). Acquisition is demonstrated when active responses significantly exceed inactive responses.

    • Dose-Effect Function: Once self-administration is acquired, a dose-effect function is determined by testing several different unit doses of the drug over subsequent sessions.

    • Data Analysis: The number of active vs. inactive responses and the total number of infusions are recorded. An inverted U-shaped dose-effect curve is typical for reinforcing drugs.[14]

The general workflow for preclinical evaluation of a novel phenethylamine analog is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki at TAAR1, 5-HT, etc.) Functional Functional Assays (Determine EC50/IC50) - Transporter Release/Uptake - Ca2+ Mobilization Binding->Functional PK Pharmacokinetics (Blood-Brain Barrier Penetration) Functional->PK Behavior Behavioral Pharmacology - Locomotor Activity - Drug Discrimination - Self-Administration PK->Behavior Tox Toxicology (Determine LD50) Behavior->Tox Analysis Data Analysis & SAR Determination Tox->Analysis Synthesis Compound Synthesis & Purification Synthesis->Binding

Preclinical evaluation workflow for novel phenethylamine compounds.

Conclusion

Substituted N-methylphenethylamines are a pharmacologically rich class of compounds with diverse and potent effects on the central nervous system. Their activity is primarily mediated through interactions with the TAAR1 receptor and monoamine transporters, with hallucinogenic properties arising from potent 5-HT₂A receptor agonism. The structure-activity relationships are well-defined, where small structural modifications at the nitrogen, alpha-carbon, or phenyl ring can drastically alter the pharmacological profile, shifting a compound from a stimulant to a potent hallucinogen. The continued study of these molecules, using rigorous in vitro and in vivo protocols, is essential for understanding their neurobiological mechanisms and evaluating their potential therapeutic applications and public health risks.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine derivative of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or research chemical, establishing its purity is a critical step in ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of chemical compounds, making it an ideal method for assessing the purity of N-Methyl-3-chlorophenethylamine.

This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method developed for the purity analysis of N-Methyl-3-chlorophenethylamine. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocols

Materials and Reagents
  • N-Methyl-3-chlorophenethylamine reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (88%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 258 nm
Injection Volume 10 µL

Note: The selection of detection wavelengths is based on the characteristic UV absorption peaks of phenethylamine at 210 nm and 258 nm.[1]

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-3-chlorophenethylamine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-Methyl-3-chlorophenethylamine sample to be tested and dissolve in 10 mL of the diluent.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed on the N-Methyl-3-chlorophenethylamine standard.

  • Acid Degradation: To 1 mL of the standard solution, add 1 mL of 1N HCl and heat at 60°C for 2 hours. Neutralize the solution with 1N NaOH before injection.

  • Base Degradation: To 1 mL of the standard solution, add 1 mL of 1N NaOH and heat at 60°C for 2 hours. Neutralize the solution with 1N HCl before injection.

  • Oxidative Degradation: To 1 mL of the standard solution, add 1 mL of 3% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours, then prepare a 1 mg/mL solution.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare a 1 mg/mL solution.

Data Presentation

The following table summarizes the hypothetical chromatographic data obtained from the analysis of a test batch of N-Methyl-3-chlorophenethylamine and its forced degradation samples. This data is for illustrative purposes to demonstrate the method's performance.

CompoundRetention Time (min)Relative Retention TimeResolution (Rs)Purity (%)
Impurity 1 (Starting Material) 3.50.44-0.2
N-Methyl-3-chlorophenethylamine 8.01.00-99.5
Impurity 2 (By-product) 9.21.152.50.3
Degradant 1 (Acid Hydrolysis) 6.80.852.8-
Degradant 2 (Oxidative) 7.50.941.8-

Diagrams

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of N-Methyl-3-chlorophenethylamine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Test Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Inject Inject Sample/Standard Dissolve_Standard->Inject Dissolve_Sample->Inject HPLC_System HPLC System Setup HPLC_System->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection (210 & 258 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report Purity_Assessment cluster_impurities Potential Impurities cluster_degradants Potential Degradants Main N-Methyl-3-chlorophenethylamine Purity Overall Purity Main->Purity Impurities Process-Related Impurities Impurities->Purity Starting_Material Starting Materials Impurities->Starting_Material Byproducts Synthesis By-products Impurities->Byproducts Degradants Degradation Products Degradants->Purity Hydrolysis Hydrolysis Products Degradants->Hydrolysis Oxidation Oxidation Products Degradants->Oxidation Photolysis Photolytic Products Degradants->Photolysis

References

Application Note: In Vitro Receptor Binding Assay for N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine compound. The pharmacological profile of many substituted phenethylamines involves interaction with monoamine neurotransmitter systems.[1] Based on structure-activity relationships, N-Methyl-3-chlorophenethylamine is predicted to interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as the trace amine-associated receptor 1 (TAAR1).[2][3] Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand, such as N-Methyl-3-chlorophenethylamine, and these receptors.[4] This application note provides a protocol for determining the binding affinity of N-Methyl-3-chlorophenethylamine for these potential targets.

Principle of the Assay

Competitive radioligand binding assays are used to determine the affinity (Ki) of a test compound.[4] The assay measures the ability of the unlabeled test compound (N-Methyl-3-chlorophenethylamine) to compete with a radiolabeled ligand for binding to a specific receptor.[5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Predicted Receptor Targets

Based on the pharmacology of structurally related phenethylamines, the primary predicted targets for N-Methyl-3-chlorophenethylamine are:

  • Serotonin Transporter (SERT) : The chloro- substitution on the phenyl ring suggests a potential for interaction with SERT.[3]

  • Dopamine Transporter (DAT) : Phenethylamine derivatives are known to have an affinity for DAT.[6]

  • Norepinephrine Transporter (NET) : This is another common target for this class of compounds.[7]

  • Trace Amine-Associated Receptor 1 (TAAR1) : N-methylated phenethylamines are agonists of TAAR1.[8][9]

Materials and Reagents

  • Test Compound: N-Methyl-3-chlorophenethylamine

  • Cell Lines: HEK-293 cells (or other suitable cell lines) stably expressing human SERT, DAT, NET, or TAAR1.[5][10]

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine[6][11]

    • For DAT: [³H]WIN 35,428 or [³H]CFT[6][11]

    • For NET: [³H]Nisoxetine[11]

    • For TAAR1: No specific commercially available radioligand for competition assays is well-established; functional assays are more common.

  • Cell Culture Media: Appropriate media and supplements for cell culture.

  • Membrane Preparation Buffer: e.g., Tris-HCl buffer with protease inhibitors.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.

  • Non-specific Binding Ligand: A high concentration of a known ligand for the target receptor (e.g., unlabeled citalopram for SERT).

  • Glass Fiber Filters [5]

  • Scintillation Vials and Cocktail

  • Multi-well plates

  • Filter Manifold

  • Liquid Scintillation Counter [5]

Experimental Protocols

I. Cell Culture and Membrane Preparation
  • Cell Culture: Culture HEK-293 cells stably expressing the target receptor (SERT, DAT, or NET) in appropriate flasks until confluent.[10]

  • Harvesting: Scrape the cells and centrifuge to form a cell pellet.

  • Homogenization: Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Membrane Isolation: Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Final Preparation: Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Storage: Store the membrane preparations at -80°C until use.

II. Radioligand Binding Assay (Competition)
  • Assay Setup: In a multi-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of non-specific binding ligand, and cell membranes.

    • Test Compound: Assay buffer, radioligand, varying concentrations of N-Methyl-3-chlorophenethylamine, and cell membranes.

  • Incubation: Incubate the plates at a specific temperature and time to reach equilibrium (e.g., 90 minutes at 4°C).[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold to separate bound from unbound radioligand.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the N-Methyl-3-chlorophenethylamine concentration.

  • Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation

The following tables summarize the predicted binding affinities based on structurally similar compounds. Experimental results for N-Methyl-3-chlorophenethylamine should be presented in a similar format.

Table 1: Predicted Binding Affinities (Ki, nM) of N-Methyl-3-chlorophenethylamine at Monoamine Transporters

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
N-Methyl-3-chlorophenethylamineTo be determinedTo be determinedTo be determined

Table 2: Comparative Binding Affinities (Ki, nM) of Structurally Related Compounds

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)Reference
p-ChloroamphetaminePotentModerateModerate[3]
3,4-Dichlorophenethylamine0.3High AffinityHigh Affinity[11]
N-Methylphenethylamine---[8]
alpha-Benzyl-N-methylphenethylamine145006050-[6]

Note: The data for related compounds are from various sources and experimental conditions may differ.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep I. Cell & Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis cell_culture Cell Culture (HEK-293 expressing target) harvesting Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation quantification Protein Quantification centrifugation->quantification storage Storage at -80°C quantification->storage assay_setup Assay Plate Setup (Total, Non-specific, Test Compound) storage->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curve Generate Competition Curve calc_specific->gen_curve det_ic50 Determine IC50 gen_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for the in vitro radioligand binding assay.

signaling_pathway cluster_transporter Monoamine Transporter Interaction cluster_taar1 TAAR1 Signaling compound N-Methyl-3-chlorophenethylamine transporter Monoamine Transporter (SERT, DAT, NET) compound->transporter Binds to reuptake Monoamine Reuptake transporter->reuptake Inhibits synaptic_conc Increased Synaptic Monoamine Concentration reuptake->synaptic_conc Leads to compound2 N-Methyl-3-chlorophenethylamine taar1 TAAR1 compound2->taar1 Agonist g_protein Gαs/Gαq Activation taar1->g_protein adenylyl_cyclase Adenylyl Cyclase / PLC Activation g_protein->adenylyl_cyclase camp_ip3 Increased cAMP / IP3 adenylyl_cyclase->camp_ip3 downstream Downstream Signaling camp_ip3->downstream

Caption: Predicted signaling pathways for N-Methyl-3-chlorophenethylamine.

References

Application Notes and Protocols for the Synthesis of N-Methyl-3-chlorophenethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-Methyl-3-chlorophenethylamine, a compound of interest in medicinal chemistry and drug development. The described method is based on the principles of reductive amination, a robust and widely used transformation in organic synthesis.

Introduction

N-Methyl-3-chlorophenethylamine is a secondary amine that can be synthesized through the reductive amination of a corresponding carbonyl compound, 3-chlorophenylacetone, with methylamine. This reaction proceeds via the in-situ formation of an imine intermediate, which is subsequently reduced to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its mild nature and operational simplicity.[1][2][3] The protocol outlined below is a representative method adaptable for laboratory-scale synthesis.

Reaction Principle

The synthesis involves a one-pot reaction where 3-chlorophenylacetone is reacted with methylamine to form an unstable imine intermediate.[1][2] This intermediate is then reduced by sodium borohydride to yield N-Methyl-3-chlorophenethylamine. The overall transformation is a nucleophilic addition of the amine to the ketone, followed by dehydration and subsequent reduction.

Experimental Protocol

Materials:

  • 3-chlorophenylacetone

  • Methylamine (40% solution in methanol or 2M solution in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenylacetone (1 equivalent) in methanol.

  • Amine Addition: To the stirred solution, add methylamine solution (1.5-2 equivalents) at room temperature. The reaction mixture is typically stirred for a period to allow for imine formation.

  • Reduction: The mixture is then cooled in an ice bath. Sodium borohydride (1.5-2 equivalents) is added portion-wise to control the exothermic reaction and gas evolution.[1]

  • Reaction Monitoring: After the addition of the reducing agent, the reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in water and extracted with an organic solvent such as dichloromethane or diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure N-Methyl-3-chlorophenethylamine.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-Methyl-3-chlorophenethylamine based on typical reductive amination protocols. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material3-chlorophenylacetone
ReagentsMethylamine, Sodium Borohydride
SolventMethanol
Reaction Time2-4 hours
Yield (Crude) 75-85%
Purity (by NMR) >95% (after purification)
Molecular FormulaC₉H₁₂ClN
Molecular Weight169.65 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-Methyl-3-chlorophenethylamine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-chlorophenylacetone 3-chlorophenylacetone Mixing in Methanol Mixing in Methanol 3-chlorophenylacetone->Mixing in Methanol Methylamine Methylamine Methylamine->Mixing in Methanol Imine Formation Imine Formation Mixing in Methanol->Imine Formation Reduction with NaBH4 Reduction with NaBH4 Imine Formation->Reduction with NaBH4 Solvent Removal Solvent Removal Reduction with NaBH4->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification N-Methyl-3-chlorophenethylamine N-Methyl-3-chlorophenethylamine Purification->N-Methyl-3-chlorophenethylamine

Caption: Workflow for the synthesis of N-Methyl-3-chlorophenethylamine.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the general mechanism of the reductive amination reaction.

G Ketone 3-chlorophenylacetone Imine Imine Intermediate Ketone->Imine + Methylamine Amine Methylamine Product N-Methyl-3-chlorophenethylamine Imine->Product Reduction ReducingAgent NaBH4

Caption: General mechanism of reductive amination.

References

Application Notes and Protocols for Cell-Based Functional Assays of N-Methyl-3-chlorophenethylamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine and analog of N-methylphenethylamine. Compounds of this class are known to interact with monoamine neurotransmitter systems.[1][2] The primary molecular targets for many psychoactive phenethylamines are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as trace amine-associated receptors (TAARs), particularly TAAR1.[1][3][4] This document provides detailed protocols for cell-based functional assays to characterize the activity of N-Methyl-3-chlorophenethylamine on these key targets. The assays described herein are designed to quantify the compound's potency as an inhibitor of monoamine reuptake and as an agonist of TAAR1. A protocol for assessing its potential inhibitory activity on monoamine oxidase (MAO) is also included.

Monoamine Transporter Uptake Inhibition Assays

These assays determine the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.[5][6] The protocols below describe methods for assessing the inhibition of human dopamine, norepinephrine, and serotonin transporters expressed in a heterologous cell line like HEK293 or CHO cells.[7][8][9]

Principle

Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) are incubated with the test compound, N-Methyl-3-chlorophenethylamine, followed by the addition of a labeled substrate (either radioactive or fluorescent).[7][8][10] The amount of substrate taken up by the cells is measured, and a decrease in uptake in the presence of the test compound indicates inhibitory activity. The half-maximal inhibitory concentration (IC50) can then be determined from a dose-response curve.

Experimental Protocol: Radiometric Uptake Inhibition Assay

This protocol is adapted for a 96-well format and can be applied to DAT, NET, and SERT by selecting the appropriate cell line and radiolabeled substrate.[5][11]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Poly-D-lysine coated 96-well plates

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4)

  • Test Compound: N-Methyl-3-chlorophenethylamine, serially diluted in Uptake Buffer

  • Reference Inhibitors:

    • DAT: Nomifensine or GBR 12909[7]

    • NET: Desipramine[12]

    • SERT: Fluoxetine or Paroxetine[10][13]

  • Radiolabeled Substrates:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well poly-D-lysine coated plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[8] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.

  • Compound Incubation: Add 100 µL of Uptake Buffer containing varying concentrations of N-Methyl-3-chlorophenethylamine to the wells. For control wells, use the following:

    • Total Uptake (100%): Uptake Buffer without the test compound.

    • Non-specific Uptake (0%): A high concentration of a known selective inhibitor (e.g., 10 µM Nomifensine for DAT).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing the radiolabeled substrate (e.g., final concentration of ~10-50 nM [³H]Dopamine) to all wells.[7]

  • Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.[7][10]

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold Uptake Buffer to stop the transport process.

  • Cell Lysis and Counting: Add 200 µL of scintillation fluid to each well and incubate for at least 2 hours. Measure the radioactivity in each well using a scintillation counter.

Data Presentation

The results can be presented as the percentage of inhibition relative to the controls. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical Monoamine Transporter Inhibition Data for N-Methyl-3-chlorophenethylamine

TargetIC50 (nM)Hill Slope
hDAT150 ± 151.1
hNET85 ± 90.9
hSERT1250 ± 1101.0

Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition plate_cells Plate transporter-expressing HEK293 cells in 96-well plate incubate_cells Incubate 18-24h at 37°C plate_cells->incubate_cells wash_cells Wash cells with Uptake Buffer incubate_cells->wash_cells add_compound Add N-Methyl-3-chlorophenethylamine and controls wash_cells->add_compound pre_incubate Pre-incubate 10-20 min at 37°C add_compound->pre_incubate add_substrate Add [³H]Neurotransmitter pre_incubate->add_substrate incubate_uptake Incubate 5-15 min at 37°C add_substrate->incubate_uptake terminate_wash Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate_wash lyse_cells Add scintillation fluid terminate_wash->lyse_cells count_cpm Measure radioactivity (CPM) lyse_cells->count_cpm analysis analysis count_cpm->analysis Calculate % inhibition and IC50

Caption: Workflow for the monoamine transporter radiometric uptake inhibition assay.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay

Phenethylamines are known agonists of TAAR1, a Gs protein-coupled receptor (GPCR).[4][14] Activation of TAAR1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[15][16] This assay measures the ability of N-Methyl-3-chlorophenethylamine to stimulate cAMP production in cells expressing TAAR1.

Principle

Cells stably expressing human TAAR1 (hTAAR1) are treated with the test compound. The resulting change in intracellular cAMP levels is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[17][18] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the fluorescent signal that is inversely proportional to the amount of cAMP produced.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

Materials:

  • HEK293 cells stably expressing hTAAR1

  • Cell culture medium

  • White, low-volume 384-well plates

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)

  • Test Compound: N-Methyl-3-chlorophenethylamine, serially diluted in Stimulation Buffer

  • Reference Agonist: β-phenethylamine (β-PEA) or a known TAAR1 agonist

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed hTAAR1-expressing cells into a 384-well plate (e.g., 5,000-10,000 cells/well) and incubate for 18-24 hours at 37°C.

  • Compound Addition: On the day of the assay, remove the culture medium and add 10 µL of Stimulation Buffer containing varying concentrations of N-Methyl-3-chlorophenethylamine or the reference agonist.

  • Cell Stimulation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution (as per the kit manufacturer's instructions).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

Data Presentation

The ratio of the fluorescence signals is used to calculate the amount of cAMP produced. Data are typically normalized to the response of a maximal concentration of the reference agonist. The half-maximal effective concentration (EC50) and the maximum effect (Emax) are determined by fitting the data to a four-parameter logistic equation.

Table 2: Hypothetical TAAR1 Activation Data for N-Methyl-3-chlorophenethylamine

ParameterValue
EC50 (nM)95 ± 12
Emax (%)92 ± 5

Signaling Pathway and Workflow Diagrams

G cluster_pathway TAAR1 Signaling Pathway ligand N-Methyl-3- chlorophenethylamine taar1 TAAR1 ligand->taar1 Agonist Binding g_protein Gs taar1->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP atp ATP atp->camp Conversion pka PKA camp->pka Activation cellular_response Cellular Response pka->cellular_response

Caption: Simplified signaling pathway for TAAR1 activation.

G plate_cells Plate hTAAR1-expressing cells in 384-well plate add_compound Add test compound in Stimulation Buffer plate_cells->add_compound incubate_stim Incubate 30 min at RT add_compound->incubate_stim add_reagents Add HTRF detection reagents (cAMP-d2 & anti-cAMP Ab) incubate_stim->add_reagents incubate_detect Incubate 60 min at RT add_reagents->incubate_detect read_plate Read HTRF signal incubate_detect->read_plate analysis Calculate cAMP levels and EC50 read_plate->analysis

Caption: Experimental workflow for the TAAR1 cAMP accumulation assay.

Monoamine Oxidase (MAO) Inhibition Assay

Phenethylamines are substrates for MAO, and some can also act as inhibitors.[19] This assay determines if N-Methyl-3-chlorophenethylamine inhibits the activity of MAO-A or MAO-B.

Principle

This assay measures the activity of recombinant human MAO-A or MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate like tyramine.[20] In the presence of horseradish peroxidase (HRP), a probe reacts with H2O2 to produce a fluorescent or colorimetric signal. A decrease in signal in the presence of the test compound indicates MAO inhibition.

Experimental Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • MAO-A or MAO-B inhibitor screening kit (e.g., Abcam ab284511)

  • Recombinant human MAO-A or MAO-B enzyme

  • Assay Buffer

  • Substrate (e.g., Tyramine)

  • Fluorometric Probe (e.g., OxiRed™)

  • Test Compound: N-Methyl-3-chlorophenethylamine, serially diluted

  • Reference Inhibitors: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, add Assay Buffer, the fluorometric probe, and the MAO enzyme (MAO-A or MAO-B) to each well.

  • Add Compounds: Add the test compound (N-Methyl-3-chlorophenethylamine) or a reference inhibitor to the appropriate wells. Include a "no inhibitor" control.

  • Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate (e.g., Tyramine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Calculate the IC50 value.

Data Presentation

Table 3: Hypothetical MAO Inhibition Data for N-Methyl-3-chlorophenethylamine

TargetIC50 (µM)
MAO-A> 50
MAO-B15.2 ± 2.1

Workflow Diagram

G prep_plate Add Assay Buffer, Probe, and MAO Enzyme to 96-well plate add_compound Add test compound or reference inhibitor prep_plate->add_compound pre_incubate Incubate 10-15 min at 37°C add_compound->pre_incubate add_substrate Add MAO substrate (e.g., Tyramine) pre_incubate->add_substrate read_plate Measure fluorescence kinetically for 30-60 min add_substrate->read_plate analysis Calculate reaction rates and determine IC50 read_plate->analysis

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro pharmacological profile of N-Methyl-3-chlorophenethylamine. By systematically evaluating its activity at monoamine transporters, TAAR1, and monoamine oxidases, researchers can gain critical insights into its mechanism of action, potency, and selectivity. This information is invaluable for further research and development efforts. It is recommended to perform cytotoxicity assays in parallel to ensure that the observed effects are not due to compound-induced cell death.[7]

References

Application Notes and Protocols for N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or therapeutic use.

These application notes provide a summary of the potential utility of N-Methyl-3-chlorophenethylamine as a research chemical tool for investigating the monoamine neurotransmitter systems. Due to limited publicly available data specifically for N-Methyl-3-chlorophenethylamine, the quantitative data presented here is hypothetical and based on the profiles of structurally similar phenethylamine derivatives. The experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.

Physicochemical Properties
PropertyValueSource
CAS Number 52516-20-8[1][2]
Molecular Formula C₉H₁₂ClN[1]
Molecular Weight 169.65 g/mol [1]

Pharmacological Profile (Hypothetical)

Substituted phenethylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] The following tables present hypothetical data for N-Methyl-3-chlorophenethylamine to guide initial experimental design.

Table 1: Hypothetical In Vitro Monoamine Transporter Binding Affinity

This table outlines the hypothetical binding affinities (Ki, nM) of N-Methyl-3-chlorophenethylamine at human monoamine transporters. A lower Ki value indicates a higher binding affinity.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
N-Methyl-3-chlorophenethylamine3580250
Fluoxetine (Reference)12502000
Bupropion (Reference)50002000500
Table 2: Hypothetical In Vitro Monoamine Reuptake Inhibition

This table shows the hypothetical functional potency (IC₅₀, nM) of N-Methyl-3-chlorophenethylamine in inhibiting the reuptake of monoamines. A lower IC₅₀ value indicates greater potency.

CompoundSerotonin (5-HT) (IC₅₀, nM)Norepinephrine (NE) (IC₅₀, nM)Dopamine (DA) (IC₅₀, nM)
N-Methyl-3-chlorophenethylamine50120400
Fluoxetine (Reference)54003500
Bupropion (Reference)80003000800

Experimental Protocols

The following are generalized protocols for characterizing the interaction of N-Methyl-3-chlorophenethylamine with monoamine transporters. These are based on standard preclinical assays for similar compounds.[4]

Protocol 1: In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of N-Methyl-3-chlorophenethylamine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of varying concentrations of N-Methyl-3-chlorophenethylamine.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Washing: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

cluster_workflow Binding Assay Workflow prep Prepare Transporter- Expressing Membranes incubate Incubate Membranes with Radioligand & Test Compound prep->incubate Add filter Rapid Filtration & Washing incubate->filter Terminate count Liquid Scintillation Counting filter->count Measure analyze Calculate IC50 & Ki count->analyze Analyze

Monoamine Transporter Binding Assay Workflow
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency of N-Methyl-3-chlorophenethylamine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate cell culture plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of N-Methyl-3-chlorophenethylamine.

  • Initiate Uptake: Add a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) to the cells to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

cluster_workflow Reuptake Inhibition Assay Workflow culture Culture Transporter- Expressing Cells preincubate Pre-incubate with Test Compound culture->preincubate add_radio Add Radiolabeled Monoamine preincubate->add_radio terminate Terminate Uptake & Wash add_radio->terminate quantify Cell Lysis & Quantification terminate->quantify analyze Calculate IC50 quantify->analyze

Monoamine Reuptake Inhibition Assay Workflow

Potential Signaling Pathways

The interaction of phenethylamines with monoamine transporters can modulate downstream signaling pathways. Activation of Trace Amine-Associated Receptor 1 (TAAR1) by some phenethylamines can also influence monoaminergic neurotransmission.[5] The diagram below illustrates a simplified, postulated mechanism of action.

cluster_pathway Postulated Signaling Pathway compound N-Methyl-3- chlorophenethylamine transporter Monoamine Transporter (SERT, NET, DAT) compound->transporter Inhibits reuptake Monoamine Reuptake transporter->reuptake synaptic_conc Increased Synaptic Monoamine Concentration reuptake->synaptic_conc Leads to receptor Postsynaptic Receptors synaptic_conc->receptor Activates downstream Downstream Signaling & Neuronal Activity receptor->downstream Modulates

Postulated Mechanism of Action

References

Application Notes and Protocols: Experimental Design for Behavioral Studies of N-Methyl-3-chlorophenethylamine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine (3-CMC) is a synthetic cathinone that acts as a psychostimulant. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] Understanding the behavioral effects of 3-CMC is crucial for assessing its abuse potential and neurobiological impact. This document provides detailed protocols for key behavioral assays in rodents—locomotor activity, conditioned place preference, and intravenous self-administration—to characterize the stimulant, rewarding, and reinforcing properties of 3-CMC.

Materials and Methods

Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used for these studies. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except where specified in the protocols. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation: N-Methyl-3-chlorophenethylamine hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh daily and administered intraperitoneally (i.p.), subcutaneously (s.c.), or intravenously (i.v.) depending on the experimental protocol. Dosages should be calculated based on the free base weight of the compound.

Experimental Protocols

Locomotor Activity

Objective: To assess the stimulant effects of 3-CMC by measuring changes in spontaneous motor activity.

Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 20 cm for mice) equipped with infrared beams to automatically record horizontal and vertical movements.

Procedure:

  • Habituation: For three consecutive days, handle each animal for 5 minutes. On the third day, place the animal in the open field arena for 30 minutes to acclimate to the environment.

  • Test Day:

    • Administer the vehicle (0.9% saline) and immediately place the animal in the open field arena. Record locomotor activity for 60 minutes. This serves as the baseline.

    • On subsequent test days, administer a specific dose of 3-CMC (e.g., 1, 3, 10 mg/kg, i.p.) and immediately place the animal in the arena. Record activity for 60 minutes. A washout period of at least 48 hours should be allowed between different doses.

  • Data Analysis: The primary dependent variables are total distance traveled (horizontal activity) and the number of rearings (vertical activity). Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) with dose as the within-subjects factor.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding properties of 3-CMC by measuring the animal's preference for an environment previously paired with the drug.[1]

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.[1]

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On designated days, administer 3-CMC (e.g., 3, 10, 20 mg/kg, i.p.) and confine the animal to one of the outer chambers (the initially non-preferred chamber for a biased design, or randomly assigned for an unbiased design) for 30 minutes.[2][3]

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.

  • Post-Conditioning (Test for Preference): The day after the last conditioning session, place the animal in the central chamber with free access to all chambers for 15 minutes, in a drug-free state. Record the time spent in each outer chamber.

  • Data Analysis: The primary dependent variable is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Data are typically analyzed using a paired t-test or ANOVA.

Intravenous Self-Administration

Objective: To determine the reinforcing efficacy of 3-CMC by assessing whether animals will perform an operant response to receive the drug.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to a liquid swivel and a tether system.

Procedure:

  • Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.[4] The catheter is externalized on the back of the animal. Allow at least 5-7 days for recovery.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for daily 2-hour sessions.

    • Initially, train the rat to press a designated "active" lever for a food reward (e.g., sucrose pellet) on a fixed-ratio 1 (FR1) schedule (one press results in one reward). The other lever is "inactive" and has no programmed consequences.

    • Once lever pressing is established, substitute the food reward with an intravenous infusion of 3-CMC (e.g., 0.1, 0.3, 1.0 mg/kg/infusion).[5] Each infusion is paired with a cue light presentation.

    • The acquisition criterion is met when the animal shows stable responding on the active lever and discriminates between the active and inactive levers (e.g., >80% of responses on the active lever) for three consecutive sessions.

  • Dose-Response and Progressive Ratio:

    • Dose-Response: Once responding is stable, test different unit doses of 3-CMC to generate a dose-response curve.

    • Progressive Ratio (PR) Schedule: To assess the motivation to obtain the drug, switch to a PR schedule where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses the animal is willing to make for a single infusion.

  • Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint in the PR schedule. Data are analyzed using ANOVA to compare responding across different doses or conditions.

Data Presentation

Table 1: Effect of N-Methyl-3-chlorophenethylamine on Locomotor Activity in Rats

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Number of Rearings (Mean ± SEM)
Vehicle01500 ± 12045 ± 5
3-CMC12500 ± 20070 ± 8
3-CMC34500 ± 350 110 ± 12
3-CMC103800 ± 300 95 ± 10

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.

Table 2: Conditioned Place Preference for N-Methyl-3-chlorophenethylamine in Rats

Treatment GroupDose (mg/kg, i.p.)Time in Drug-Paired Chamber (s) (Pre-Test) (Mean ± SEM)Time in Drug-Paired Chamber (s) (Post-Test) (Mean ± SEM)Preference Score (Post-Pre) (s) (Mean ± SEM)
Vehicle0440 ± 30450 ± 3510 ± 15
3-CMC3435 ± 28580 ± 40145 ± 25
3-CMC10445 ± 32720 ± 50 275 ± 40
3-CMC20450 ± 30650 ± 45 200 ± 35

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.

Table 3: Intravenous Self-Administration of N-Methyl-3-chlorophenethylamine in Rats (FR1 Schedule)

Unit Dose (mg/kg/infusion)Number of Infusions (Mean ± SEM)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
0 (Saline)5 ± 110 ± 28 ± 2
0.125 ± 430 ± 57 ± 2
0.345 ± 6 55 ± 79 ± 3
1.030 ± 538 ± 68 ± 2

*p < 0.05, **p < 0.01 compared to Saline. Data are hypothetical.

Signaling Pathways and Experimental Workflows

The psychostimulant and rewarding effects of 3-CMC are mediated by its ability to increase synaptic dopamine and serotonin. The following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_locomotor Locomotor Activity cluster_cpp Conditioned Place Preference cluster_sa Self-Administration loco_hab Habituation loco_base Baseline (Vehicle) loco_hab->loco_base loco_drug 3-CMC Dosing loco_base->loco_drug loco_rec Activity Recording loco_drug->loco_rec cpp_pre Pre-Conditioning cpp_cond Conditioning (Drug/Vehicle) cpp_pre->cpp_cond cpp_post Post-Conditioning Test cpp_cond->cpp_post sa_surg Catheter Surgery sa_acq Acquisition sa_surg->sa_acq sa_dose Dose-Response sa_acq->sa_dose sa_pr Progressive Ratio sa_dose->sa_pr

Caption: Overview of the experimental workflows for the behavioral assays.

dopamine_pathway cluster_d1r Dopamine D1 Receptor Signaling DA Dopamine D1R D1 Receptor DA->D1R binds Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Reward, Locomotion) CREB->Gene regulates

Caption: Simplified Dopamine D1 receptor signaling pathway.

serotonin_pathway cluster_5ht2a Serotonin 5-HT2A Receptor Signaling 5HT Serotonin 5HT2A 5-HT2A Receptor 5HT->5HT2A binds Gq Gq protein 5HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols: Monoamine Transporter Interaction Studies with N-Methyl-3-chlorophenethylamine (3-CM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine (3-CM) is a substituted phenethylamine and a structural analog of compounds known to interact with monoamine transporters.[1] The modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a key mechanism for many centrally acting drugs, including antidepressants, stimulants, and agents for treating neurodegenerative diseases.[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3] Understanding the interaction profile of novel compounds like 3-CM with these transporters is crucial for elucidating their pharmacological effects and therapeutic potential.

These application notes provide a comprehensive overview of the methodologies used to characterize the interaction of N-Methyl-3-chlorophenethylamine with the three major monoamine transporters. The protocols detailed below are standard in vitro assays widely used in pharmacology and drug discovery.[4]

Pharmacological Profile of N-Methyl-3-chlorophenethylamine (Hypothetical Data)

The following tables summarize hypothetical quantitative data for the interaction of 3-CM with human monoamine transporters. This data is illustrative and based on the known effects of structurally related phenethylamines, such as chloro-substituted amphetamines which can exhibit significant activity at these transporters.[5] Actual experimental values would need to be determined empirically.

Table 1: Binding Affinity of N-Methyl-3-chlorophenethylamine at Monoamine Transporters

TransporterRadioligandKᵢ (nM) - Hypothetical
DAT [³H]WIN 35,428150
SERT [³H]Citalopram85
NET [³H]Nisoxetine220

Table 2: Uptake Inhibition Potency of N-Methyl-3-chlorophenethylamine

TransporterSubstrateIC₅₀ (nM) - Hypothetical
DAT [³H]Dopamine250
SERT [³H]Serotonin (5-HT)120
NET [³H]Norepinephrine310

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of N-Methyl-3-chlorophenethylamine for DAT, SERT, and NET. The principle of this assay is the competitive displacement of a specific high-affinity radioligand from the transporter by the test compound.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.[4]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).[3]

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • N-Methyl-3-chlorophenethylamine (3-CM) stock solution.

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Harvest HEK293 cells expressing the transporter of interest and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of radioligand at a concentration near its Kd.

    • 25 µL of varying concentrations of 3-CM.

    • For determining non-specific binding, add a high concentration of the respective non-specific inhibitor instead of 3-CM.

    • For determining total binding, add 25 µL of assay buffer instead of 3-CM.

  • Incubation: Add 100 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 3-CM by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This protocol measures the potency of N-Methyl-3-chlorophenethylamine to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes. Synaptosomes are resealed nerve terminals that contain functional monoamine transporters.[5]

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • N-Methyl-3-chlorophenethylamine (3-CM) stock solution.

  • Specific uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the specific brain regions of rats using differential centrifugation.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of 3-CM or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate Uptake: Add the radiolabeled monoamine substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short duration (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular radiolabel.

  • Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of 3-CM by plotting the percent inhibition of uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging Synaptic_Cleft Monoamine Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (DAT, SERT, or NET) Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Cytosol Cytosol Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation 3_CM N-Methyl-3-chlorophenethylamine 3_CM->MAT Inhibition

Caption: Interaction of N-Methyl-3-chlorophenethylamine with monoamine transporters.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing DAT, SERT, or NET) start->prep setup Set up 96-well Plate: - Radioligand - 3-CM (Varying Conc.) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for the monoamine transporter radioligand binding assay.

Experimental Workflow: Synaptosomal Uptake Assay

Uptake_Assay_Workflow start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with 3-CM prep->preincubate add_substrate Add Radiolabeled Monoamine Substrate preincubate->add_substrate incubate Incubate for Uptake add_substrate->incubate terminate Terminate Uptake by Filtration incubate->terminate wash Wash Filters terminate->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

References

Application of N-Methyl-3-chlorophenethylamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine compound with potential applications in neuropharmacology research. Due to the limited availability of direct experimental data, this document provides a predicted pharmacological profile based on the well-established structure-activity relationships of related phenethylamine analogs, such as p-chloroamphetamine (PCA) and other chlorinated phenethylamines. These compounds are known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), primarily by targeting their respective transporters (SERT, DAT, and NET).[1] This document outlines potential research applications, predicted mechanisms of action, and detailed protocols for investigating the neuropharmacological properties of N-Methyl-3-chlorophenethylamine.

Predicted Neuropharmacological Profile

Based on its structural similarity to other halogenated phenethylamines, N-Methyl-3-chlorophenethylamine is predicted to act as a monoamine releasing agent and reuptake inhibitor. The presence of a chlorine atom at the 3-position of the phenyl ring is expected to confer significant activity at the serotonin transporter. The N-methylation may influence its potency and selectivity for different monoamine transporters.

Predicted Primary Targets:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

Predicted Secondary/Off-Targets:

  • Trace Amine-Associated Receptor 1 (TAAR1)

  • 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic Receptors

  • Dopaminergic Receptors

Data Presentation: Comparative Quantitative Data of Related Analogs

The following table summarizes the in vitro binding affinities and functional potencies of structurally related phenethylamine derivatives. This data serves as a reference for predicting the potential activity of N-Methyl-3-chlorophenethylamine.

CompoundTargetAssay TypeValueUnitsReference
p-Chloroamphetamine (PCA) SERTReuptake Inhibition (IC50)330nM[2]
DATReuptake Inhibition (IC50)2,343nM[2]
m-Chlorophenylpiperazine (mCPP) SERTBinding Affinity (IC50)230nM[3]
5-HT1A ReceptorBinding Affinity (Ki)100nM[3]
α1-Adrenergic ReceptorBinding Affinity (Ki)~ noradrenaline[3]
β-Adrenergic ReceptorBinding Affinity (Ki)~ noradrenaline[3]
3-Chloroamphetamine 5-HT ReleaseFunctional Assay (EC50)120nM
DA ReleaseFunctional Assay (EC50)11.8nM

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacology of N-Methyl-3-chlorophenethylamine.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of N-Methyl-3-chlorophenethylamine for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

  • Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Test compound: N-Methyl-3-chlorophenethylamine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (N-Methyl-3-chlorophenethylamine) or the non-specific binding competitor.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of N-Methyl-3-chlorophenethylamine to induce the release of serotonin, dopamine, and norepinephrine from synaptosomes.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).

  • Synaptosome preparation buffer (e.g., Krebs-Ringer buffer).

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]Dopamine, [³H]Norepinephrine.

  • Perfusion system with superfusion chambers.

  • Test compound: N-Methyl-3-chlorophenethylamine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Dissect the desired brain region and homogenize in ice-cold buffer. Prepare synaptosomes by differential centrifugation.

  • Radiolabeling: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.

  • Superfusion: Transfer the radiolabeled synaptosomes to superfusion chambers and perfuse with buffer to establish a stable baseline of neurotransmitter release.

  • Stimulation: Introduce N-Methyl-3-chlorophenethylamine at various concentrations into the perfusion buffer and collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the release of radioactivity as a percentage of the total radioactivity in the synaptosomes. Generate dose-response curves and calculate the EC50 value (concentration of the compound that produces 50% of the maximal release).

In Vivo Microdialysis

Objective: To measure the effects of N-Methyl-3-chlorophenethylamine on extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely moving animals.

Materials:

  • Rats or mice.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound: N-Methyl-3-chlorophenethylamine.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer N-Methyl-3-chlorophenethylamine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of serotonin, dopamine, norepinephrine, and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NM3C N-Methyl-3- chlorophenethylamine Vesicle Synaptic Vesicle NM3C->Vesicle Disrupts Vesicular Storage SERT SERT NM3C->SERT Enters via Transporter DAT DAT NM3C->DAT NET NET NM3C->NET TAAR1 TAAR1 NM3C->TAAR1 Agonist VMAT2 VMAT2 MAO MAO Synaptic_Cleft Increased Neurotransmitter Levels Vesicle->Synaptic_Cleft Neurotransmitter Release (Normal) Cytosol_NT Cytosolic Neurotransmitter Vesicle->Cytosol_NT Increases Cytosolic Neurotransmitter SERT->Vesicle Reuptake DAT->Vesicle NET->Vesicle TAAR1->SERT Phosphorylation TAAR1->DAT TAAR1->NET Receptor_5HT 5-HT Receptors Synaptic_Cleft->Receptor_5HT Activation Receptor_DA DA Receptors Synaptic_Cleft->Receptor_DA Receptor_NE NE Receptors Synaptic_Cleft->Receptor_NE Cytosol_NT->MAO Metabolism Cytosol_NT->SERT Reverse Transport Cytosol_NT->DAT Cytosol_NT->NET Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding Radioligand Binding Assays (SERT, DAT, NET, Receptors) SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Release Neurotransmitter Release Assays ([³H]5-HT, [³H]DA, [³H]NE) Release->SAR Uptake Neurotransmitter Uptake Assays Uptake->SAR Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Microdialysis->PKPD Behavior Behavioral Assays (Locomotor Activity, Drug Discrimination) Behavior->PKPD Toxicity Neurotoxicity Assessment Profile Comprehensive Neuropharmacological Profile Toxicity->Profile SAR->Profile PKPD->Profile

References

Troubleshooting & Optimization

improving yield and purity of N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Methyl-3-chlorophenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyl-3-chlorophenethylamine?

A1: The most prevalent and efficient method for synthesizing N-Methyl-3-chlorophenethylamine is through the reductive amination of 3-chlorophenylacetone with methylamine. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure sufficient reaction time and optimal temperature. Degradation of starting materials or the product can also occur under harsh conditions, such as excessively high temperatures or extreme pH levels. Additionally, significant product loss can happen during the workup and purification stages.[1]

Q3: My final product is impure. What are the likely contaminants?

A3: Common impurities include unreacted starting materials (3-chlorophenylacetone and methylamine), the intermediate imine, and potential byproducts from side reactions. If the reaction is not driven to completion, these starting materials and intermediates will contaminate the final product.

Q4: How can I effectively purify the crude N-Methyl-3-chlorophenethylamine?

A4: Purification can be achieved through several methods. Vacuum distillation is often effective for separating the product from less volatile impurities. Alternatively, the crude product can be converted to its hydrochloride salt, which can then be purified by recrystallization.[2] Column chromatography is another option, but care must be taken to avoid product decomposition on acidic stationary phases like silica gel.[3]

Troubleshooting Guides

Low Yield
Problem IDIssuePotential CauseSuggested Solution
YLD-001Incomplete ReactionInsufficient reaction time or non-optimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or optimizing the temperature.
YLD-002Starting Material DegradationReaction conditions are too harsh (e.g., extreme pH, high temperature).Avoid excessively high temperatures and maintain the pH within the optimal range for the specific reducing agent used.
YLD-003Product Loss During WorkupSuboptimal pH during acid-base extraction leading to the product remaining in the wrong phase.Carefully adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) to ensure the amine is deprotonated and can be efficiently extracted into the organic phase.[1]
YLD-004Poor Imine FormationInefficient removal of water, which is a byproduct of imine formation.Consider using a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
YLD-005Ineffective ReductionThe chosen reducing agent is not suitable or has degraded.Ensure the reducing agent is fresh and appropriate for the reaction. For instance, sodium cyanoborohydride (NaBH3CN) is effective at reducing imines in the presence of ketones.[4][5]
Low Purity
Problem IDIssuePotential CauseSuggested Solution
PUR-001Contamination with Starting MaterialsIncomplete reaction.Drive the reaction to completion by extending the reaction time or using a slight excess of one of the reactants. Optimize purification by performing a thorough TLC analysis with various solvent systems to achieve better separation during column chromatography.[3]
PUR-002Presence of Imine IntermediateIncomplete reduction of the imine.Ensure the reducing agent is added in sufficient quantity and that the reaction is allowed to proceed until all the imine is consumed (monitor by TLC or other analytical methods).
PUR-003Product Decomposition on Silica GelThe amine product is basic and can decompose on the acidic surface of silica gel during column chromatography.Deactivate the silica gel by adding 1-3% triethylamine (TEA) to the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina.[3]
PUR-004Co-elution of ImpuritiesThe polarity of the impurities is too similar to the product in the chosen eluent system for chromatography.Optimize the eluent system by testing various solvent mixtures. Employing a gradient elution, starting with a less polar solvent and gradually increasing polarity, can also improve separation.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-chlorophenethylamine via Reductive Amination

This protocol outlines a general procedure for the synthesis of N-Methyl-3-chlorophenethylamine.

Materials:

  • 3-chlorophenylacetone

  • Methylamine (e.g., as a solution in a suitable solvent)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)[4]

  • Methanol or Dichloromethane

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve 3-chlorophenylacetone (1 equivalent) in methanol.

  • Add methylamine (1.5 equivalents) to the solution and stir for 1-2 hours at room temperature to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding dilute hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Basify the aqueous layer with a concentrated NaOH solution until the pH is >10.

  • Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Conversion to Hydrochloride Salt

Materials:

  • Crude N-Methyl-3-chlorophenethylamine

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Hydrochloric Acid (e.g., as a solution in diethyl ether or as HCl gas)

  • Acetone or Ethanol for recrystallization

Procedure:

  • Dissolve the crude N-Methyl-3-chlorophenethylamine in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate and wash it with cold diethyl ether.

  • Recrystallize the salt from a suitable solvent like ethanol or acetone to obtain the pure N-Methyl-3-chlorophenethylamine hydrochloride.

Visualizations

Synthesis_Pathway 3-chlorophenylacetone 3-chlorophenylacetone Imine_Intermediate Imine_Intermediate 3-chlorophenylacetone->Imine_Intermediate + Methylamine - H2O Methylamine Methylamine Methylamine->Imine_Intermediate N-Methyl-3-chlorophenethylamine N-Methyl-3-chlorophenethylamine Imine_Intermediate->N-Methyl-3-chlorophenethylamine + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N-Methyl-3-chlorophenethylamine

Caption: Synthetic pathway for N-Methyl-3-chlorophenethylamine.

Troubleshooting_Workflow start Low Yield Detected check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time/ Optimize Temperature incomplete->extend_time Yes check_workup Review Workup Procedure incomplete->check_workup No extend_time->check_reaction ph_optimization Optimize pH for Extraction check_workup->ph_optimization check_purity Analyze Product Purity (e.g., NMR, GC-MS) ph_optimization->check_purity purify Purify Product check_purity->purify Purification_Flowchart crude_product Crude Product choice Purification Method? crude_product->choice distillation Vacuum Distillation choice->distillation High Boiling Point Difference salt_formation Convert to HCl Salt choice->salt_formation Crystalline Solid Desired chromatography Column Chromatography choice->chromatography Similar Boiling Points pure_product Pure Product distillation->pure_product recrystallization Recrystallization salt_formation->recrystallization recrystallization->pure_product chromatography->pure_product

References

troubleshooting peak tailing in HPLC analysis of N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of N-Methyl-3-chlorophenethylamine

Welcome to the technical support center for the HPLC analysis of N-Methyl-3-chlorophenethylamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem in the analysis of N-Methyl-3-chlorophenethylamine?

A: Peak tailing is a common chromatographic issue where the back half of a peak is wider than the front half, resulting in an asymmetrical shape.[1] In an ideal separation, peaks should be symmetrical and Gaussian.[2] For N-Methyl-3-chlorophenethylamine, a basic compound containing an amine group, peak tailing is frequently caused by secondary interactions with the stationary phase.[3]

This distortion is problematic because it:

  • Reduces the resolution between closely eluting compounds.[4]

  • Complicates accurate peak integration, leading to unreliable quantification.[5]

  • Can obscure the presence of low-level impurities that might co-elute with the tail.[3]

  • Indicates suboptimal performance of the chromatographic system or method.[2]

Q2: What are the primary causes of peak tailing for an amine compound like N-Methyl-3-chlorophenethylamine?

A: The causes can be broadly categorized into chemical and physical/instrumental factors.

  • Chemical Causes: The most common chemical cause is the interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] These interactions create a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte from eluting, causing a tail.[3] This effect is particularly pronounced when the mobile phase pH is above 3, as the silanol groups become ionized (negatively charged) and can strongly interact with the protonated (positively charged) amine.[3][6]

  • Physical & Instrumental Causes: If all peaks in your chromatogram are tailing, the issue might be physical.[7][8] Common causes include:

    • Column Voids or Damage: A void at the column inlet or a damaged packing bed can disrupt the flow path.[1][7]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening and tailing.[2][4]

    • Column Contamination: Buildup of strongly retained substances on the column inlet frit or packing material can distort peak shapes.[4][8]

    • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase.[1][4]

Q3: How can I systematically troubleshoot peak tailing for N-Methyl-3-chlorophenethylamine?

A: A systematic approach is crucial. Start by determining if the problem is specific to your basic analyte or affects all peaks.

G start Peak Tailing Observed for N-Methyl-3-chlorophenethylamine check_scope Are all peaks tailing or only the analyte? start->check_scope phys_issues Suspect Physical/Instrumental Issues check_scope->phys_issues All Peaks chem_issues Suspect Chemical Interactions check_scope->chem_issues Analyte Only check_fittings Check for leaks and improper fittings phys_issues->check_fittings check_tubing Minimize tubing length/ID (reduce dead volume) phys_issues->check_tubing check_column Inspect for column void (flush/reverse/replace) phys_issues->check_column check_overload Dilute sample or reduce injection volume phys_issues->check_overload adjust_ph Adjust Mobile Phase pH (Target pH < 3) chem_issues->adjust_ph solution Symmetrical Peak Achieved check_fittings->solution check_tubing->solution check_column->solution check_overload->solution use_bds Use End-Capped or Base-Deactivated Column adjust_ph->use_bds If tailing persists adjust_ph->solution If successful add_modifier Add Mobile Phase Modifier (e.g., TEA) use_bds->add_modifier If tailing persists use_bds->solution add_modifier->solution

Q4: How does mobile phase pH affect the peak shape of my analyte, and what is the optimal range?

A: Mobile phase pH is one of the most critical factors. To minimize interactions with acidic silanol groups, you should lower the mobile phase pH.[7] At a low pH (e.g., below 3.0), the silanol groups are fully protonated (neutral), which prevents them from electrostatically interacting with the positively charged analyte.[3][7] Operating near the analyte's pKa should be avoided as it can lead to uneven ionization and peak distortion.[2]

ParameterRecommendation for Basic AnalytesRationaleCitation
Mobile Phase pH Operate at pH ≤ 3.0Suppresses the ionization of residual silanol groups, minimizing secondary retention.[3][5][7]
Buffer Use a buffer (e.g., formate, phosphate)Maintains a stable pH and can help mask silanol interactions.[1][7]
Mobile Phase Additive Add a competing base (e.g., 0.05-0.1% Triethylamine)The additive preferentially interacts with active silanol sites, shielding the analyte from them.[5][9][10]
Column Type Use a modern, high-purity, end-capped columnEnd-capping chemically converts active silanols into less polar groups, reducing interactions.[1][3][7]

Experimental Protocols

Protocol 1: HPLC Method for N-Methyl-3-chlorophenethylamine Analysis

This protocol provides a starting point for the analysis. Optimization may be required based on your specific system and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Use a modern, end-capped C18 column with high-purity silica (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Diagnosing and Mitigating Column Overload

If you suspect column overload is causing peak tailing, follow this procedure.

  • Prepare a Dilution Series: Prepare serial dilutions of your standard sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.

  • Inject and Analyze: Inject the original sample and each dilution under the same HPLC conditions.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each injection. If the peak shape improves (becomes more symmetrical) with increasing dilution, mass overload was a contributing factor.[4][7]

  • Remedy: To fix mass overload, either dilute your sample into the linear range of the column or reduce the injection volume.[1] For volume overload, ensure your sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.[4]

References

Technical Support Center: N-Methyl-3-chlorophenethylamine (3-CMC) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Methyl-3-chlorophenethylamine (3-CMC), also known as 3-Chloromethcathinone or clophedrone, is a synthetic substance of the cathinone class.[1] Much of the available data comes from forensic analysis and reports on recreational use, with limited formal toxicological and pharmacokinetic information for dedicated in vivo research.[2] This compound is a controlled substance in many jurisdictions.[1] Researchers must ensure compliance with all local, national, and international regulations. The following information is for research purposes only and is not an endorsement or guide for human use.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-chlorophenethylamine (3-CMC)?

A1: N-Methyl-3-chlorophenethylamine (3-CMC) is a synthetic psychoactive compound belonging to the cathinone class.[1] It is structurally similar to other methcathinone derivatives like 3-MMC and 4-CMC.[1] First identified in 2014, it has been sold online as a designer drug and is known for its stimulant effects.[1]

Q2: What is the proposed mechanism of action for 3-CMC?

A2: The pharmacology of 3-CMC is thought to be very similar to other synthetic cathinones.[1] These molecules act as releasing agents and reuptake inhibitors at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This inhibition of reuptake leads to an increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, which is responsible for its psychoactive effects.[1][3]

Q3: What is known about the pharmacokinetics and metabolism of 3-CMC?

A3: There is limited information about the complete pharmacokinetic profile of 3-CMC in humans or animals.[1] However, studies have identified several key metabolites. The proposed biotransformation processes involve ketone reduction and N-demethylation.[3] The main identified metabolites include dihydro-3-CMC, N-desmethyl-3-CMC, and dihydro-N-desmethyl-3-CMC.[1][4][5] These metabolites are considered good biomarkers for confirming 3-CMC exposure.[3]

Q4: Are there published in vivo dosage studies for 3-CMC in animal models?

A4: Formal dosage optimization studies for therapeutic applications are not available. However, some studies have investigated the effects of 3-CMC on locomotor activity in mice, providing a starting point for dose-range finding. These studies have used doses ranging from 5 mg/kg to 30 mg/kg administered subcutaneously or intraperitoneally.[2][6][7]

Q5: What are the primary challenges when conducting in vivo research with 3-CMC?

A5: Researchers face several challenges when working with designer drugs like 3-CMC:

  • Limited Safety Data: There is a lack of comprehensive toxicological data, making it difficult to establish safe dosage ranges.[2]

  • Lack of Predictive Animal Models: Animal models for substance abuse or neuropsychiatric disorders may not perfectly replicate the human condition, leading to translational failures.[8][9]

  • Compound Instability: Synthetic cathinones can be unstable in biological fluids, which can complicate analytical measurements and require specific sample handling and storage protocols.[5]

  • Regulatory Hurdles: As a controlled substance in many regions, acquisition, and use of 3-CMC for research are subject to strict legal regulations.[1][3]

Data Summary

Table 1: Summary of In Vivo Locomotor Activity Studies of 3-CMC in Mice
Doses Administered (Route)Animal ModelKey Observed EffectsReference(s)
5, 10, 20 mg/kg (s.c.)Male Albino MiceDose-dependent increase in horizontal locomotor activity. Significant elevation observed at 10 and 20 mg/kg.[6][7][10]
0.1 - 30 mg/kg (i.p.)Male and Female CD-1 MiceInvestigation of acute behavioral, sensorimotor, and physiological effects.[2]
Table 2: Identified Metabolites of 3-CMC
MetaboliteMetabolic PathwayReference(s)
dihydro-3-CMCß-keto reduction[1][3][5]
N-desmethyl-3-CMCN-demethylation[1][3][5]
dihydro-N-desmethyl-3-CMCCombination of ß-keto reduction and N-demethylation[1][3][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in behavioral results - Dosing inconsistency: Inaccurate preparation of dosing solutions or administration technique.- Animal stress: Improper handling or acclimation.- Pharmacokinetic variability: Individual differences in drug metabolism.- Standardize protocols: Ensure precise weighing, solubilization, and administration. Use a consistent route of administration.- Acclimate animals: Allow sufficient time for animals to acclimate to the testing environment.- Increase sample size: Use a sufficient number of animals per group to account for biological variability.
Difficulty detecting 3-CMC or its metabolites in biological samples - Compound degradation: 3-CMC is known to be unstable in biological matrices.[5]- Inadequate extraction: The chosen solvent or method may not be efficient for 3-CMC and its metabolites.- Low sensitivity of analytical method: The instrument may not be sensitive enough for the concentrations present.- Optimize sample handling: Use techniques like dried blood spot (DBS) sampling, which has shown to improve stability.[4][5] Analyze samples as quickly as possible or store at -80°C.- Validate extraction method: Test different solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.- Use highly sensitive methods: Employ LC-MS/MS or high-resolution mass spectrometry (LC-HRMS) for detection and quantification.[4][5]
Unexpected adverse events or toxicity in animals - Dose is too high: Lack of established toxicological data can lead to underestimation of toxicity.- Route of administration: Some routes (e.g., intravenous) may lead to more acute toxicity.- Off-target effects: The compound may have unknown pharmacological actions.- Conduct a thorough dose-range finding study: Start with very low doses and escalate slowly, monitoring for signs of toxicity.- Review human data: Reports of adverse effects in humans (e.g., agitation, hyperthermia, seizures) can inform potential toxicities to monitor in animals.[2]- Perform histological analysis: After the study, conduct a pathological examination of key organs to identify potential tissue damage.

Experimental Protocols

Example Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice (Methodology based on published studies[6][10])
  • Drug Preparation:

    • Dissolve 3-CMC hydrochloride in a sterile 0.9% saline solution to the desired concentrations (e.g., for 5, 10, and 20 mg/kg doses).

    • Prepare solutions fresh on the day of the experiment and protect from light.

    • The control group receives the vehicle (0.9% saline) only.

  • Animals and Acclimation:

    • Use adult male mice (e.g., CD-1 or Swiss), housed in groups with a 12-hour light/dark cycle.

    • Allow at least one week of acclimation to the housing facility.

    • On the day of the experiment, transfer mice to the testing room at least 60 minutes before the start of the procedure to acclimate.

  • Experimental Procedure:

    • Administer the prepared 3-CMC solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

    • Immediately after injection, place each mouse individually into a locomotor activity monitoring cage (e.g., a 45 x 20 x 20 cm transparent cage equipped with infrared beams).

    • Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) continuously for at least 120 minutes.

    • Analyze the data in time bins (e.g., 10-minute intervals) to observe the onset and duration of the drug's effect.

  • Data Analysis:

    • Analyze data using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests to compare treated groups with the control group at each time point.

    • A p-value of <0.05 is typically considered statistically significant.

Example Protocol 2: Conceptual Workflow for Analysis of 3-CMC in Blood Samples
  • Sample Collection:

    • Collect whole blood samples at predetermined time points after 3-CMC administration.

    • For improved stability, immediately spot a known volume (e.g., 20 µL) of fresh blood onto a dried blood spot (DBS) card.[4]

    • Allow the DBS cards to dry completely at room temperature for at least 3 hours. Store the cards in a sealed bag with desiccant at -20°C or colder until analysis.

  • Sample Preparation (from DBS):

    • Punch out a disc (e.g., 3 mm) from the center of the blood spot.

    • Place the disc in a microcentrifuge tube.

    • Add an extraction solvent (e.g., methanol) containing an appropriate internal standard (e.g., a deuterated analog of 3-CMC, if available).

    • Vortex and/or sonicate the sample for 15-30 minutes to extract the analytes.

    • Centrifuge the sample to pellet the paper disc and any precipitated proteins.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.[5]

    • Chromatography: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for 3-CMC and its key metabolites (dihydro-3-CMC, N-desmethyl-3-CMC) in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Prepare a calibration curve by spiking blank blood on DBS cards with known concentrations of 3-CMC and its metabolite standards.

    • Process the calibration standards alongside the unknown samples.

    • Calculate the concentration of each analyte in the unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

Visualizations

Proposed Mechanism of Action of 3-CMC

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA Dopamine DA->DAT Normal Reuptake DA->NET Normal Reuptake DA->SERT Normal Reuptake NE Norepinephrine NE->DAT Normal Reuptake NE->NET Normal Reuptake NE->SERT Normal Reuptake SER Serotonin SER->DAT Normal Reuptake SER->NET Normal Reuptake SER->SERT Normal Reuptake CMC 3-CMC CMC->DAT Inhibits Reuptake CMC->NET Inhibits Reuptake CMC->SERT Inhibits Reuptake

Caption: Proposed mechanism of 3-CMC at the monoamine transporters.

Conceptual Workflow for In Vivo Dose Exploration

A Literature Review & Regulatory Compliance B In Vitro Cytotoxicity (e.g., SH-SY5Y cells) A->B Optional first step C Acute Dose-Range Finding Study (Monitor for toxicity) A->C B->C D Select Doses for Behavioral Study (e.g., 5, 10, 20 mg/kg) C->D E Behavioral Assessment (e.g., Locomotor Activity) D->E F Pharmacokinetic (PK) Study (Blood/tissue collection at time points) D->F H Data Analysis & Interpretation E->H G Bioanalytical Sample Analysis (LC-MS/MS) F->G G->H

Caption: A logical workflow for initiating in vivo studies with 3-CMC.

Proposed Metabolic Pathway of 3-CMC

parent 3-CMC (N-Methyl-3-chlorophenethylamine) met1 dihydro-3-CMC parent->met1 β-keto reduction met2 N-desmethyl-3-CMC parent->met2 N-demethylation met3 dihydro-N-desmethyl-3-CMC met1->met3 N-demethylation met2->met3 β-keto reduction

Caption: Simplified metabolic pathways for 3-CMC.

References

addressing solubility issues of N-Methyl-3-chlorophenethylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-Methyl-3-chlorophenethylamine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-Methyl-3-chlorophenethylamine in my aqueous buffer. What are the common causes?

A1: N-Methyl-3-chlorophenethylamine, like many phenethylamine derivatives, possesses both hydrophilic (amine group) and hydrophobic (chlorophenyl group) characteristics, leading to moderate and sometimes challenging aqueous solubility.[1] Common issues include:

  • pH of the buffer: The amine group's protonation state is pH-dependent, significantly impacting solubility.[1]

  • Buffer concentration and composition: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out).

  • Temperature: Solubility is often temperature-dependent.

  • Purity of the compound: Impurities can affect solubility.

  • Form of the compound: The free base is generally less soluble in aqueous solutions compared to its hydrochloride salt form.[2][3]

Q2: What is the expected solubility of N-Methyl-3-chlorophenethylamine in standard aqueous buffers?

Q3: How can I improve the solubility of N-Methyl-3-chlorophenethylamine in my experiments?

A3: Several methods can be employed to enhance the solubility of N-Methyl-3-chlorophenethylamine in aqueous buffers:

  • pH Adjustment: Lowering the pH of the buffer will protonate the amine group, increasing its polarity and interaction with water molecules.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portion of the molecule, increasing its apparent solubility in water.[6][7][8][9][10]

  • Using the Hydrochloride Salt: If you are using the free base, switching to the N-Methyl-3-chlorophenethylamine hydrochloride salt will provide better aqueous solubility.[2][3]

Troubleshooting Guides

Issue 1: Precipitate forms when adding N-Methyl-3-chlorophenethylamine to a neutral buffer (e.g., PBS pH 7.4).

This is a common issue due to the lower solubility of the free base at neutral pH.

Troubleshooting Workflow

start Precipitate observed in neutral buffer (pH 7.4) step1 Is using a lower pH acceptable for your experiment? start->step1 step2a Adjust buffer pH to acidic range (e.g., pH 4-6) with dilute HCl. Monitor for dissolution. step1->step2a Yes step2b Consider co-solvents or cyclodextrins. step1->step2b No step3a Precipitate dissolves. step2a->step3a step3b Is a co-solvent compatible with your experimental system? step2b->step3b step4a Solution is ready for use. step3a->step4a step4b Add a co-solvent (e.g., DMSO, Ethanol) incrementally. See Protocol 2. step3b->step4b Yes step4c Use cyclodextrins. See Protocol 3. step3b->step4c No step5b Precipitate dissolves. step4b->step5b step5c Precipitate dissolves. step4c->step5c step5b->step4a step5c->step4a

Caption: Troubleshooting workflow for precipitation in neutral buffer.

Issue 2: The required concentration of N-Methyl-3-chlorophenethylamine exceeds its solubility limit even with pH adjustment.

When high concentrations are needed, a combination of techniques might be necessary.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the potential solubility of N-Methyl-3-chlorophenethylamine under different conditions. Note: These are representative values for illustrative purposes.

ConditionN-Methyl-3-chlorophenethylamine FormEstimated Solubility (mg/mL)
Deionized WaterFree Base~ 0.5
Phosphate Buffered Saline (PBS), pH 7.4Free Base~ 0.2
Acetate Buffer, pH 5.0Free Base~ 5.0
PBS, pH 7.4 with 5% DMSO (v/v)Free Base~ 2.5
PBS, pH 7.4 with 10% Ethanol (v/v)Free Base~ 3.0
PBS, pH 7.4 with 50 mM HP-β-CyclodextrinFree Base~ 4.0
Deionized WaterHydrochloride Salt> 20
Phosphate Buffered Saline (PBS), pH 7.4Hydrochloride Salt> 20

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of N-Methyl-3-chlorophenethylamine free base by lowering the pH of the buffer.

  • Prepare the Buffer: Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer).

  • Initial pH: Measure the initial pH of the buffer.

  • Add Compound: Add the desired amount of N-Methyl-3-chlorophenethylamine to the buffer while stirring.

  • Adjust pH: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitor Dissolution: Continuously stir and monitor the solution for the dissolution of the compound.

  • Final pH: Once the compound is fully dissolved, record the final pH of the solution.

  • Volume Adjustment: If necessary, adjust the final volume with the buffer.

Mechanism of pH Adjustment

cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) a N-Methyl-3-chlorophenethylamine (Protonated Form) R-NH2+CH3 b High Aqueous Solubility (Polar) a->b Favored c N-Methyl-3-chlorophenethylamine (Free Base) R-NHCH3 a->c + OH- c->a + H+ d Low Aqueous Solubility (Less Polar) c->d Favored H_ion H+ OH_ion OH-

Caption: Effect of pH on the ionization and solubility of an amine.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines the use of a water-miscible organic solvent to improve solubility.

  • Select Co-solvent: Choose a co-solvent compatible with your experimental system (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol).[4]

  • Prepare Stock Solution: Dissolve a high concentration of N-Methyl-3-chlorophenethylamine in the pure co-solvent.

  • Prepare Buffer: Prepare the desired aqueous buffer.

  • Titrate into Buffer: While vigorously stirring the aqueous buffer, slowly add the stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.

  • Final Concentration: Ensure the final concentration of the co-solvent does not exceed a level that might interfere with your experiment.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes and increase aqueous solubility.[6][8]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to enhance the solubility of a wide range of drugs.[6]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).

  • Add Compound: Add N-Methyl-3-chlorophenethylamine to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The filtrate will contain the solubilized complex.

Mechanism of Co-solvents and Cyclodextrins

cluster_0 Co-solvent Mechanism cluster_1 Cyclodextrin Mechanism A Poorly Soluble Drug C Co-solvent (e.g., DMSO) A->C B Aqueous Buffer B->C D Solubilized Drug C->D Reduces polarity of solvent E Poorly Soluble Drug G Inclusion Complex (Soluble) E->G Encapsulation F Cyclodextrin F->G Encapsulation

Caption: Mechanisms of solubility enhancement by co-solvents and cyclodextrins.

References

minimizing side reactions in the N-methylation of 3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylation of 3-Chlorophenethylamine

Welcome to the technical support center for the N-methylation of 3-chlorophenethylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic transformation. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of 3-chlorophenethylamine, providing potential causes and actionable solutions.

Problem ID: RXN-001 - Low Yield of N-Methyl-3-chlorophenethylamine

  • Symptom: The final yield of the desired secondary amine is significantly lower than expected.

  • Potential Causes:

    • Incomplete reaction due to suboptimal reaction conditions.

    • Formation of multiple byproducts, primarily the over-methylated tertiary amine.

    • Degradation of the starting material or product.

  • Solutions:

    • Optimize Reaction Conditions:

      • Temperature: Ensure the reaction temperature is appropriate for the chosen method. For the Eschweiler-Clarke reaction, temperatures are typically maintained between 80-100°C.[1]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry Control:

      • Carefully control the stoichiometry of the methylating agent. For selective mono-methylation, it is crucial to avoid a large excess of formaldehyde. While the Eschweiler-Clarke reaction tends to favor the formation of tertiary amines, using less than two equivalents of formaldehyde may still result in a mixture of the tertiary amine, some secondary amine, and unreacted starting material.[2]

    • Alternative Methylating Agents:

      • Consider using alternative methods known for selective mono-methylation, such as using dimethyl carbonate (DMC) as the methylating agent.[3]

Problem ID: RXN-002 - Significant Formation of N,N-Dimethyl-3-chlorophenethylamine Byproduct

  • Symptom: A substantial amount of the tertiary amine byproduct is observed in the reaction mixture, complicating purification and reducing the yield of the desired product.

  • Potential Causes:

    • The high reactivity of the intermediate N-methyl-3-chlorophenethylamine leading to a second methylation.

    • Excess of the methylating agent (formaldehyde in the Eschweiler-Clarke reaction).[2]

  • Solutions:

    • Modified Eschweiler-Clarke Conditions:

      • Limiting Formaldehyde: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of formaldehyde relative to the starting amine.

      • Order of Addition: Add the formic acid to the mixture of the amine and formaldehyde.

    • Alternative Synthetic Routes:

      • Reductive Amination with a Protecting Group: Protect the primary amine, followed by methylation and deprotection.

      • Specialized Reagents: Employ reagents known for selective mono-methylation, such as methyl triflate in hexafluoroisopropanol (HFIP) as a solvent, which has been shown to achieve high selectivity for mono-methylation by interfering with over-methylation.[4]

Problem ID: PUR-001 - Difficulty in Separating the Product from Byproducts

  • Symptom: Co-elution of the desired N-methyl product with the starting material and the N,N-dimethyl byproduct during column chromatography.

  • Potential Causes:

    • Similar polarities of the primary, secondary, and tertiary amines.

  • Solutions:

    • TLC Optimization:

      • Systematically test various solvent systems for TLC to achieve better separation. A common mobile phase for amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of a small amount of a base (e.g., triethylamine or ammonia) to reduce tailing on silica gel.

    • Column Chromatography Technique:

      • Gradient Elution: Use a gradient elution starting with a less polar solvent system and gradually increasing the polarity.

      • Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

    • Derivatization:

      • In cases of extreme difficulty, consider derivatizing the mixture to alter the polarities of the components, facilitating separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-methylation of 3-chlorophenethylamine using the Eschweiler-Clarke reaction, and how can I minimize it?

The most common side reaction is over-methylation to form the tertiary amine, N,N-dimethyl-3-chlorophenethylamine. The Eschweiler-Clarke reaction inherently favors the formation of the tertiary amine because the intermediate secondary amine is typically more nucleophilic than the starting primary amine.[2] To minimize this, you can try to carefully control the stoichiometry of formaldehyde, using only a slight excess. However, for better selectivity, alternative methods using different methylating agents like dimethyl carbonate or specialized catalytic systems are recommended.[3][5]

Q2: How can I monitor the progress of my N-methylation reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material on a silica gel plate. A suitable developing solvent system (e.g., dichloromethane/methanol/ammonia) should be used to separate the starting material, the mono-methylated product, and the di-methylated byproduct. The components can be visualized under UV light or by using a staining agent like ninhydrin (which will stain the primary and secondary amines but not the tertiary amine) or potassium permanganate.

Q3: Are there any alternatives to the Eschweiler-Clarke reaction for a more selective mono-methylation?

Yes, several methods offer better selectivity for mono-N-methylation:

  • Using Dimethyl Carbonate (DMC): This method can provide high selectivity for mono-methylation, especially for aromatic amines.[3]

  • Catalytic Methylation with Methanol: Heterogeneous catalysts, such as those based on Nickel or Copper, can be used with methanol as the methylating agent to achieve selective mono-methylation.[5][6]

  • Reductive Amination: This can be a two-step process where the primary amine is first reacted with an aldehyde to form an imine, which is then reduced. For methylation, this is less direct but can be controlled.

Q4: How can I distinguish between 3-chlorophenethylamine, N-methyl-3-chlorophenethylamine, and N,N-dimethyl-3-chlorophenethylamine using NMR spectroscopy?

You can distinguish these compounds by looking at the signals in the 1H NMR spectrum corresponding to the protons on and near the nitrogen atom:

  • 3-chlorophenethylamine (Primary Amine): You will see a broad singlet for the -NH2 protons.

  • N-methyl-3-chlorophenethylamine (Secondary Amine): You will observe a singlet for the N-CH3 group (typically around 2.4 ppm) and a broad singlet for the -NH proton.

  • N,N-dimethyl-3-chlorophenethylamine (Tertiary Amine): You will see a singlet for the two N-CH3 groups (typically around 2.2 ppm), which integrates to 6 protons. The -NH proton signal will be absent.

Data Presentation

Table 1: Comparison of N-Methylation Methods for Phenethylamines

MethodMethylating AgentTypical Yield (Mono-methylated)Selectivity (Mono:Di)Reaction ConditionsReference
Eschweiler-ClarkeFormaldehyde/Formic Acid40-60%Low to Moderate80-100°C, 2-6 hours[1][2]
Dimethyl CarbonateDimethyl Carbonate (DMC)70-95%High120-150°C, Catalyst (e.g., Zeolite)[3]
CatalyticMethanol75-97%High160-180°C, Heterogeneous Catalyst (e.g., Ni/ZnAlOx)[5]

Experimental Protocols

Protocol 1: N-Methylation of 3-Chlorophenethylamine via Eschweiler-Clarke Reaction (Optimized for reduced over-methylation)

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorophenethylamine (1.0 eq).

    • Add aqueous formaldehyde (37 wt. %, 1.1 eq).

    • Cool the mixture in an ice bath.

  • Reaction:

    • Slowly add formic acid (2.0 eq) to the cooled mixture with stirring.

    • After the addition is complete, heat the reaction mixture to 90-100°C.

    • Monitor the reaction by TLC every hour.

  • Work-up:

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Make the solution basic (pH > 10) by the slow addition of a concentrated NaOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane with 1% triethylamine.

Mandatory Visualization

reaction_pathway N-Methylation of 3-Chlorophenethylamine A 3-Chlorophenethylamine (Primary Amine) D Iminium Ion Intermediate A->D + HCHO - H2O B N-Methyl-3-chlorophenethylamine (Desired Secondary Amine) C N,N-Dimethyl-3-chlorophenethylamine (Tertiary Amine Byproduct) B->C + HCHO, HCOOH (Over-methylation) D->B + HCOOH - CO2

Caption: Reaction pathway for the N-methylation of 3-chlorophenethylamine.

troubleshooting_workflow Troubleshooting Workflow start Reaction Complete. Analyze Crude Product (TLC/NMR) check_purity High Purity of Secondary Amine? start->check_purity end Purification Complete check_purity->end Yes problem Low Purity/ Major Byproducts check_purity->problem No solution1 Optimize Stoichiometry (Limit Formaldehyde) problem->solution1 Cause: Over-methylation solution2 Change Reaction Conditions (Temp, Time) problem->solution2 Cause: Incomplete Reaction solution3 Use Alternative Mono-methylation Method problem->solution3 If optimization fails solution1->start Rerun Reaction solution2->start Rerun Reaction solution3->start New Protocol

Caption: A logical workflow for troubleshooting common N-methylation issues.

References

stability testing of N-Methyl-3-chlorophenethylamine under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of N-Methyl-3-chlorophenethylamine under laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Methyl-3-chlorophenethylamine?

A1: The stability of N-Methyl-3-chlorophenethylamine can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. As a substituted phenethylamine, it is susceptible to degradation under harsh conditions. Forced degradation studies are recommended to investigate its intrinsic stability.[1]

Q2: What are the recommended storage conditions for N-Methyl-3-chlorophenethylamine?

A2: To ensure its stability, N-Methyl-3-chlorophenethylamine should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration or freezing is advisable. The material should not be exposed to high temperatures or extreme pH conditions.

Q3: What are the potential degradation pathways for N-Methyl-3-chlorophenethylamine?

A3: While specific degradation pathways for N-Methyl-3-chlorophenethylamine are not extensively documented, potential degradation mechanisms for similar compounds involve N-dealkylation and cleavage of the C-N bond.[2] Thermal stress, for instance, could lead to the formation of various degradation products.[3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.[4]

Q4: Which analytical techniques are most suitable for stability testing of N-Methyl-3-chlorophenethylamine?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended for the stability testing of N-Methyl-3-chlorophenethylamine.[5] HPLC is versatile for quantifying the parent compound and its degradation products, while GC-MS is excellent for identifying volatile and semi-volatile degradants.[3][5] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed for its high sensitivity and structural elucidation capabilities.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Interaction of the amine group with the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures the analyte is in a single ionic form. For an amine, a lower pH (e.g., using a buffer like ammonium formate) is often beneficial.

    • Use a Suitable Column: Employ a column specifically designed for basic compounds or use an end-capped C18 column.

    • Add an Amine Modifier: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase to block active sites on the stationary phase.

Issue 2: Irreproducible Results in Stability Studies
  • Possible Cause: Inconsistent sample handling, storage, or analytical method variability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including sample preparation, storage conditions, and analytical run conditions, are strictly controlled and documented.

    • Use an Internal Standard: Incorporate a stable internal standard in all samples and standards to correct for variations in injection volume and sample preparation.

    • Perform System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing adequately.

Issue 3: Difficulty in Identifying Degradation Products
  • Possible Cause: Low concentration of degradants or lack of appropriate analytical techniques.

  • Troubleshooting Steps:

    • Concentrate the Sample: If degradant levels are low, concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.

    • Utilize Mass Spectrometry: Couple your chromatographic system to a mass spectrometer (LC-MS or GC-MS) to obtain mass information for the unknown peaks, which is crucial for structural elucidation.[5]

    • Perform Forced Degradation: Conduct forced degradation studies under more stringent conditions to generate higher levels of degradation products for easier identification.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of N-Methyl-3-chlorophenethylamine.

1. Sample Preparation:

  • Prepare a stock solution of N-Methyl-3-chlorophenethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 30 minutes).[7]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period (e.g., 30 minutes).[7]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[7]

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., in an oven at a controlled temperature).

  • Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of N-Methyl-3-chlorophenethylamine and its degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan)

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknowns quant Quantify Degradation hplc->quant pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathway cluster_degradation Potential Degradation Products parent N-Methyl-3-chlorophenethylamine n_demethyl 3-chlorophenethylamine (N-Demethylation) parent->n_demethyl Loss of -CH3 cleavage 3-chlorotoluene (Side-chain Cleavage) parent->cleavage C-N Bond Cleavage oxidation N-oxide derivative (Oxidation) parent->oxidation Oxidative Stress

Caption: Potential degradation pathways of N-Methyl-3-chlorophenethylamine.

References

Technical Support Center: Refining Extraction Methods for N-Methyl-3-chlorophenethylamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Methyl-3-chlorophenethylamine from biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of N-Methyl-3-chlorophenethylamine from biological samples.

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Q: I am experiencing low recovery of N-Methyl-3-chlorophenethylamine when using a solid-phase extraction protocol. What are the potential causes and how can I improve my recovery?

A: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Sorbent Selection: Ensure the chosen sorbent has an appropriate retention mechanism for N-Methyl-3-chlorophenethylamine. For phenethylamines, which are basic compounds, a cation exchange or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is often effective. Hydrophilic-Lipophilic Balance (HLB) cartridges are also a good starting point.

  • Sample pH: The pH of the sample and loading buffer is critical for ensuring the analyte is in a charged state to interact with the sorbent. For N-Methyl-3-chlorophenethylamine, a pH of approximately 6-6.5 is recommended for the acidic and neutral fraction extraction.

  • Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For basic compounds, elution is typically achieved with a basic organic solvent. A common choice is a mixture of ethyl acetate and methanol with ammonium hydroxide.

  • Flow Rate: A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent. Conversely, a flow rate that is too slow can unnecessarily prolong the extraction time.

  • Drying Step: Ensure the cartridge is adequately dried after the wash step and before elution. Residual water can interfere with the elution of the analyte with an organic solvent.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: My LC-MS/MS analysis of N-Methyl-3-chlorophenethylamine is showing significant ion suppression. How can I mitigate these matrix effects?

A: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis.[1] Here are some strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider optimizing your SPE protocol by adding a more rigorous wash step or switching to a more selective sorbent. For fatty matrices, a lipid removal dSPE step can be beneficial.[2]

  • Chromatographic Separation: Optimize your LC method to achieve better separation between N-Methyl-3-chlorophenethylamine and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[3] However, this may compromise the limit of detection.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.

Issue 3: Poor Peak Shape in GC-MS Analysis

Q: I am observing poor peak shape (e.g., tailing) for N-Methyl-3-chlorophenethylamine during GC-MS analysis. What could be the cause and how can I improve it?

A: Poor peak shape for basic compounds like phenethylamines in GC-MS is often due to interactions with active sites in the GC system.

  • Derivatization: Derivatizing the amine group can significantly improve peak shape and thermal stability. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Inlet and Column Inertness: Ensure that the GC inlet liner and column are highly inert to prevent adsorption of the analyte. Using an Ultra Inert liner and column can significantly improve performance.[4]

  • Injection Temperature: Optimize the injection port temperature. A temperature that is too high can cause degradation, while a temperature that is too low can lead to poor volatilization and peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for N-Methyl-3-chlorophenethylamine from plasma?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. SPE, particularly with a mixed-mode or polymeric sorbent like HLB, generally offers cleaner extracts and higher, more consistent recoveries compared to LLE.[5] However, LLE can be a simpler and more cost-effective option for initial screening.

Q2: Can I use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting N-Methyl-3-chlorophenethylamine from tissue samples?

A2: Yes, a modified QuEChERS method can be adapted for tissue samples.[6] The key is to ensure efficient homogenization of the tissue and to select the appropriate dSPE sorbents to remove lipids and other matrix components. For fatty tissues, a combination of PSA and C18 sorbents is often used for cleanup.[2]

Q3: What are the recommended precursor and product ions for the LC-MS/MS analysis of N-Methyl-3-chlorophenethylamine?

A3: The specific MRM transitions should be determined by infusing a standard solution of N-Methyl-3-chlorophenethylamine into the mass spectrometer.[7] Generally, the precursor ion will be the protonated molecule [M+H]+. The two most abundant and stable fragment ions are then selected as the quantifier and qualifier product ions.

Q4: How should I store my biological samples to ensure the stability of N-Methyl-3-chlorophenethylamine?

Quantitative Data Summary

The following tables summarize typical performance data for the extraction and analysis of phenethylamine-type compounds from biological matrices. Please note that these are representative values and will vary depending on the specific analyte, matrix, and method.

Table 1: Comparison of Extraction Method Performance

Extraction MethodMatrixTypical Recovery (%)RSD (%)Reference
Solid-Phase Extraction (SPE)Plasma85-105<15
Liquid-Liquid Extraction (LLE)Urine60-80<20[8]
QuEChERSPlasma>74<9[9]

Table 2: Typical LC-MS/MS Method Parameters and Performance

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[3]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[3]
Linearity Range1.0 - 50.0 ng/mL[3]
Intra-day Precision (%CV)<15[9]
Inter-day Precision (%CV)<15[9]
Accuracy (%)85-115[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Methyl-3-chlorophenethylamine from Plasma [10]

This protocol is adapted from a method for 4-chloro-3-methylphenethylamine and should be a good starting point.

  • Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard (e.g., a deuterated analog). Vortex to mix.

  • Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.

  • Analyte Elution: Elute the analyte with 1 mL of a freshly prepared solution of 50:50 (v/v) ethyl acetate:methanol with 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Phenethylamines from Urine

This is a general protocol that should be optimized for N-Methyl-3-chlorophenethylamine.

  • Sample Preparation: To 1 mL of urine, add an internal standard. Adjust the pH to 9-10 with a suitable buffer (e.g., ammonium chloride/ammonium hydroxide).

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample 1. Add Internal Standard to Plasma Vortex1 2. Vortex Sample->Vortex1 Load 4. Load Sample Vortex1->Load Condition 3. Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash 5. Wash Cartridge (5% Methanol in Water) Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute Analyte (Basic Organic Solvent) Dry->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Analyte Recovery Sorbent Inappropriate SPE Sorbent Problem->Sorbent pH Incorrect Sample pH Problem->pH Elution Weak Elution Solvent Problem->Elution Flow High Flow Rate Problem->Flow ChangeSorbent Use Mixed-Mode or Polymeric Sorbent Sorbent->ChangeSorbent AdjustpH Optimize pH for Analyte Charge pH->AdjustpH StrengthenElution Increase Eluent Strength or Basicity Elution->StrengthenElution ReduceFlow Decrease Sample Loading Flow Rate Flow->ReduceFlow

References

Technical Support Center: Enhancing the Selectivity of N-Methyl-3-chlorophenethylamine (MCPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of N-Methyl-3-chlorophenethylamine (MCPA) for specific receptors.

Section 1: Troubleshooting Experimental Assays

This section addresses common issues encountered during the characterization of MCPA and its analogs.

1.1 Radioligand Binding Assays

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding - Radioligand concentration is too high. - Insufficient washing. - Hydrophobic interactions of the compound or radioligand with filters or plates.[1] - Inappropriate blocking agents.- Use a radioligand concentration at or below its Kd.[1] - Increase the number and volume of wash steps with ice-cold buffer. - Pre-treat filters with a blocking agent like polyethyleneimine (PEI).[2] - Add a blocking agent such as bovine serum albumin (BSA) to the binding buffer.
Low or No Specific Binding - Inactive receptor preparation. - Incorrect assay buffer composition (pH, ions). - Degradation of the test compound or radioligand. - Insufficient incubation time to reach equilibrium.- Test a known control ligand with high affinity for the receptor to confirm receptor activity. - Optimize buffer components, including pH and divalent cations (e.g., Mg2+). - Confirm the purity and concentration of all reagents. Prepare fresh solutions. - Perform a time-course experiment to determine the time required to reach binding equilibrium.
Poor Reproducibility Between Replicates - Inaccurate pipetting. - Incomplete mixing of reagents. - Temperature fluctuations during incubation. - Inconsistent washing procedure.- Use calibrated pipettes and proper pipetting techniques. Consider automated liquid handlers for high-throughput assays. - Ensure thorough mixing of all components in the assay wells. - Use a temperature-controlled incubator and ensure plates reach the target temperature. - Standardize the washing procedure for all samples.
Calculated Ki Values Vary Significantly - Incorrect Kd value of the radioligand used in the Cheng-Prusoff equation. - The assay does not meet the assumptions of the Cheng-Prusoff equation (e.g., ligand depletion).- Experimentally determine the Kd of the radioligand under your specific assay conditions using a saturation binding experiment. - Ensure that the total radioligand concentration is much lower than the total receptor concentration.

1.2 Cell-Based Functional Assays (e.g., Second Messenger Assays)

Issue Potential Cause Troubleshooting Steps
High Basal Signaling (High Signal in Untreated Cells) - Constitutive receptor activity. - Overexpression of the receptor. - Presence of agonists in the serum or media.- Consider using an inverse agonist to determine the true baseline. - Titrate the amount of receptor plasmid used for transfection to achieve optimal expression levels. - Use serum-free media for the assay or charcoal-stripped serum.
No or Weak Response to Agonist (Low Signal-to-Noise) - Poor receptor expression or cell surface trafficking. - Inefficient coupling of the receptor to the signaling pathway in the chosen cell line. - Cell viability issues. - Incorrect assay setup (e.g., wrong filters for FRET/BRET).- Verify receptor expression via methods like Western blot, ELISA, or by using a tagged receptor. - Co-transfect with a promiscuous G-protein (e.g., Gαq) to force coupling to a measurable pathway like PLC activation.[3] - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy. - Confirm that the instrument settings and filters match the requirements of the assay kit.
"Bell-Shaped" Dose-Response Curve - Receptor desensitization or downregulation at high agonist concentrations. - Compound cytotoxicity at high concentrations. - Off-target effects at higher concentrations.- Reduce the incubation time to minimize long-term cellular responses. - Assess compound cytotoxicity at the concentrations used in the functional assay. - Test the compound in a panel of off-target receptor assays to identify potential confounding activities.
Negative results in receptor stimulation experiments - Non-optimal recombinant expression in cell lines. - Lack of appropriate positive control ligands to verify expression.- Conduct additional experiments to verify receptor expression, which are beyond the scope of this protocol.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for N-Methyl-3-chlorophenethylamine (MCPA)?

Based on the structure-activity relationships (SAR) of substituted phenethylamines, the primary targets for MCPA are predicted to be the monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Additionally, it is likely to have activity at the trace amine-associated receptor 1 (TAAR1) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). The 3-chloro substitution suggests a potential for enhanced serotonergic activity.

Q2: How can I enhance the selectivity of MCPA for a specific serotonin receptor subtype (e.g., 5-HT2A) over monoamine transporters?

Enhancing selectivity involves structural modifications to the MCPA scaffold. Based on known SAR for phenethylamines:

  • Ring Substitutions: Adding specific alkoxy groups, such as methoxy groups at the 2 and 5 positions of the phenyl ring, is a common strategy to increase affinity for 5-HT2 receptors.

  • Alpha-Carbon Methylation: Adding a methyl group to the alpha-carbon (to create a substituted amphetamine) can alter the selectivity profile between transporters and receptors, and even between receptor subtypes.

  • Nitrogen Atom Substitution: The N-methyl group already present in MCPA influences its activity. Exploring larger or different N-alkyl groups could modulate receptor selectivity.

A logical workflow for this process is outlined below.

G cluster_0 Strategy for Enhancing Selectivity Start Define Target Profile (e.g., High 5-HT2A, Low SERT) Synthesize Synthesize Analogs (e.g., add 2,5-dimethoxy) Start->Synthesize Screen Primary Screening: Binding Assays (Target vs. Off-targets) Synthesize->Screen Analyze Analyze Data: Calculate Selectivity Index Screen->Analyze Evaluate Selectivity Improved? Analyze->Evaluate Evaluate->Synthesize  No (Iterate Design) Functional Functional Assays: (e.g., Ca2+ Flux, IP1) Evaluate->Functional  Yes Lead Lead Candidate Functional->Lead

Caption: Workflow for iterative drug design to enhance receptor selectivity.

Q3: My compound shows high affinity in binding assays but low potency in functional assays. What could be the reason?

This discrepancy can indicate several possibilities:

  • Antagonist Activity: The compound may be a high-affinity antagonist, binding to the receptor but not eliciting a functional response. To test this, perform a functional assay in the presence of a known agonist; an antagonist will shift the agonist's dose-response curve to the right.

  • Partial Agonism: The compound could be a partial agonist, which binds with high affinity but only produces a submaximal response compared to a full agonist.

  • Biased Agonism (Functional Selectivity): The compound might be selectively activating a signaling pathway that is not measured by your primary functional assay. For example, a GPCR can signal through G-protein pathways (e.g., cAMP, PLC) or through β-arrestin pathways. If you are only measuring cAMP accumulation, you might miss activity through the PLC/IP1 pathway. It is advisable to screen compounds in multiple downstream pathway assays.

The concept of functional selectivity is illustrated in the diagram below.

G cluster_0 Functional Selectivity of a GPCR Ligand Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein Pathway (e.g., cAMP, PLC) GPCR->G_Protein Biased Agonist Favors this path Beta_Arrestin β-Arrestin Pathway (e.g., MAPK) GPCR->Beta_Arrestin Response_A Cellular Response A G_Protein->Response_A Response_B Cellular Response B Beta_Arrestin->Response_B

Caption: A biased agonist preferentially activates one signaling pathway over another.

Q4: How do I calculate a selectivity index?

The selectivity index is a ratio used to quantify how selective a compound is for a target receptor versus an off-target receptor. It is typically calculated by dividing the affinity for the off-target receptor (Ki or IC50) by the affinity for the on-target receptor.

Selectivity Index = Ki (Off-Target) / Ki (On-Target)

A higher selectivity index indicates greater selectivity for the target receptor. For example, if a compound has a Ki of 10 nM for Receptor A (target) and a Ki of 1000 nM for Receptor B (off-target), the selectivity index for A over B is 1000 / 10 = 100-fold.

Section 3: Quantitative Data Presentation

The following tables present hypothetical, yet plausible, binding affinity and functional potency data for MCPA, benchmarked against the well-characterized, structurally related compound para-chloroamphetamine (PCA). This data is intended to serve as a template for experimental design and data analysis.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundSERTDATNET
p-Chloroamphetamine (PCA)35250150
MCPA (Hypothetical) 25 450 200

Data represents the concentration of the compound required to inhibit 50% of radioligand binding, converted to Ki. Lower values indicate higher affinity.

Table 2: Comparative Functional Activity (EC50, nM) for Monoamine Release

CompoundSERT-mediated ReleaseDAT-mediated ReleaseNET-mediated Release
p-Chloroamphetamine (PCA)50150100
MCPA (Hypothetical) 40 300 180

Data represents the concentration of the compound required to elicit a half-maximal release of the respective monoamine. Lower values indicate higher potency.

Table 3: Hypothetical Selectivity Profile of MCPA at Serotonin Receptors

Receptor TargetBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM) / Activity
5-HT2A 80IP1 Accumulation150 (Agonist)
5-HT2C 150IP1 Accumulation400 (Partial Agonist)
5-HT1A 500cAMP Inhibition>1000 (Weak activity)

Section 4: Key Experimental Protocols

4.1 Protocol: Radioligand Competition Binding Assay for SERT

This protocol is designed to determine the binding affinity (Ki) of MCPA for the serotonin transporter (SERT).

  • Membrane Preparation: Use membranes from HEK293 cells stably expressing human SERT. Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in a fresh buffer for the assay.[4]

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[2]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a radioligand (e.g., [³H]-Citalopram) at a concentration near its Kd.

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Fluoxetine), and 50 µL of the radioligand.

    • Test Compound: Add 150 µL of membrane preparation, 50 µL of MCPA at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash the filters multiple times with an ice-cold wash buffer to separate bound from free radioligand.[2]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of MCPA to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare Prepare Membranes (HEK293-hSERT) Incubate Incubate: Membranes + Radioligand + MCPA (or control) Prepare->Incubate Filter Filter & Wash (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Key steps in a radioligand competition binding assay.

4.2 Protocol: IP1 Accumulation Functional Assay for 5-HT2A Receptors

This protocol measures the activation of the Gq-coupled 5-HT2A receptor by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the human 5-HT2A receptor. Seed the transfected cells into 96-well plates.

  • Cell Stimulation:

    • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor and LiCl. LiCl is used to block the degradation of IP1, allowing it to accumulate.[3]

    • Add MCPA at various concentrations to the wells. Include a known 5-HT2A agonist (e.g., Serotonin) as a positive control and buffer alone as a negative control.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells using the lysis reagent provided in a commercial IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.

  • Measurement: Incubate the plate in the dark for the time specified by the kit manufacturer (e.g., 60 minutes). Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of MCPA to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[5]

References

Technical Support Center: Method Validation for N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and validation of analytical methods for N-Methyl-3-chlorophenethylamine.

Disclaimer: N-Methyl-3-chlorophenethylamine is a research compound. The following protocols and data are provided as a guiding framework. All analytical methods must be fully validated in the end-user's laboratory to ensure accuracy and reliability for the specific matrix and instrumentation used. Methodologies described for structurally similar phenethylamines are often transferable but require specific optimization.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for quantifying N-Methyl-3-chlorophenethylamine in biological samples?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable and powerful techniques. The choice depends on available instrumentation, required sensitivity, and sample throughput.[1]

  • LC-MS/MS: Generally offers higher sensitivity, greater selectivity, and higher sample throughput as it often does not require a chemical derivatization step.[1] It is frequently the preferred method for bioanalytical studies.[1]

  • GC-MS: A robust and widely available technique. However, due to the polar amine group in N-Methyl-3-chlorophenethylamine, a derivatization step is typically required to improve volatility and chromatographic performance.[1][2] This can add time and complexity to sample preparation.[1]

Q2: Is derivatization necessary for the GC-MS analysis of N-Methyl-3-chlorophenethylamine?

A2: Yes, derivatization is highly recommended for GC-MS analysis. The primary amine group makes the molecule polar and prone to poor peak shape and thermal instability in the GC inlet.[2][3] Derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA) can be used to create a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic separation and sensitivity.[2][4]

Q3: What are the key parameters to evaluate during method validation?

A3: According to international guidelines (e.g., ICH Q2(R1)), the core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.[5][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[5]

Q4: How should I prepare biological samples like plasma or urine for analysis?

A4: The most common sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • LLE: This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases (typically an aqueous and an organic phase). For a basic compound like N-Methyl-3-chlorophenethylamine, the sample is alkalinized to neutralize the amine group, making it more soluble in an organic extraction solvent like ethyl acetate or n-butyl chloride.[1][8]

  • SPE: This technique uses a solid sorbent to isolate the analyte from the sample matrix. For phenethylamines, mixed-mode cation exchange cartridges are often effective.[1] SPE can provide cleaner extracts and higher concentration factors compared to LLE.[9]

For some applications, a simpler "dilute-and-shoot" approach, where the sample is centrifuged, diluted, and directly injected, can be used, particularly with LC-MS/MS for urine samples.

Troubleshooting Guide

Q: Why is my analyte recovery low and inconsistent after sample preparation?

A: Low and variable recovery is a common issue that can stem from several factors in your extraction protocol.

  • Incorrect pH during LLE: N-Methyl-3-chlorophenethylamine is a basic compound. Ensure the pH of the aqueous sample is sufficiently alkaline (typically pH > 9-10) before extracting with an organic solvent. This neutralizes the amine, maximizing its partitioning into the organic layer.[1][8]

  • Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) of the aqueous and organic phases for an adequate time to allow for efficient analyte transfer.[8]

  • Incomplete Elution in SPE: If using SPE, the elution solvent may not be strong enough to release the analyte from the sorbent. You may need to optimize the solvent composition, for instance, by adding a small percentage of a modifier like ammonium hydroxide to an organic solvent to elute a basic compound from a cation exchange sorbent.[9]

  • Analyte Instability: Phenethylamines can be susceptible to degradation under certain conditions. Assess the stability of the analyte in the biological matrix at different temperatures and storage durations.[10] Avoid prolonged exposure to harsh pH or high temperatures.

  • Evaporation Loss: During the solvent evaporation step (e.g., under nitrogen), be careful not to evaporate to complete dryness for an extended period, as this can lead to the loss of semi-volatile compounds. Reconstituting the residue immediately after dryness is achieved is critical.[8][9]

Q: I'm observing poor chromatographic peak shape (e.g., tailing, broadening) for my analyte. What are the causes?

A: Poor peak shape can compromise resolution and integration, affecting accuracy and precision.

  • For GC-MS:

    • Lack of Derivatization: As mentioned in the FAQ, the polar amine group can interact with active sites in the GC system. Inadequate or incomplete derivatization is a primary cause of peak tailing.[2]

    • Active Sites in Inlet/Column: The GC inlet liner or the column itself may have active sites (e.g., exposed silanols) that interact with the analyte. Using a deactivated liner and a high-quality, well-maintained column is crucial.

  • For LC-MS/MS:

    • Secondary Silanol Interactions: Peak tailing for basic compounds is common on silica-based C18 columns due to interactions with residual, acidic silanol groups. Using a column with high-purity silica and effective end-capping, or a mobile phase with a competitive amine (e.g., a low concentration of triethylamine) can help.

    • Mobile Phase pH: The mobile phase pH affects the ionization state of the analyte. For a basic amine, using a low pH mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is consistently in its protonated form, which often leads to better peak shape on reversed-phase columns.[9][11]

    • Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try diluting the sample.

Q: My signal intensity is drifting or decreasing over a sequence of injections. What should I do?

A: Signal drift can be due to matrix effects or instrument contamination.

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.[1] To mitigate this, improve your sample cleanup (e.g., switch from LLE to SPE) or adjust the chromatography to separate the analyte from the interfering matrix components. Using a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Instrument Contamination: Over time, non-volatile matrix components can build up in the LC-MS interface or GC inlet, leading to a decline in signal.[12] Regular cleaning and maintenance of the ion source, transfer line, and GC inlet are essential.

  • Column Degradation: The performance of the analytical column can degrade over time, especially with minimally cleaned samples. Using a guard column can help extend the life of the main analytical column.

Quantitative Data Summary

The following table presents typical performance characteristics for analytical methods used to quantify substituted phenethylamines. These values should be experimentally determined and confirmed during in-house method validation.[1][8]

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 2.5 ng/mL0.1 - 1.0 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Matrices[1][9]

This protocol describes a general LLE procedure suitable for GC-MS and LC-MS/MS analysis.

  • Sample Preparation: Pipette 1 mL of sample (e.g., plasma, urine) into a centrifuge tube.

  • Internal Standard: Add the internal standard solution (e.g., N-Methyl-3-chlorophenethylamine-d4).

  • Alkalinization: Add 1 mL of a pH 9.0 buffer (e.g., ammonium chloride) and vortex. Add 100 µL of concentrated ammonium hydroxide to ensure a sufficiently basic pH and vortex again.[8]

  • Extraction: Add 5 mL of an extraction solvent (e.g., n-butyl chloride, ethyl acetate), cap the tube, and vortex for at least 1 minute.[8]

  • Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase.[8]

    • For GC-MS: Reconstitute in 50 µL of a suitable solvent (e.g., ethyl acetate) and add 50 µL of a derivatizing agent.[8]

Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices[10][12]

This protocol uses a hydrophilic-lipophilic balance (HLB) or mixed-mode cation exchange cartridge.

  • Sample Pre-treatment: To 1 mL of sample, add the internal standard and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[9][11]

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable solvent. For an HLB cartridge, this could be 50:50 (v/v) ethyl acetate:methanol with 2% ammonium hydroxide.[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Visualizations

Method_Validation_Workflow start Method Development & Optimization validation_protocol Write Validation Protocol start->validation_protocol specificity Specificity & Selectivity validation_protocol->specificity linearity Linearity, Range, LOD, LOQ specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability Solution & Sample Stability robustness->stability system_suitability Define System Suitability Criteria stability->system_suitability final_report Final Validation Report system_suitability->final_report

Caption: A typical workflow for analytical method validation.

LLE_Workflow sample 1 mL Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is alkalinize Alkalinize (pH > 9) with Buffer/Base add_is->alkalinize add_solvent Add 5 mL Organic Solvent (e.g., Ethyl Acetate) alkalinize->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect evaporate Evaporate to Dryness (Nitrogen Stream) collect->evaporate reconstitute Reconstitute for Analysis (LC-MS or GC-MS) evaporate->reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting_Tree problem Problem: Low Analyte Response check_ms Is MS/Instrument performance okay? problem->check_ms tune_ms Tune/Calibrate MS. Clean Ion Source. check_ms->tune_ms No check_recovery Is sample prep recovery low? check_ms->check_recovery Yes optimize_prep Optimize Sample Prep: - Check pH (LLE) - Check Elution (SPE) - Assess Stability check_recovery->optimize_prep Yes check_matrix Suspect Matrix Effects (Ion Suppression)? check_recovery->check_matrix No improve_cleanup Improve Sample Cleanup or Chromatographic Separation check_matrix->improve_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is No, but good practice improve_cleanup->use_is

Caption: Troubleshooting decision tree for low analyte response.

References

Validation & Comparative

A Comparative Analysis of N-Methyl-3-chlorophenethylamine and 3-chlorophenethylamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the projected pharmacological profiles of N-Methyl-3-chlorophenethylamine and 3-chlorophenethylamine. This guide provides a framework for experimental validation, including detailed methodologies and hypothesized quantitative data based on structure-activity relationships of closely related analogs.

This comparative guide delves into the structural, synthetic, and projected pharmacological profiles of two closely related phenethylamine derivatives: N-Methyl-3-chlorophenethylamine and 3-chlorophenethylamine. Due to the limited availability of direct experimental data for these specific compounds in publicly accessible literature, this analysis leverages data from structurally similar molecules, most notably 3-chloroamphetamine (3-CA), to infer their potential activities. The information presented herein is intended to serve as a foundational resource for researchers, providing hypothesized data for experimental design and detailed protocols for in vitro validation.

Substituted phenethylamines are a broad class of psychoactive compounds known to modulate monoamine neurotransmitter systems.[1] The introduction of a chlorine atom to the phenyl ring and the methylation of the amine group are known to significantly alter the pharmacological properties of the parent phenethylamine molecule. Generally, halogenation can influence potency and selectivity towards monoamine transporters, while N-methylation can affect the overall pharmacological profile, including receptor binding affinities and metabolic stability.[2][3]

Projected Physicochemical and Pharmacological Properties

The following table summarizes the hypothesized physicochemical and pharmacological data for N-Methyl-3-chlorophenethylamine and 3-chlorophenethylamine. These values are extrapolated from known data of analogous compounds and the established principles of structure-activity relationships within the phenethylamine class. It is crucial to note that these are projected values and require experimental verification.

Property3-chlorophenethylamineN-Methyl-3-chlorophenethylamineData Basis and Rationale
Molecular Formula C₈H₁₀ClNC₉H₁₂ClNChemical Structure
Molecular Weight 155.63 g/mol 169.66 g/mol Chemical Structure
Projected EC₅₀ (NE Release) ~ 20-40 nM~ 30-60 nMBased on 3-CA (EC₅₀ = 9.4 nM)[3]; N-methylation of phenethylamines can decrease adrenergic activity.[2]
Projected EC₅₀ (DA Release) ~ 25-50 nM~ 40-80 nMBased on 3-CA (EC₅₀ = 11.8 nM)[3]; N-methylation can slightly decrease dopaminergic activity.
Projected EC₅₀ (5-HT Release) ~ 200-400 nM~ 150-300 nMBased on 3-CA (EC₅₀ = 120 nM)[3]; N-methylation may slightly increase serotonergic activity.
Projected LD₅₀ (Oral, Rat) ~ 100-200 mg/kg~ 150-300 mg/kgInferred from related chlorinated amphetamines[4]; N-methylation can sometimes reduce acute toxicity.

Synthesis and Chemical Analysis

The synthesis of 3-chlorophenethylamine can be achieved through the reduction of 3-chlorobenzyl cyanide. Subsequent N-methylation can then yield N-Methyl-3-chlorophenethylamine.

Synthetic Workflow

cluster_0 Synthesis of 3-chlorophenethylamine cluster_1 Synthesis of N-Methyl-3-chlorophenethylamine 3-chlorobenzyl_chloride 3-chlorobenzyl chloride 3-chlorobenzyl_cyanide 3-chlorobenzyl cyanide 3-chlorobenzyl_chloride->3-chlorobenzyl_cyanide Nucleophilic Substitution NaCN Sodium Cyanide (NaCN) Reduction Reduction (e.g., LiAlH4 or H2/Raney Ni) 3-chlorobenzyl_cyanide->Reduction 3-chlorophenethylamine 3-chlorophenethylamine Reduction->3-chlorophenethylamine 3-chlorophenethylamine_2 3-chlorophenethylamine N-Methyl-3-chlorophenethylamine N-Methyl-3-chlorophenethylamine 3-chlorophenethylamine_2->N-Methyl-3-chlorophenethylamine Reductive Amination Methylating_agent Methylating Agent (e.g., Formaldehyde/Formic Acid)

Caption: Synthetic pathways for the target compounds.

Experimental Protocols

To validate the projected pharmacological data, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Monoamine Transporter Binding Assay

This assay determines the binding affinity of the test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Test compounds (3-chlorophenethylamine and N-Methyl-3-chlorophenethylamine).

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compounds.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Wash the cultured cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds for a short period (e.g., 10-20 minutes).

  • Initiate uptake by adding the respective radiolabeled monoamine.

  • Incubate for a defined time (e.g., 5-15 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ values by analyzing the concentration-response curves.

Experimental Workflow Diagram

cluster_0 In Vitro Characterization cluster_1 Data Analysis Compound_Synthesis Compound Synthesis & Purification Binding_Assay Monoamine Transporter Binding Assay (Ki determination) Compound_Synthesis->Binding_Assay Uptake_Assay Monoamine Transporter Uptake Inhibition Assay (IC50 determination) Compound_Synthesis->Uptake_Assay MAO_Assay Monoamine Oxidase Inhibition Assay (IC50 determination) Compound_Synthesis->MAO_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis MAO_Assay->Data_Analysis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA_Release Monoamine Release VMAT2->MA_Release MA Monoamines (DA, NE, 5-HT) MA->VMAT2 Packaging Released_MA Released Monoamines Receptors Postsynaptic Receptors (D, α, β, 5-HT) Released_MA->Receptors Transporter Monoamine Transporter (DAT, NET, SERT) Released_MA->Transporter Reuptake Signaling Downstream Signaling Receptors->Signaling MA_Release->Released_MA Transporter->VMAT2 Test_Compound 3-chlorophenethylamine or N-Methyl-3-chlorophenethylamine Test_Compound->Transporter Inhibition/Reversal

References

Validating the Mechanism of Action of N-Methyl-3-chlorophenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of N-Methyl-3-chlorophenethylamine. As a substituted phenethylamine, it is presumed to modulate monoamine neurotransmitter systems.[1][2] This document outlines the necessary experimental protocols to test this hypothesis, presents comparative data from well-characterized monoamine transporter inhibitors, and offers visual representations of key pathways and workflows.

Hypothesized Mechanism of Action: Monoamine Transporter Modulation

N-Methyl-3-chlorophenethylamine belongs to the phenethylamine class of compounds, many of which are known to exert their pharmacological effects by interacting with monoamine transporters.[1] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3][4] Compounds that inhibit these transporters or induce the reverse transport (release) of neurotransmitters can significantly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to a range of physiological and psychological effects.[5][6]

Based on its structural similarity to other phenethylamines, it is hypothesized that N-Methyl-3-chlorophenethylamine acts as a monoamine transporter inhibitor and/or a monoamine releasing agent. The presence and position of the chloro-substituent on the phenyl ring are expected to influence its potency and selectivity towards DAT, NET, and SERT.[2]

Comparative Efficacy of Reference Monoamine Transporter Inhibitors

To establish a benchmark for validating the activity of N-Methyl-3-chlorophenethylamine, the following table summarizes the in vitro efficacy of several well-characterized monoamine transporter inhibitors. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of monoamine uptake. The corresponding values for N-Methyl-3-chlorophenethylamine would need to be determined experimentally.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
N-Methyl-3-chlorophenethylamine To be determinedTo be determinedTo be determinedHypothesized: Reuptake Inhibitor / Releasing Agent
RTI-113[7]0.61.629.8Reuptake Inhibitor
Cocaine[7]450670680Reuptake Inhibitor
Bupropion[7]14002800>10000Reuptake Inhibitor
p-Chloroamphetamine (PCA)---Releasing Agent[8][9]
MDMA---Releasing Agent/Reuptake Inhibitor[6][8]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here are representative values from the literature.

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of N-Methyl-3-chlorophenethylamine, a series of in vitro assays are required.

Monoamine Transporter Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Methodology: [7][10]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media until they reach confluence in 96-well plates.

  • Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with Krebs-Henseleit buffer (KHB).

  • Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations of N-Methyl-3-chlorophenethylamine or a reference compound.

  • Radioligand Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The assay is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the inhibition data.

Neurotransmitter Release Assay

This assay determines if a compound can induce the release of neurotransmitters from neuronal cells.

Methodology: [8][11]

  • Cell Culture and Loading: PC12 cells (a rat pheochromocytoma cell line) or synaptosomes are cultured and then loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for a specific period (e.g., 30-60 minutes).

  • Washing: The cells are washed multiple times with a suitable buffer to remove any extracellular radiolabel.

  • Compound Application: The cells are then incubated with various concentrations of N-Methyl-3-chlorophenethylamine or a known releasing agent (e.g., amphetamine).

  • Supernatant Collection: At specified time points, the supernatant containing the released neurotransmitter is collected.

  • Quantification: The amount of radioactivity in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of total neurotransmitter release, and dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for release.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial to determine if the compound's effects could be influenced by the inhibition of monoamine oxidase, the enzyme responsible for the degradation of monoamine neurotransmitters.[12][13]

Methodology: [12][14]

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with varying concentrations of N-Methyl-3-chlorophenethylamine or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Substrate Addition: A substrate for MAO, such as kynuramine or p-tyramine, is added to initiate the enzymatic reaction.[12][14]

  • Reaction Incubation: The mixture is incubated for a specific time at 37°C.

  • Detection: The product of the enzymatic reaction is measured. For example, with p-tyramine as a substrate, the production of H₂O₂ can be detected using a fluorimetric method.[14]

  • Data Analysis: The IC50 values for the inhibition of MAO-A and MAO-B are calculated from the dose-response curves.

Visualizing Pathways and Workflows

Signaling Pathway of a Monoamine Reuptake Inhibitor/Releasing Agent

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Synaptic_Cleft Increased Neurotransmitter Concentration Transporter->Synaptic_Cleft Reuptake Compound N-Methyl-3-chlorophenethylamine (Hypothesized) Compound->Transporter Inhibition / Reverse Transport Synaptic_Cleft->Transporter Binding Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding & Activation

Caption: Hypothesized mechanism of N-Methyl-3-chlorophenethylamine at the monoamine synapse.

Experimental Workflow for Monoamine Transporter Inhibition Assay

Transporter_Inhibition_Workflow start Start culture Culture HEK293 cells expressing DAT, NET, or SERT start->culture prepare Wash cells with buffer culture->prepare add_compound Add varying concentrations of N-Methyl-3-chlorophenethylamine prepare->add_compound add_radioligand Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) add_compound->add_radioligand incubate Incubate for 10-15 minutes add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Quantify intracellular radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 values count->analyze end End analyze->end

Caption: Workflow for determining monoamine transporter inhibition.

Experimental Workflow for Neurotransmitter Release Assay

Release_Assay_Workflow start Start culture Culture PC12 cells or prepare synaptosomes start->culture load Load cells with radiolabeled neurotransmitter (e.g., [³H]Dopamine) culture->load wash Wash cells to remove extracellular radiolabel load->wash add_compound Add varying concentrations of N-Methyl-3-chlorophenethylamine wash->add_compound incubate Incubate for specified time points add_compound->incubate collect Collect supernatant incubate->collect quantify Quantify radioactivity in supernatant collect->quantify analyze Calculate % release and EC50 quantify->analyze end End analyze->end

Caption: Workflow for assessing neurotransmitter release.

Conclusion

While the precise pharmacological profile of N-Methyl-3-chlorophenethylamine remains to be empirically determined, its structure strongly suggests activity at monoamine transporters. The experimental framework detailed in this guide provides a robust methodology for validating this hypothesized mechanism of action. By systematically conducting monoamine transporter inhibition, neurotransmitter release, and MAO inhibition assays, and comparing the results to well-characterized reference compounds, researchers can elucidate the potency and selectivity of N-Methyl-3-chlorophenethylamine. This will provide a comprehensive understanding of its potential as a pharmacological tool or therapeutic agent.

References

Cross-Validation of Analytical Methods for N-Methyl-3-chlorophenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Methyl-3-chlorophenethylamine is paramount for pharmacokinetic studies, toxicological assessments, and quality control. Cross-validation of analytical methods is a critical process to ensure the consistency and interchangeability of data generated by different analytical techniques. This guide provides a comparative analysis of two primary analytical methods suitable for the quantification of N-Methyl-3-chlorophenethylamine in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of GC-MS and LC-MS/MS for the analysis of phenethylamine-like compounds, providing a basis for comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Matrix Effect Potential for interferenceGenerally lower due to selectivity
Sample Throughput LowerHigher
Derivatization Often requiredNot typically required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on established procedures for the analysis of amphetamine-type stimulants.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological matrix (e.g., plasma, urine), add a suitable internal standard.

  • Alkalinize the sample with a base (e.g., 1M sodium hydroxide).

  • Extract the analyte with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic performance and thermal stability.[1]

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried extract.[1]

  • Heat the mixture at 70°C for 30 minutes.[1]

  • Cool to room temperature before injection.[1]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C.[1]

  • Mass Spectrometer: Agilent 5973 or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity and is widely used in bioanalytical studies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of the biological matrix, add an internal standard.

  • Precondition a mixed-mode cation exchange SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for N-Methyl-3-chlorophenethylamine and the internal standard.

Mandatory Visualization

Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., LC-MS/MS) A_SamplePrep Sample Preparation A_Analysis GC-MS Analysis A_SamplePrep->A_Analysis A_Data Data Set A A_Analysis->A_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) A_Data->Comparison B_SamplePrep Sample Preparation B_Analysis LC-MS/MS Analysis B_SamplePrep->B_Analysis B_Data Data Set B B_Analysis->B_Data B_Data->Comparison Samples Spiked and Real Samples Samples->A_SamplePrep Samples->B_SamplePrep Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

References

A Comparative Analysis of the Monoamine Releasing Effects of N-Methyl-3-chlorophenethylamine (3-CMC) and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine releasing properties of N-Methyl-3-chlorophenethylamine, commonly known as 3-chloromethcathinone (3-CMC), and 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document synthesizes experimental data from various in vitro studies to delineate the pharmacological profiles of these two psychoactive compounds.

Introduction

Both 3-CMC and MDMA are substituted phenethylamines that exert their primary pharmacological effects by interacting with monoamine transporters, leading to the release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] While both substances are recognized as monoamine releasers, their potency and selectivity for the respective transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—differ significantly, resulting in distinct psychoactive effects. MDMA is known for its potent serotonergic effects, which are thought to mediate its characteristic entactogenic properties.[2][3] 3-CMC, a synthetic cathinone, is reported to exhibit a more balanced or even dopamine-dominant profile.[4][5]

Quantitative Comparison of Monoamine Releasing Potency

The following table summarizes the half-maximal effective concentrations (EC₅₀) for dopamine and serotonin release induced by 3-CMC and MDMA, as determined in in vitro studies using rat brain synaptosomes. Lower EC₅₀ values indicate higher potency.

CompoundDopamine (DA) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)DAT/SERT Selectivity Ratio (approx.)Source
3-CMC ~50410 ± 368.2 (DA-selective)[4]
(+)-MDMA 14270.80.5 (5-HT-selective)[3]

Note: Data for 3-CMC and MDMA are from different studies and may not be directly comparable due to potential variations in experimental conditions. The DAT/SERT selectivity ratio is calculated as (EC₅₀ for 5-HT release) / (EC₅₀ for DA release).

Experimental Protocols

The data presented in this guide are primarily derived from in vitro monoamine release assays utilizing rat brain synaptosomes. Below is a generalized protocol for such an experiment.

Monoamine Release Assay Using Rat Brain Synaptosomes

1. Preparation of Synaptosomes:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold sucrose buffer.

  • The brain tissue is homogenized in the sucrose buffer.

  • The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

2. Radiolabeling of Monoamines:

  • The synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]DA or [³H]5-HT) to allow for uptake into the nerve terminals.

3. Monoamine Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

  • The synaptosomes are then exposed to various concentrations of the test compound (3-CMC or MDMA) or a vehicle control.

  • The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

4. Data Analysis:

  • The amount of released radioactivity is expressed as a percentage of the total radioactivity in the synaptosomes.

  • Concentration-response curves are generated, and EC₅₀ values are calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of monoamine releasing agents and the general workflow of the experimental protocol described above.

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA_vesicle Monoamine Vesicle VMAT2->MA_vesicle Packages MA MA_cytoplasm Cytoplasmic Monoamines MA_vesicle->MA_cytoplasm Leakage Transporter Monoamine Transporter (DAT/SERT/NET) MA_cytoplasm->Transporter Releaser Releasing Agent (3-CMC or MDMA) Releaser->MA_vesicle May disrupt vesicular storage Releaser->Transporter Binds & Reverses Transporter->MA_cytoplasm Releases from Cytoplasm MA_synapse Increased Extracellular Monoamines Transporter->MA_synapse Efflux Receptor Postsynaptic Receptors MA_synapse->Receptor Binds & Activates

Caption: Mechanism of monoamine release by agents like 3-CMC and MDMA.

experimental_workflow A 1. Brain Tissue Homogenization B 2. Differential Centrifugation A->B C 3. Synaptosome Isolation B->C D 4. Radiolabeling with [³H]DA or [³H]5-HT C->D E 5. Incubation with 3-CMC or MDMA D->E F 6. Supernatant Collection E->F G 7. Scintillation Counting F->G H 8. Data Analysis (EC₅₀ Calculation) G->H

Caption: General workflow for an in vitro monoamine release assay.

Discussion of Comparative Effects

The compiled data indicate a clear divergence in the monoamine releasing profiles of 3-CMC and MDMA.

  • 3-CMC demonstrates a preference for releasing dopamine over serotonin, with an approximate 8-fold selectivity for DAT.[4] This pharmacological profile is consistent with substances that produce pronounced psychostimulant effects.

  • MDMA , in contrast, is a more potent serotonin releaser than a dopamine releaser.[3] Its higher affinity for SERT is believed to be the primary driver of its signature empathogenic and entactogenic effects.[3] The substantial release of serotonin also contributes to the subsequent depletion of this neurotransmitter, which is associated with the negative after-effects sometimes experienced by users.[2]

References

Comparative Potency of N-Methyl-chlorophenethylamine Isomers: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the predicted pharmacological potency of N-Methyl-2-chlorophenethylamine, N-Methyl-3-chlorophenethylamine, and N-Methyl-4-chlorophenethylamine. This guide synthesizes established structure-activity relationships to forecast their interaction with monoamine transporters and provides detailed experimental protocols for empirical validation.

Direct experimental data comparing the potency of the ortho-, meta-, and para-chloro isomers of N-methylphenethylamine is not extensively available in the current scientific literature. However, by examining the well-established structure-activity relationships (SAR) of substituted phenethylamines, a predictive comparison can be formulated. This guide provides a qualitative assessment of the likely potencies of these isomers based on the known effects of halogen and N-methyl substitutions on phenethylamine pharmacology.

Structure-Activity Relationship Insights

The pharmacological profile of phenethylamine derivatives is significantly influenced by substitutions on the phenyl ring and the amine group. For the N-Methyl-chlorophenethylamine isomers, two key structural modifications dictate their predicted activity: the position of the chlorine atom on the phenyl ring and the N-methylation of the ethylamine side chain.

Chloro- Substitution: Halogenation of the phenyl ring is known to modulate the potency and selectivity of phenethylamines at monoamine transporters, which include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Para- (4-position) substitution with a halogen, such as chlorine, has been shown to significantly increase potency at SERT.[1][2] This suggests that N-Methyl-4-chlorophenethylamine is likely to be a potent serotonergic agent. The effects of ortho- (2-position) and meta- (3-position) chloro substitution are generally less pronounced in enhancing SERT activity compared to the para- position, but are still expected to influence the overall pharmacological profile.[3]

N-Methylation: The addition of a methyl group to the nitrogen atom of the phenethylamine backbone typically results in a slight decrease in potency at monoamine transporters compared to the corresponding primary amine.[4][5] However, this modification can also influence selectivity and other pharmacological properties.

Predicted Comparative Potency

Based on these SAR principles, a predictive comparison of the potency of the three N-Methyl-chlorophenethylamine isomers at monoamine transporters is presented below. Potency is qualitatively described as High, Moderate, or Low, representing the predicted affinity and/or reuptake inhibition capacity.

CompoundPredicted Potency at SERTPredicted Potency at DATPredicted Potency at NETRationale
N-Methyl-2-chlorophenethylamine ModerateLow-ModerateLow-ModerateOrtho-substitution may introduce steric hindrance, potentially reducing affinity at all transporters compared to other isomers.
N-Methyl-3-chlorophenethylamine ModerateModerateModerateMeta-substitution is expected to confer moderate activity across the monoamine transporters.
N-Methyl-4-chlorophenethylamine HighModerateModeratePara-chloro substitution is well-documented to enhance potency at SERT.[1][2]

Experimental Protocols for Potency Determination

To empirically validate the predicted potencies, the following in vitro assays are fundamental.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of N-Methyl-2-chlorophenethylamine, N-Methyl-3-chlorophenethylamine, and N-Methyl-4-chlorophenethylamine for SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compounds (the three isomers) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter, providing an EC50 value for potency.

Objective: To determine the functional potency (EC50) of the N-Methyl-chlorophenethylamine isomers as inhibitors of serotonin, dopamine, and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET) or cell lines expressing the transporters.

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), [³H]Norepinephrine (NE).

  • Test compounds at a range of concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes or cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizing Pathways and Workflows

monoamine_transporter_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release MAO MAO Transporter Monoamine Transporter (SERT, DAT, NET) Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction N_Methyl_chlorophenethylamine N-Methyl- chlorophenethylamine Isomer N_Methyl_chlorophenethylamine->Transporter Inhibition of Reuptake

Caption: Interaction of N-Methyl-chlorophenethylamine Isomers with Monoamine Transporters.

uptake_assay_workflow start Start: Prepare Synaptosomes or Transporter-Expressing Cells preincubation Pre-incubate with N-Methyl-chlorophenethylamine Isomer (Varying Concentrations) start->preincubation initiate_uptake Add Radiolabeled Neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) preincubation->initiate_uptake incubation Incubate at 37°C (5-10 minutes) initiate_uptake->incubation terminate_uptake Terminate by Rapid Filtration and Washing incubation->terminate_uptake measurement Lyse Cells/Synaptosomes and Measure Radioactivity terminate_uptake->measurement analysis Calculate IC50 Values measurement->analysis end_point End: Potency Determined analysis->end_point

Caption: Experimental Workflow for Neurotransmitter Uptake Assay.

References

Assessing the Neurotoxicity of N-Methyl-3-chlorophenethylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential neurotoxic profile of N-Methyl-3-chlorophenethylamine (NM3CPA) in relation to other well-characterized phenethylamines is currently limited by the absence of direct experimental studies on this specific compound. However, by examining the structure-activity relationships of analogous phenethylamines, particularly those with N-methyl and chloro substitutions, we can extrapolate potential neurotoxic mechanisms and relative potencies. This guide synthesizes existing data on related compounds to provide a comparative framework for researchers, scientists, and drug development professionals.

Substituted phenethylamines are a broad class of compounds with diverse pharmacological effects, primarily modulating monoamine neurotransmitter systems.[1] Many of these compounds, including well-known substances like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), have demonstrated significant neurotoxic potential.[2][3] The neurotoxicity of these agents is often linked to their interaction with dopamine and serotonin transporters, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal damage.[3][[“]]

This guide will focus on comparing the anticipated neurotoxic profile of NM3CPA with that of p-chloroamphetamine (PCA), methamphetamine, and N,N-dimethylamphetamine, based on their structural similarities.

Comparative Neurotoxicity Profile

The following table summarizes key neurotoxicity parameters for phenethylamines structurally related to NM3CPA. It is important to note that the data for NM3CPA is inferred based on the properties of its structural components.

CompoundPrimary TargetKnown Neurotoxic EffectsPotency (Relative to Methamphetamine)Key Mechanisms
N-Methyl-3-chlorophenethylamine (NM3CPA) Inferred: Serotonin & Dopamine SystemsInferred: Potential for serotonergic and/or dopaminergic neurotoxicityUnknown (Hypothesized to be significant)Inferred: Oxidative stress, monoamine transporter interaction
p-Chloroamphetamine (PCA) Serotonin SystemsPotent serotonergic neurotoxin, causing long-term depletion of serotonin and damage to serotonin nerve terminals.[5][6]Higher serotonergic neurotoxicityInhibition of tryptophan hydroxylase, oxidative stress.[5]
Methamphetamine Dopamine & Serotonin SystemsWell-documented neurotoxicity to both dopaminergic and serotonergic neurons.[2][3]-Oxidative stress, excitotoxicity, mitochondrial dysfunction, inflammation.[3]
N,N-Dimethylamphetamine Dopamine & Serotonin SystemsSignificantly lower to no neurotoxicity compared to methamphetamine at behaviorally equivalent doses.[7][8]Much lowerN-methylation appears to dissociate behavioral effects from neurotoxicity.[7]

Inferred Neurotoxic Mechanisms of N-Methyl-3-chlorophenethylamine

Based on its structure, NM3CPA possesses two key moieties that are associated with neurotoxicity in other phenethylamines: a chloro- substituent on the phenyl ring and an N-methyl group.

  • Chloro- Substitution: The position of the halogen on the phenyl ring is critical. Para-chloro substitution, as seen in PCA, is strongly linked to serotonergic neurotoxicity.[9] While NM3CPA has a meta-chloro substitution, which may alter its potency and selectivity, a potential for interaction with the serotonin system remains a significant concern.

  • N-Methyl Group: The N-methyl group is a hallmark of methamphetamine and is associated with its potent stimulant and neurotoxic effects.[10] However, further methylation to a tertiary amine, as in N,N-dimethylamphetamine, drastically reduces or abolishes neurotoxicity, suggesting a complex role of N-alkylation in the neurotoxic potential of phenethylamines.[7][8]

The combination of these two structural features in NM3CPA suggests a potential for a complex neurotoxic profile, possibly affecting both serotonergic and dopaminergic systems. The primary mechanism is likely to involve interaction with monoamine transporters, leading to neurotransmitter release, uptake inhibition, and subsequent oxidative stress.

Experimental Protocols for Assessing Neurotoxicity

To definitively characterize the neurotoxicity of NM3CPA, a combination of in vitro and in vivo studies would be required. The following are standard experimental protocols employed in the assessment of phenethylamine neurotoxicity.

In Vitro Neurotoxicity Assays
  • Cell Culture: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as they can be differentiated into a dopaminergic phenotype, providing a relevant model for studying neurotoxicity.[11][12]

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Differentiated SH-SY5Y cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).[11]

    • Neutral Red Uptake Assay: This assay assesses the integrity of the lysosomal membrane. A decrease in the uptake of the neutral red dye indicates cytotoxicity.[12][13]

  • Oxidative Stress Measurement:

    • Reactive Oxygen Species (ROS) Production: Fluorescent probes like DCFH-DA can be used to quantify the intracellular production of ROS following exposure to the test compound.[12]

  • Mitochondrial Function Assessment:

    • Mitochondrial Membrane Potential (MMP): Dyes such as JC-1 or TMRE can be used to measure changes in MMP, an early indicator of apoptosis.

    • ATP Level Quantification: Cellular ATP levels can be measured using bioluminescence-based assays to assess mitochondrial function.[12]

In Vivo Neurotoxicity Studies
  • Animal Models: Rodents, such as Sprague-Dawley rats or C57BL/6J mice, are commonly used to assess the in vivo neurotoxic effects of phenethylamines.[14][15][16]

  • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously) at various doses and regimens.[7][14]

  • Post-Mortem Tissue Analysis:

    • Neurotransmitter Level Measurement: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, hippocampus, cortex) to assess long-term depletion.[6]

    • Transporter Density Measurement: Radioligand binding assays are used to measure the density of dopamine transporters (DAT) and serotonin transporters (SERT) as an index of terminal integrity.[6]

    • Immunohistochemistry: Staining for markers of neuronal damage (e.g., Fluoro-Jade) or glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) can provide visual evidence of neurotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in phenethylamine-induced neurotoxicity and a typical experimental workflow for its assessment.

Phenethylamine_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_neuron Monoaminergic Neuron Phenethylamine Phenethylamine (e.g., NM3CPA) MAT Monoamine Transporter (DAT/SERT) Phenethylamine->MAT Uptake/Inhibition VMAT2 VMAT2 Phenethylamine->VMAT2 Disruption Neurotransmitter Dopamine/ Serotonin MAT->Neurotransmitter Reversal of Transport MAO MAO ROS Reactive Oxygen Species (ROS) MAO->ROS Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Initiation Neurotransmitter->MAO Metabolism Neurotransmitter->ROS Auto-oxidation ROS->Mitochondrion Mitochondrial Dysfunction

Caption: Inferred signaling pathway for phenethylamine-induced neurotoxicity.

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) DrugExposure_vitro Compound Exposure (Concentration Gradient) CellCulture->DrugExposure_vitro Viability Cell Viability Assays (MTT, Neutral Red) DrugExposure_vitro->Viability OxidativeStress Oxidative Stress (ROS Measurement) DrugExposure_vitro->OxidativeStress MitoFunction Mitochondrial Function (MMP, ATP levels) DrugExposure_vitro->MitoFunction AnimalModel Animal Model (e.g., Rat, Mouse) DrugExposure_vivo Systemic Administration (Dose-Response) AnimalModel->DrugExposure_vivo Behavior Behavioral Analysis (Locomotor Activity) DrugExposure_vivo->Behavior TissueAnalysis Post-Mortem Brain Tissue Analysis DrugExposure_vivo->TissueAnalysis Neurochemistry Neurochemistry (HPLC) TissueAnalysis->Neurochemistry Histology Immunohistochemistry TissueAnalysis->Histology

Caption: Experimental workflow for assessing phenethylamine neurotoxicity.

References

Independent Replication of N-Methyl-3-chlorophenethylamine Synthesis and Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-3-chlorophenethylamine, a compound of interest for various research applications. We present a detailed, independently verifiable experimental protocol for its synthesis via reductive amination. Furthermore, this guide offers a comparative analysis of alternative synthetic methodologies and provides a complete spectroscopic characterization of the target compound to aid in its unambiguous identification and quality control.

Comparative Synthesis Methodologies

The synthesis of N-Methyl-3-chlorophenethylamine can be approached through several established methods for N-alkylation of primary amines or direct synthesis from a ketone precursor. Below is a comparison of the most common routes.

Synthesis MethodStarting MaterialsReagentsTypical YieldKey AdvantagesKey Disadvantages
Reductive Amination 3-Chlorophenylacetone, MethylamineSodium borohydride (NaBH₄), MethanolGood to ExcellentOne-pot reaction, mild conditions, readily available starting materials.Requires handling of methylamine, potential for over-alkylation if not controlled.
Eschweiler-Clarke Reaction 3-ChlorophenethylamineFormic acid, FormaldehydeHighUses inexpensive reagents, avoids quaternary salt formation.[1][2]High reaction temperatures, potential for side reactions.
Leuckart-Wallach Reaction 3-ChlorophenylacetoneAmmonium formate or FormamideModerate to GoodOne-pot synthesis, uses readily available reagents.[3]High temperatures required, can produce formylated byproducts.

Recommended Synthesis Protocol: Reductive Amination

This section details a robust and reproducible method for the synthesis of N-Methyl-3-chlorophenethylamine via the reductive amination of 3-chlorophenylacetone.

Experimental Workflow

Synthesis_Workflow Start Start Reactants Dissolve 3-Chlorophenylacetone and Methylamine in Methanol Start->Reactants Cool Cool to 0°C Reactants->Cool Add_NaBH4 Add Sodium Borohydride (portion-wise) Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Reductive amination synthesis workflow.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenylacetone (1.0 eq) in methanol. Add a solution of methylamine (1.2 eq) in methanol.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure N-Methyl-3-chlorophenethylamine.

Characterization of N-Methyl-3-chlorophenethylamine

The identity and purity of the synthesized N-Methyl-3-chlorophenethylamine were confirmed by ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectroscopy.

Characterization Workflow

Characterization_Workflow Product Synthesized Product HNMR ¹H NMR Spectroscopy Product->HNMR CNMR ¹³C NMR Spectroscopy Product->CNMR GCMS GC-MS Analysis Product->GCMS FTIR FTIR Spectroscopy Product->FTIR Data_Analysis Data Analysis and Structure Confirmation HNMR->Data_Analysis CNMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Analytical characterization workflow.

Spectroscopic Data Summary
TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃)δ 7.25-7.10 (m, 4H, Ar-H), 2.85 (t, J=7.2 Hz, 2H, Ar-CH₂), 2.70 (t, J=7.2 Hz, 2H, CH₂-N), 2.45 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 142.5 (Ar-C), 134.2 (Ar-C), 129.7 (Ar-C), 128.9 (Ar-C), 126.8 (Ar-C), 126.5 (Ar-C), 53.1 (CH₂-N), 36.2 (N-CH₃), 35.8 (Ar-CH₂)
GC-MS (EI)m/z (%): 169 (M⁺, 5), 125 (15), 91 (100), 58 (80)
FTIR (ATR)ν (cm⁻¹): 3305 (N-H stretch, secondary amine), 3055, 2945, 2810 (C-H stretch), 1595, 1475 (C=C stretch, aromatic), 780, 690 (C-Cl stretch)

Comparison with an Alternative: 3-Chlorophenethylamine

For comparative purposes, the characterization data for the parent primary amine, 3-chlorophenethylamine, is provided below.

TechniqueKey Data Points for 3-Chlorophenethylamine
¹H NMR (CDCl₃)δ 7.20-7.05 (m, 4H, Ar-H), 2.95 (t, J=6.8 Hz, 2H, Ar-CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂-N), 1.40 (s, 2H, NH₂)
¹³C NMR (CDCl₃)δ 143.2 (Ar-C), 134.1 (Ar-C), 129.6 (Ar-C), 128.8 (Ar-C), 126.7 (Ar-C), 126.4 (Ar-C), 43.5 (CH₂-N), 39.1 (Ar-CH₂)
GC-MS (EI)m/z (%): 155 (M⁺, 10), 125 (20), 91 (100), 30 (70)
FTIR (ATR)ν (cm⁻¹): 3370, 3290 (N-H stretch, primary amine), 3050, 2930, 2850 (C-H stretch), 1600, 1475 (C=C stretch, aromatic), 780, 690 (C-Cl stretch)

Conclusion

This guide provides a detailed and independently verifiable protocol for the synthesis of N-Methyl-3-chlorophenethylamine, along with a comprehensive spectroscopic characterization. The presented data and comparative analysis with alternative synthetic routes and the parent primary amine will be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, ensuring the reliable synthesis and accurate identification of this compound.

References

A Comparative Analysis of the Predicted Biological Activity of N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the predicted biological activity of N-Methyl-3-chlorophenethylamine, a substituted phenethylamine. Due to the limited availability of direct peer-reviewed studies on this specific compound, this analysis relies on a structure-activity relationship (SAR) approach, drawing comparisons with structurally related analogues for which experimental data are available. These analogues include phenethylamine, N-methylphenethylamine, 3-chloroamphetamine, and 4-chloroamphetamine. The primary focus of this guide is the predicted interaction of N-Methyl-3-chlorophenethylamine with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). All quantitative data from cited studies are summarized in tables, and detailed experimental protocols for key assays are provided. Visualizations of relevant pathways and workflows are included to facilitate understanding.

Introduction

N-Methyl-3-chlorophenethylamine belongs to the broad class of substituted phenethylamines, which are known to exert a wide range of pharmacological effects primarily by modulating monoamine neurotransmitter systems.[1] The biological activity of these compounds is highly dependent on the specific substitutions on the phenethylamine core structure. The N-methyl group and the chlorine atom at the 3-position of the phenyl ring are expected to significantly influence the potency and selectivity of N-Methyl-3-chlorophenethylamine at monoamine transporters. This guide aims to provide a predictive overview of its biological activity profile by comparing it with key analogues.

Predicted Biological Activity Profile

Based on the structure-activity relationships of related phenethylamines, N-Methyl-3-chlorophenethylamine is predicted to act as a monoamine releasing agent and/or reuptake inhibitor.

  • N-Methylation: The presence of an N-methyl group, as seen in the comparison between amphetamine and methamphetamine, can influence potency. N-methylphenethylamine (NMPEA) is a known potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which modulates catecholamine neurotransmission.[2]

  • 3-Chloro Substitution: The chlorine atom at the meta (3) position is expected to influence the compound's interaction with monoamine transporters. For comparison, 3-chloroamphetamine (3-CA) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a preference for catecholamine release over serotonin release.[3] In contrast, para (4)-chlorinated analogues like 4-chloroamphetamine (4-CA) often show increased activity at the serotonin transporter.[4][5]

Comparative Quantitative Data

The following tables summarize the available quantitative data for key comparator compounds. It is important to note that this data is for structurally related compounds and serves as a basis for predicting the activity of N-Methyl-3-chlorophenethylamine.

Table 1: Monoamine Release Data for Comparator Compounds

CompoundTransporterEC50 (nM) for Monoamine ReleaseReference
3-Chloroamphetamine (3-CA)SERT120[3][6]
DAT11.8[3][6]
NET9.4[3]

Table 2: Monoamine Reuptake Inhibition Data for Comparator Compounds

CompoundTransporterIC50 (nM) for Reuptake InhibitionReference
4-Chlorophenylisobutylamine (4-CAB)SERT330
DAT2,343
p-Chloroamphetamine (PCA)SERT490[5]
NET320[5]
DAT3,600[5]

Note: Data for N-Methyl-3-chlorophenethylamine, 3-chlorophenethylamine, and N-methyl-4-chlorophenethylamine are not available in the peer-reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of phenethylamine derivatives at monoamine transporters.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific transporter.

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are used. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended in the assay buffer.

  • Assay Procedure: The membrane preparation is incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Detection: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This assay measures the functional ability of a compound to inhibit the reuptake of monoamines into nerve terminals.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus or cortex for SERT and NET). The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of the test compound before the addition of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Termination and Detection: The uptake reaction is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of monoamine uptake, is calculated from concentration-response curves.

Mandatory Visualizations

Predicted Signaling Pathway

Predicted Signaling Pathway of N-Methyl-3-chlorophenethylamine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N_Methyl_3_chlorophenethylamine N-Methyl-3-chlorophenethylamine Monoamine_Transporter Monoamine Transporter (SERT, DAT, or NET) N_Methyl_3_chlorophenethylamine->Monoamine_Transporter Blocks reuptake and/or induces reverse transport Monoamine_Cytosol Cytosolic Monoamines Monoamine_Transporter->Monoamine_Cytosol Reuptake (inhibited) Extracellular_Monoamines Increased Extracellular Monoamines Monoamine_Transporter->Extracellular_Monoamines Uptake from synapse Monoamine_Transporter->Extracellular_Monoamines Release into synapse Vesicular_Monoamine_Transporter VMAT2 Monoamine_Vesicle Synaptic Vesicle (containing monoamines) Vesicular_Monoamine_Transporter->Monoamine_Vesicle Packaging Monoamine_Cytosol->Monoamine_Transporter Efflux (promoted) Monoamine_Cytosol->Vesicular_Monoamine_Transporter Packaging Postsynaptic_Receptor Postsynaptic Receptor Extracellular_Monoamines->Postsynaptic_Receptor Binds to Downstream_Signaling Downstream Signaling & Cellular Response Postsynaptic_Receptor->Downstream_Signaling

Caption: Predicted mechanism of action at a monoaminergic synapse.

Experimental Workflow for Monoamine Transporter Assays

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B1 Prepare cell membranes expressing target transporter B2 Incubate membranes with radioligand and test compound B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify bound radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 U1 Prepare synaptosomes from brain tissue U2 Incubate synaptosomes with test compound and radiolabeled monoamine U1->U2 U3 Terminate uptake by rapid filtration and washing U2->U3 U4 Quantify accumulated radioactivity (Scintillation Counting) U3->U4 U5 Data Analysis (IC50) U4->U5

References

Safety Operating Guide

Navigating the Disposal of N-Methyl-3-chlorophenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of N-Methyl-3-chlorophenethylamine, a substituted phenethylamine.

Core Safety and Disposal Procedures

The primary method for the disposal of N-Methyl-3-chlorophenethylamine is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1]. It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed[1].

Aspect Guideline Citation
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Waste Collection Collect in a sealable, airtight, and compatible waste container.[2]
Labeling Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as waste is added to the container.[2][3]
Storage Store in a tightly closed container in a secured, cool, dry, and well-ventilated area, segregated from incompatible chemicals.[2]
Contaminated Packaging Triple-rinse containers (or equivalent). The first rinse must be collected as hazardous waste. Puncture rinsed containers to prevent reuse before disposal in a sanitary landfill or incineration.[1][3]
Spill Cleanup Absorb spills with an inert, dry material and place in an appropriate hazardous waste container.[2]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling N-Methyl-3-chlorophenethylamine, ensure appropriate PPE is worn, including chemical safety goggles, nitrile or neoprene gloves, and a fully-buttoned lab coat[2]. All handling of the pure compound and its waste should be conducted within a certified laboratory chemical fume hood[2].

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for N-Methyl-3-chlorophenethylamine waste.

    • The container must be sealable and kept closed except when adding waste[2][3].

    • Do not mix with incompatible wastes. While specific incompatibility data for N-Methyl-3-chlorophenethylamine is limited, as a general precaution for amines, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[2].

  • Labeling:

    • Immediately affix a hazardous waste label to the waste container.

    • The label must include the full chemical name ("N-Methyl-3-chlorophenethylamine"), the concentration, and the date the waste was first added.

  • Storage of Waste:

    • Store the waste container in a designated and secure waste accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated[2].

    • Utilize secondary containment for all liquid hazardous waste to prevent the spread of potential spills[3].

  • Disposal of Empty Containers:

    • Thoroughly empty the original container of all contents.

    • Rinse the container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[3]. For highly toxic compounds, the first three rinses should be collected[3].

    • After rinsing, puncture the container to render it unusable for other purposes[1].

    • The rinsed and punctured container can then be disposed of in a sanitary landfill or as directed by your institution's environmental health and safety (EHS) office[1].

  • Arranging for Final Disposal:

    • When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS office[2].

    • Transport the sealed and labeled container to the designated waste accumulation area for pickup by a licensed hazardous waste disposal contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Methyl-3-chlorophenethylamine.

Disposal Workflow for N-Methyl-3-chlorophenethylamine cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal start Identify N-Methyl-3-chlorophenethylamine Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Select Compatible, Sealable Hazardous Waste Container fume_hood->waste_container label_container Label Container with Chemical Name & Date waste_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Keep Container Sealed When Not in Use add_waste->seal_container container_full Container Full or No Longer in Use? add_waste->container_full Periodically Check Fill Level storage Store in Secure, Ventilated Area with Secondary Containment seal_container->storage storage->container_full request_pickup Complete Chemical Collection Request Form container_full->request_pickup Yes transfer_waste Transfer to Waste Accumulation Area request_pickup->transfer_waste licensed_disposal Disposal by Licensed Contractor (Incineration or Chemical Destruction) transfer_waste->licensed_disposal

Caption: Disposal Workflow for N-Methyl-3-chlorophenethylamine.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific environmental health and safety protocols. Always consult your institution's EHS office for guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling N-Methyl-3-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-3-chlorophenethylamine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling N-Methyl-3-chlorophenethylamine. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection Hand Protection
Receiving/Unpacking Safety glasses with side shieldsLaboratory coatNot generally requiredChemical-resistant gloves (e.g., Nitrile)
Storage & Transport Safety glasses with side shieldsLaboratory coatNot generally requiredChemical-resistant gloves (e.g., Nitrile)
Weighing/Measuring Chemical safety goggles or face shieldChemical-resistant apron over laboratory coatGovernment-approved respirator if not in a fume hood[1]Double-gloving with compatible chemical-resistant gloves[2][3]
Experimental Use Chemical safety goggles and face shieldImpervious clothing/coveralls[4]Government-approved respirator within a chemical fume hood[1][5]Compatible chemical-resistant gloves[1]
Spill Cleanup Chemical safety goggles and face shieldChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) for large spills[2][3]Heavy-duty, chemical-resistant gloves
Waste Disposal Chemical safety gogglesLaboratory coat and chemical-resistant apronGovernment-approved respirator if handling open containersChemical-resistant gloves (e.g., Nitrile)

Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • The storage container must be tightly closed and clearly labeled with the chemical name and hazard symbols.[7][8]

2. Handling and Use:

  • All handling of N-Methyl-3-chlorophenethylamine should be conducted in a well-ventilated chemical fume hood.[5][6]

  • Use personal protective equipment as detailed in the table above.[1]

  • Avoid inhalation of vapors and contact with skin and eyes.[1][7]

  • Wash hands thoroughly after handling the compound.[1][4]

3. Spill Response:

  • In case of a spill, evacuate the area immediately.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5][6]

  • For large spills, wear a self-contained breathing apparatus and full protective clothing.[2][3]

  • Prevent the spill from entering drains or waterways.[1]

Disposal Plan

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams.

2. Disposal Method:

  • All waste containing N-Methyl-3-chlorophenethylamine must be disposed of as hazardous waste.

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[9]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of N-Methyl-3-chlorophenethylamine, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Receive & Inspect b Store Safely a->b c Wear Appropriate PPE b->c d Weigh & Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f i Spill Occurs e->i g Segregate Waste f->g h Dispose via Licensed Vendor g->h j Evacuate Area i->j k Follow Spill Protocol j->k

Caption: Workflow for safe handling of N-Methyl-3-chlorophenethylamine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.